2-Pro-7-phe-9-trp-substance P
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H105N19O13S/c1-42(2)37-53(64(97)82-49(61(77)94)31-36-105-3)86-67(100)56(40-45-41-81-48-23-11-10-21-46(45)48)89-66(99)55(39-44-19-8-5-9-20-44)88-65(98)54(38-43-17-6-4-7-18-43)87-63(96)50(27-29-59(75)92)83-62(95)51(28-30-60(76)93)84-68(101)58-26-16-35-91(58)71(104)52(24-12-13-32-73)85-69(102)57-25-15-34-90(57)70(103)47(74)22-14-33-80-72(78)79/h4-11,17-21,23,41-42,47,49-58,81H,12-16,22,24-40,73-74H2,1-3H3,(H2,75,92)(H2,76,93)(H2,77,94)(H,82,97)(H,83,95)(H,84,101)(H,85,102)(H,86,100)(H,87,96)(H,88,98)(H,89,99)(H4,78,79,80)/t47-,49-,50-,51-,52-,53?,54+,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTXGXBJAUKOBG-YHWCEVJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H105N19O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77275-70-8 | |
| Record name | Substance P, pro(2)-phe(7)-trp(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Substance P Analog: The Case of [Sar9, Met(O2)11]-Substance P
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide and member of the tachykinin family, is a critical mediator of pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily transduced through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2] The development of synthetic analogs of Substance P has been instrumental in dissecting the pharmacology of the NK1R and exploring its therapeutic potential. This guide provides a detailed examination of the mechanism of action of a potent and selective NK1R agonist, [Sar9, Met(O2)11]-Substance P, as a representative analog. We will explore its molecular interactions with the NK1R, the subsequent intracellular signaling cascades, and the definitive experimental protocols used to characterize its binding and functional activity.
Introduction: The Substance P/NK1R System
Substance P, broadly distributed throughout the central and peripheral nervous systems, exerts its pleiotropic effects by binding to the NK1R.[1][2] The NK1R is a canonical GPCR with seven transmembrane domains.[3][4] Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins, primarily coupling to the Gq and Gs subtypes.[5][6][7] This activation initiates a cascade of second messenger signaling that dictates the cellular response. The development of antagonists for this system has led to clinically successful antiemetics used in chemotherapy.[8][9][10] Conversely, potent and stable agonists are invaluable research tools for probing the physiological roles of NK1R activation.
[Sar9, Met(O2)11]-Substance P is a synthetic analog of Substance P, engineered for increased potency and selectivity for the NK1 receptor.[11][12] The substitutions of Sarcosine for Glycine at position 9 and oxidized Methionine at position 11 render the peptide more resistant to degradation and enhance its affinity for the NK1R, making it an ideal tool for mechanistic studies.[12][13]
Molecular Mechanism of Action: From Receptor Binding to Cellular Response
The action of [Sar9, Met(O2)11]-Substance P is initiated by its binding to the orthosteric site of the NK1R. This binding event stabilizes an active conformation of the receptor, enabling it to function as a guanine nucleotide exchange factor (GEF) for its associated G-proteins.[14]
Dual G-Protein Coupling: Gq and Gs Pathways
The NK1R exhibits the ability to couple to multiple G-protein subtypes, a phenomenon that allows for diverse and context-dependent signaling.[6][7]
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The Gq/11 Pathway (Phospholipase C Activation): This is the primary and most well-characterized signaling pathway for the NK1R.[7]
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Gq Activation: The agonist-bound NK1R activates Gαq, causing it to release GDP and bind GTP.
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PLCβ Stimulation: The activated Gαq-GTP stimulates phospholipase Cβ (PLCβ).
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Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[15] This rapid increase in intracellular Ca2+ is a hallmark of NK1R activation.[16][17][18]
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PKC Activation: DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a host of downstream targets, modulating cellular activities like gene expression and neuronal excitability.[19]
-
-
The Gs Pathway (Adenylyl Cyclase Activation): The NK1R can also couple to Gs proteins, leading to the production of cyclic AMP (cAMP).[5][20]
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Gs Activation: The agonist-bound receptor activates Gαs.
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Adenylyl Cyclase Stimulation: Activated Gαs-GTP stimulates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cAMP.
-
PKA Activation: cAMP activates Protein Kinase A (PKA), which phosphorylates various cellular substrates, including transcription factors like CREB.
-
Signal Attenuation: The Role of β-Arrestin
Prolonged or intense stimulation of the NK1R leads to signal desensitization and receptor internalization, processes critically mediated by β-arrestins.[21]
-
GRK Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular loops and C-terminal tail of the activated NK1R.[22]
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin 1 and 2.[22][23]
-
Desensitization & Internalization: The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis.[24]
-
β-Arrestin-Mediated Signaling: Beyond its role in desensitization, β-arrestin can act as a signal transducer itself, initiating G-protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).[22][25]
Below is a diagram illustrating the core signaling pathways activated by an NK1R agonist.
Caption: NK1R Signaling Cascade.
Experimental Characterization: Protocols and Causality
To rigorously define the mechanism of action of an analog like [Sar9, Met(O2)11]-Substance P, a series of binding and functional assays must be performed. The choice of these experiments is driven by the need to quantify two key pharmacological parameters: affinity (how well it binds to the receptor) and potency/efficacy (how well it activates the receptor's downstream signaling).
Caption: Experimental Workflow for Analog Characterization.
Protocol 1: Competitive Radioligand Binding Assay
-
Causality & Expertise: This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[26] It operates on the principle of competition. By measuring how effectively our unlabeled analog, [Sar9, Met(O2)11]-SP, displaces a known high-affinity radiolabeled ligand from the NK1R, we can calculate its own affinity. The choice of a cell line (e.g., CHO-K1 or HEK293) stably overexpressing the human NK1R is critical to ensure a robust and specific signal.
-
Step-by-Step Methodology:
-
Cell Membrane Preparation: Culture CHO-K1 cells stably expressing human NK1R. Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA).
-
A fixed concentration of a suitable NK1R radioligand (e.g., [3H]-Substance P or a non-peptide antagonist like [3H]-Aprepitant).
-
Increasing concentrations of the unlabeled test compound, [Sar9, Met(O2)11]-Substance P (typically from 1 pM to 10 µM).
-
Control wells: "Total binding" (no unlabeled compound) and "Non-specific binding" (a high concentration, e.g., 10 µM, of a known unlabeled NK1R antagonist like Aprepitant).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Detection: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation cocktail. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of [Sar9, Met(O2)11]-SP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of analog that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Calcium Mobilization Assay
-
Causality & Expertise: This functional assay directly measures the activation of the Gq pathway by quantifying the resulting increase in intracellular calcium.[15] It is a robust, high-throughput method for determining the potency (EC50) and efficacy of an agonist.[15] We use a cell-permeant fluorescent dye that exhibits a dramatic increase in fluorescence intensity upon binding to free Ca2+, allowing for real-time monitoring of the cellular response.
-
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing human NK1R into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of [Sar9, Met(O2)11]-Substance P at a higher concentration (e.g., 5x final). Also include a positive control (e.g., 1 µM Substance P) and a vehicle control.
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Assay Execution:
-
Record a baseline fluorescence reading for several seconds.
-
The instrument automatically adds the compounds from the compound plate to the cell plate.
-
Immediately and continuously record the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of [Sar9, Met(O2)11]-SP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
-
Protocol 3: cAMP Accumulation Assay
-
Causality & Expertise: This functional assay quantifies the activation of the Gs pathway by measuring the accumulation of its second messenger, cAMP.[27][28][29] This is crucial for determining if the analog activates this parallel pathway and for assessing potential biased agonism. Modern assays, such as HTRF or luminescence-based kits (e.g., cAMP-Glo™), are highly sensitive and suitable for high-throughput screening.[30][31]
-
Step-by-Step Methodology (using a luminescence-based assay):
-
Cell Preparation: Prepare a suspension of CHO-K1 or HEK293 cells expressing the NK1R in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
Cell Stimulation: Add cells to a white 96- or 384-well plate. Add serial dilutions of [Sar9, Met(O2)11]-Substance P and incubate for 15-30 minutes at room temperature.
-
Cell Lysis & Detection:
-
Add the first detection reagent, which lyses the cells and contains a PKA holoenzyme. The endogenous cAMP will activate PKA.
-
Incubate for ~20 minutes.
-
-
Kinase Reaction: Add the second reagent, a Kinase-Glo® reagent containing luciferin and luciferase. The amount of ATP remaining after the PKA reaction is converted to light.
-
Measurement: Read the luminescence on a plate-reading luminometer. The signal is inversely proportional to the amount of cAMP produced (more cAMP -> more PKA activity -> less ATP -> less light).
-
Data Analysis:
-
Convert luminescence values to cAMP concentrations using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of [Sar9, Met(O2)11]-SP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for cAMP accumulation.
-
-
Data Summary and Interpretation
The data from these three core experiments provide a comprehensive profile of the analog's mechanism of action.
| Parameter | Assay Type | Pathway Measured | Typical Value for a Potent Agonist | Interpretation |
| Ki | Binding | Receptor Occupancy | 0.1 - 5 nM | High binding affinity to the NK1R. |
| EC50 (Ca2+) | Functional | Gq Activation | 0.5 - 10 nM | High potency in activating the primary Gq signaling cascade. |
| EC50 (cAMP) | Functional | Gs Activation | 10 - 100 nM | Potency in activating the secondary Gs signaling cascade. |
Authoritative Insight: The Ki value confirms that the analog binds to the NK1R with high affinity. The low nanomolar EC50 from the calcium mobilization assay confirms it is a potent agonist of the canonical Gq pathway.[16] The EC50 for cAMP accumulation demonstrates its ability to also engage the Gs pathway.[5] A significant difference between the EC50 values for Ca2+ and cAMP could suggest "biased agonism," where the ligand preferentially activates one pathway over another. This is a key area of modern GPCR research, as biased ligands may offer more specific therapeutic effects with fewer side effects.
Conclusion
The mechanism of action of the Substance P analog [Sar9, Met(O2)11]-Substance P is that of a potent, high-affinity agonist at the NK1 receptor. Its binding initiates a dual signaling cascade through the Gq and Gs proteins, leading to the mobilization of intracellular calcium and the accumulation of cAMP, respectively. This profile is definitively characterized through a rigorous experimental workflow encompassing competitive binding assays to determine affinity and specific functional assays to quantify the potency and efficacy at each major signaling branch. This multi-faceted approach provides the detailed, validated understanding required for its use as a research tool and serves as a blueprint for the characterization of novel GPCR-targeted compounds in drug development.
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"2-Pro-7-phe-9-trp-substance P receptor binding affinity"
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P remains a cornerstone research tool for the pharmacological dissection of the tachykinin system. Its high binding affinity and specific antagonist properties in many biological systems allow for the reliable blockade of the NK1R. This technical guide outlines a validated, logical workflow for determining its binding affinity, emphasizing the rationale behind each step to ensure data integrity and reproducibility. Understanding the binding characteristics of such foundational tools is a critical first step in the broader mission of developing novel therapeutics that target the Substance P/NK1R pathway for a variety of human diseases. The evolution from early peptide antagonists like this one paved the way for the development of clinically successful non-peptide drugs, such as the antiemetic Aprepitant, demonstrating the long-term value of this fundamental research. [20][21][22]
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Ebner, K., & Sartori, S. B. (2006). Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS Drugs. [Link]
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Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central. [Link]
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Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Substance P - Wikipedia. (n.d.). Wikipedia. [Link]
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Singh, G., & Jain, K. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]
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Martinez, A. N., & Philipp, M. T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neurology & Neuromedicine. [Link]
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Substance P and pain chronicity. (n.d.). PubMed Central. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]
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Suvas, S. (2017). Neuropeptide substance P and the immune response. Journal of Neuroimmunology. [Link]
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"structural analysis of 2-Pro-7-phe-9-trp-substance P"
An In-Depth Technical Guide to the Structural Analysis of [D-Pro2, D-Phe7, D-Trp9]-Substance P
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of [D-Pro2, D-Phe7, D-Trp9]-Substance P, a critical analogue of the neuropeptide Substance P (SP). As a molecule with complex partial agonist/antagonist activity, understanding its three-dimensional conformation is paramount for the rational design of novel therapeutics targeting the Neurokinin-1 (NK1) receptor. This document is intended for researchers, medicinal chemists, and structural biologists in the field of drug development. We will detail an integrated, multi-platform approach, explaining not only the protocols but the causal logic behind each experimental choice. The guide covers primary structure verification by mass spectrometry, solution-state conformational analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state structure determination through X-ray crystallography, and the exploration of dynamic behavior using molecular dynamics (MD) simulations. By synthesizing the data from these orthogonal techniques, we aim to build a robust structure-activity relationship (SAR) model, providing actionable insights for the development of next-generation NK1R modulators.
Chapter 1: Introduction to Substance P and the Neurokinin-1 Receptor System
The Tachykinin Family: Substance P (SP) as a Prototypical Neuropeptide
Substance P (SP) is an undecapeptide (a peptide with 11 amino acids) and a prominent member of the tachykinin family of neuropeptides.[1] Its primary amino acid sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] Functioning as a neurotransmitter and neuromodulator, SP is widely expressed in both the central and peripheral nervous systems, as well as by immune cells.[2] It plays a crucial role in a multitude of physiological and pathophysiological processes, including pain perception, neurogenic inflammation, vasodilation, and mood regulation.[1][2][3][4]
The Neurokinin-1 Receptor (NK1R): A Key GPCR Target
The biological effects of Substance P are primarily mediated through its high-affinity binding to the Neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] NK1Rs are expressed on various cell types, including neurons, endothelial cells, immune cells, and fibroblasts.[2] The interaction between SP and the NK1R is a critical signaling event, making the receptor a highly attractive target for therapeutic intervention in diseases ranging from chemotherapy-induced emesis to depression and chronic inflammatory conditions.[5][6][7]
SP-NK1R Signaling and Physiological Roles
Upon binding of SP to the NK1R, the receptor undergoes a conformational change, triggering downstream intracellular signaling cascades. This activation stimulates second messengers like inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) in a cell-dependent manner.[2] Following activation, the SP-NK1R complex is rapidly internalized in a clathrin-dependent process, after which it is either degraded or recycled back to the cell membrane.[2][8] This dynamic process is crucial for regulating the duration and intensity of the signal.
Rationale for Developing SP Analogues: The Case of [D-Pro2, D-Phe7, D-Trp9]-SP
While native SP is a potent agonist, its therapeutic utility is limited by poor metabolic stability. The development of SP analogues aims to create molecules with improved pharmacokinetic profiles and tailored biological activities (i.e., potent antagonists or selective agonists). The substitution with D-amino acids, as in [D-Pro2, D-Phe7, D-Trp9]-SP, is a common strategy to increase resistance to enzymatic degradation and to rigidly constrain the peptide backbone, which can drastically alter receptor interaction. Studies have shown that [D-Pro2, D-Phe7, D-Trp9]-SP exhibits complex pharmacology, acting as a partial agonist or antagonist depending on the specific tissue and signaling pathway being measured.[9][10] This dual activity makes its structural analysis particularly compelling, as a detailed understanding of its conformation is essential to decipher the molecular basis of its function and to guide the design of more specific drug candidates.
Chapter 2: Foundational Characterization of [D-Pro2, D-Phe7, D-Trp9]-SP
Synthesis and Purification
The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methodology.[11] Following cleavage from the resin and deprotection, the crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product must be rigorously confirmed before proceeding with structural studies.
Primary Structure Verification: High-Resolution Mass Spectrometry
Causality: Before investing in complex 3D structural analysis, it is imperative to confirm that the peptide has the correct primary structure—the correct amino acid sequence and molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose due to its high accuracy and sensitivity for peptides.[12]
-
Sample Preparation: Dissolve 10-20 µg of the lyophilized peptide in 1 mL of a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid. The acid helps to protonate the peptide, making it suitable for positive-ion mode ESI.
-
Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) according to the manufacturer's instructions. Set the instrument to positive ion mode.
-
Data Acquisition: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass-to-charge (m/z) range of approximately 400-2000.
-
Data Analysis (Self-Validation):
-
The raw spectrum will show a series of peaks, each corresponding to the peptide with a different number of protons attached (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Use the instrument's deconvolution software to calculate the neutral molecular weight (M) of the peptide from this charge state envelope.
-
Validation Check: Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence (Arg-DPro-Lys-Pro-Gln-Gln-DPhe-Phe-DTrp-Gly-Leu-Met-NH2). The observed mass should be within 5 ppm of the theoretical mass for the result to be considered valid.
-
Chapter 3: Elucidating the Solution Structure via NMR Spectroscopy
The Principle of NMR for Peptide Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution.[13] For peptides, NMR can reveal information about secondary structure (helices, turns, extended strands) and the spatial proximity of specific protons, which is used to build a 3D model.[14]
Causality of Experimental Choices: 1D vs. 2D NMR
A simple 1D ¹H NMR spectrum of a peptide is typically too complex, with severe signal overlap. Therefore, two-dimensional (2D) NMR experiments are essential.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. This is the primary tool for assigning resonances to specific residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5-6 Å), regardless of whether they are close in the primary sequence.[13] These through-space correlations are the fundamental constraints used for 3D structure calculation.
-
Sample Preparation: Dissolve ~1-2 mg of the peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like dodecylphosphocholine (DPC) micelles) in a 5 mm NMR tube. The choice of solvent is critical, as peptide conformation is often environment-dependent.[15]
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[13] Tune and match the probe and shim the magnetic field to achieve high homogeneity.
-
Data Acquisition:
-
Acquire a series of 2D spectra at a constant temperature (e.g., 298 K).
-
TOCSY: Use a mixing time of ~60-80 ms to allow magnetization transfer throughout the amino acid side chains.
-
NOESY: Use a mixing time of ~150-250 ms to observe cross-peaks between spatially proximate protons.
-
-
Data Processing and Resonance Assignment:
-
Process the data using software like NMRPipe or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.
-
Using software like CARA or SPARKY, assign the proton resonances. Start by identifying unique spin systems in the TOCSY spectrum (e.g., Gly, Ala, Val) and then use sequential NOEs (between the amide proton of residue i and the alpha proton of residue i-1) in the NOESY spectrum to "walk" along the peptide backbone.
-
-
Structure Calculation (Self-Validation):
-
Integrate the NOESY cross-peaks and convert their volumes into upper-limit distance restraints.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy these distance restraints.
-
Validation Check: A high-quality structure ensemble will have low RMSD (Root Mean Square Deviation) among the structures in well-defined regions and very few NOE violations. This internal consistency validates the final structural model.
-
Chapter 4: High-Resolution Solid-State Structure via X-Ray Crystallography
The Power and Pitfalls of Crystallizing Neuropeptides
X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in a crystalline lattice.[16][17] It is the gold standard for visualizing precise side-chain orientations and intermolecular contacts.[18] However, the primary challenge for flexible molecules like neuropeptides is inducing them to form well-ordered crystals suitable for diffraction.[19][20]
-
Peptide Concentration: Prepare a highly concentrated, pure solution of the peptide (e.g., 10-20 mg/mL) in a minimal buffer (e.g., 10 mM Tris, pH 7.5).
-
Screening: Use commercial crystallization screens (e.g., PEG/Ion, SaltRx) to rapidly test hundreds of different chemical conditions. The vapor diffusion method (hanging or sitting drop) is most common.
-
Hanging Drop Setup: Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a siliconized coverslip. Invert the coverslip and seal it over the reservoir well (containing 500 µL of the reservoir solution).
-
-
Optimization: If initial screens yield microcrystals or precipitate, systematically vary the concentrations of the precipitant, buffer pH, and additives around the promising "hit" conditions to grow larger, single, diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection (Self-Validation):
-
Carefully pick a suitable crystal from the drop using a nylon loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
Validation Check: A successfully cryo-protected crystal will appear clear and will not have frost when viewed under a microscope. This is crucial for collecting high-quality diffraction data.
-
Data Collection and Structure Solution
Diffraction data are collected at a synchrotron X-ray source. The resulting diffraction pattern is used to calculate an electron density map, into which the peptide sequence is built and refined to generate the final atomic model.[16]
Chapter 5: Probing Conformational Dynamics with Molecular Dynamics (MD) Simulations
Rationale: Bridging the Gap Between Static Structures and Dynamic Behavior
While NMR and crystallography provide structural information, they are either time-averaged or static. MD simulations offer a computational method to study the movement of every atom in the peptide over time, revealing its conformational flexibility, solvent interactions, and stable energetic states.[21][22][23]
-
System Setup:
-
Start with an initial conformation of the peptide (e.g., from NMR or an extended structure).
-
Place the peptide in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.
-
-
Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during the setup.
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms, allowing the solvent to equilibrate around it (NVT ensemble).
-
Run a subsequent simulation at constant pressure and temperature (NPT ensemble) to ensure the correct density, again with restraints on the peptide that are gradually released.
-
-
Production Run (Self-Validation):
-
Run the simulation for a long duration (e.g., 500-1000 ns) without any restraints. Save the atomic coordinates (the trajectory) at regular intervals (e.g., every 10 ps).
-
Validation Check: Monitor system properties like temperature, pressure, and potential energy throughout the run. These values should remain stable around their target averages, indicating a well-equilibrated and stable simulation. The Root Mean Square Deviation (RMSD) of the peptide backbone from the initial structure should also reach a plateau.
-
Analysis of MD Trajectories
Analysis of the trajectory provides quantitative data on the peptide's dynamic behavior.
-
RMSD: Measures the deviation of the peptide structure over time, indicating conformational stability.
-
Radius of Gyration (Rg): Measures the compactness of the peptide.
-
Secondary Structure Analysis: Programs like DSSP can be used to monitor the formation and breaking of secondary structural elements (e.g., turns, helices) throughout the simulation.
-
Cluster Analysis: Groups similar conformations together to identify the most predominant structural states.
| Parameter | NMR Spectroscopy | X-Ray Crystallography | MD Simulation |
| State | Solution (dynamic average) | Solid (static) | In Silico (dynamic) |
| Resolution | Medium (~2 Å) | High (Atomic, <1.5 Å) | Atomic (model-dependent) |
| Key Output | Ensemble of conformations | Single, high-res structure | Trajectory of motion |
| Primary Strength | Characterizes native-like states | Precise atomic coordinates | Explores conformational space |
| Primary Limitation | Size-limited, lower resolution | Requires crystals, non-native env. | Computationally intensive |
Chapter 6: Synthesis of Findings: The Structure-Activity Relationship (SAR)
Integrating Data from All Techniques
The true power of this multi-faceted approach lies in the synthesis of all data. The MD simulation can be initiated from the NMR or crystal structure to explore its stability and dynamics. The solution NMR structure can be compared to the solid-state crystal structure to understand the effects of crystal packing forces versus a solvated environment.
A Structural Hypothesis for Partial Agonist/Antagonist Activity
The substitutions at positions 2, 7, and 9 likely induce a specific, semi-rigid conformation.
-
D-Pro2: Introduces a tight turn near the N-terminus, fundamentally altering its orientation compared to the more flexible N-terminus of native SP.
-
D-Phe7 and D-Trp9: These bulky, hydrophobic D-amino acids likely form a stable hydrophobic cluster that is critical for receptor binding but may orient the C-terminal "message" sequence (Gly-Leu-Met-NH2) in a way that is suboptimal for full receptor activation.
This unique conformation may allow the analogue to bind effectively to the NK1R (accounting for its potency) but fail to induce the precise conformational change in the receptor required for robust G-protein coupling and full downstream signaling. This "partial activation" state could competitively block native SP from binding (antagonism) while eliciting a weak signal of its own (partial agonism). This hypothesis can be further tested by using the derived structural models for computational docking studies with a high-quality model of the NK1R.
Chapter 7: Conclusion and Future Directions
The structural analysis of [D-Pro2, D-Phe7, D-Trp9]-Substance P requires an integrated approach combining mass spectrometry, NMR, X-ray crystallography, and MD simulations. Each technique provides a unique and vital piece of the puzzle. The resulting high-resolution structural and dynamic information is not merely an academic exercise; it is the foundation for understanding its complex pharmacology and provides a validated blueprint for the rational design of superior therapeutic agents targeting the SP/NK1R system. Future work should focus on co-crystallization of this analogue with the NK1R or using advanced spectroscopic techniques like solid-state NMR to probe the structure of the peptide bound to the receptor in a native-like membrane environment.
References
- Felder, E., et al. (1992). Synthesis and structural characterization of substance P analogs containing a fluoroolefin peptide bond mimic.
- Bali, V. & Singh, N. (2023). Biochemistry, Substance P.
- Gaudriault, G., et al. (1997).
- Severini, C., et al. (2002). Substance P: structure, function, and therapeutics. PubMed.
- LKT Labs. [Pro9]-Substance P. LKT Labs.
- Yanagisawa, T., et al. (1980). Analogs of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects. PubMed.
- Henkin, C., et al. (2024).
- Wikipedia. Substance P. Wikipedia.
- Hanley, M. R., et al. (1980). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors.
- Watson, S. P. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]. British Journal of Pharmacology.
- Wikipedia. X-ray crystallography. Wikipedia.
- Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. PubMed.
- Copps, J., et al. (2009). Molecular Dynamics Simulations of Peptides.
- Karle, T., et al. (2018). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. PubMed Central.
- YSL Lab. Peptide MD – YSL Lab. Tufts University.
- The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications.
- Journal of Pharmaceutical and Applied Sciences. (2021). A SYSTEMIC REVIEW ON NOVEL TECHNIQUES USED IN THE DETERMINATION OF NEUROPEPTIDE THROUGH THE AN. JMPAS.
- Rojas-Espinosa, O., & Arce-Paredes, P. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal.
- Biosynth. [D-Pro2,D-Trp7,9]-Substance P. Biosynth.
- SAIF, IIT Bombay. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Dirty Medicine. (2025). 03 Medicine of the week: NK1 receptor antagonists. YouTube.
- Lu, Q., & Cui, Q. (2007). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC - NIH.
- JoVE. (2024). Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists. JoVE.
- Ye, Y., et al. (2017). New techniques, applications and perspectives in neuropeptide research. PMC.
- Diamond Light Source. (2016). Frank von Delft: X rays for drug discovery. YouTube.
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An In-Depth Technical Guide to the In Vitro Characterization of 2-Pro-7-Phe-9-Trp-Substance P
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro characterization of the Substance P analog, 2-Pro-7-Phe-9-Trp-Substance P. The methodologies detailed herein are designed to elucidate the binding affinity, functional activity, and downstream signaling pathways of this compound, offering a robust framework for its preclinical evaluation.
Introduction: Substance P and its Analogs in Modern Research
Substance P (SP), an eleven-amino-acid neuropeptide, is a key player in a multitude of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The SP/NK1R system's involvement in such a wide array of functions has made it a compelling target for therapeutic intervention.[1]
The synthesis and characterization of SP analogs, such as this compound, represent a critical strategy in the development of novel therapeutics with improved selectivity, potency, and pharmacokinetic profiles. These synthetic modifications aim to dissect the structure-activity relationships of SP and to create compounds that can act as potent agonists or antagonists at the NK1R.[5][6] This guide focuses on the essential in vitro assays required to comprehensively characterize the pharmacological profile of such an analog.
Foundational Assays: Receptor Binding Characterization
The initial step in characterizing any novel SP analog is to determine its affinity for the NK1R. This is typically achieved through competitive binding assays, which measure the ability of the unlabeled analog to displace a radiolabeled or fluorescently-labeled ligand from the receptor.
Radioligand Binding Assay
Causality Behind Experimental Choice: This classical and highly sensitive method provides a quantitative measure of the binding affinity (Ki) of the test compound. It relies on the principle of competition between the unlabeled analog and a radiolabeled ligand with known high affinity for the NK1R.
Self-Validating System: The protocol includes controls for non-specific binding, ensuring that the measured displacement is a direct result of competition for the NK1R binding pocket. Saturation binding experiments with the radioligand should be performed initially to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax) in the chosen cell system.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human NK1R (e.g., CHO-NK1R or U373MG cells) to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]Substance P or a high-affinity antagonist like [³H]Aprepitant).
-
Add increasing concentrations of the unlabeled this compound analog.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled, potent NK1R ligand).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Fluorescent Ligand Binding Assay
Causality Behind Experimental Choice: As an alternative to radioligands, fluorescently labeled SP analogs can be used.[7] This method offers advantages in terms of safety and disposal, while still providing robust data on binding affinity.
Self-Validating System: The assay's validity is maintained by including appropriate controls for background fluorescence and by ensuring that the fluorescent tag does not significantly alter the ligand's binding properties.
A detailed protocol would follow a similar principle to the radioligand assay, with detection performed using a fluorescence plate reader.
Functional Characterization: Assessing Agonist and Antagonist Activity
Once the binding affinity is established, the next crucial step is to determine the functional activity of this compound. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand?
Calcium Mobilization Assay
Causality Behind Experimental Choice: The NK1R is a Gq-coupled receptor.[8] Upon agonist binding, it activates phospholipase C, leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of intracellular calcium (Ca²⁺).[4][8] Measuring this transient increase in intracellular Ca²⁺ is a direct and reliable method to assess agonist activity.[9][10]
Self-Validating System: The use of a known NK1R agonist (like Substance P) as a positive control and an antagonist (like Aprepitant) to block the response validates the assay's specificity for NK1R-mediated signaling.
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Plate NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and monitor the change in fluorescence intensity over time.
-
To assess antagonist activity, pre-incubate the cells with the analog for a defined period before adding a fixed concentration of Substance P.
-
-
Data Analysis:
-
The peak fluorescence response is proportional to the increase in intracellular calcium.
-
For agonist activity, plot the response against the log of the analog's concentration to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist activity, plot the inhibition of the Substance P response against the log of the analog's concentration to determine the IC50 value.
-
Second Messenger Assays (e.g., cAMP Accumulation)
While primarily Gq-coupled, NK1R can also modulate other signaling pathways, including those affecting cyclic AMP (cAMP) levels.[11]
Causality Behind Experimental Choice: Investigating the effect on cAMP levels can reveal biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another. This has significant implications for drug development, as it may allow for the design of drugs with more specific therapeutic effects and fewer side effects.
Self-Validating System: The use of forskolin (an adenylyl cyclase activator) and a known inhibitor of cAMP production provides positive and negative controls for the assay system.
Protocols for cAMP assays typically involve cell lysis and detection of cAMP levels using methods like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
Visualization of Key Processes
NK1 Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-mediated signaling cascade initiated by Substance P binding to the NK1R.
Caption: Canonical Gq signaling pathway of the NK1 receptor.
Experimental Workflow for In Vitro Characterization
This workflow outlines the logical progression of experiments for characterizing a novel Substance P analog.
Sources
- 1. Involvement of substance P and the NK-1 receptor in human pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
The Tachykinin Toolkit: A Technical Guide to [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P as a Receptor Probe
Senior Application Scientist Note: This guide focuses on the Substance P analog with D-amino acid substitutions, [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P. The L-amino acid counterpart specified in the initial topic, [L-Pro², L-Phe⁷, L-Trp⁹]-Substance P, is not well-characterized in scientific literature as a pharmacological tool. The D-substituted version is the relevant probe for researchers, exhibiting complex antagonist and partial agonist properties at tachykinin receptors. This guide has been structured to provide both the foundational knowledge and the practical application details necessary for its effective use in a research setting.
Introduction: The Tachykinin System and the Need for Specific Probes
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), represents a pivotal signaling system in mammalian physiology.[1] These peptides exert their effects by activating three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[2] While SP shows the highest affinity for the NK1 receptor, NKA for NK2, and NKB for NK3, a degree of cross-reactivity exists, complicating the study of each receptor's specific biological role.[3][4] Tachykinin signaling is implicated in a vast array of processes, including pain transmission, inflammation, smooth muscle contraction, and neuro-immune modulation.[5][6]
To dissect the precise function of each receptor subtype, pharmacologists have developed synthetic analogs of the endogenous ligands. These tools are designed to offer greater selectivity and often increased metabolic stability compared to their natural counterparts. [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P is one such critical tool. Initially developed as an antagonist, its characterization has revealed a more complex pharmacological profile, highlighting the subtleties of receptor-ligand interactions. This guide provides an in-depth exploration of this compound, from its synthesis and molecular mechanism to its practical application in key experimental assays.
Core Probe Profile: [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P
The defining characteristic of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P (DPDPDT) is its function as a competitive antagonist at the NK1 receptor, while also exhibiting partial agonist activity in certain biological systems.[7] The strategic substitution of L-amino acids with D-amino acids at positions 2, 7, and 9 alters the peptide's conformation and resistance to enzymatic degradation, transforming it from a pure agonist into a tool capable of both blocking and weakly activating the receptor.
This dual nature is a critical experimental consideration. In some preparations, such as the rat colon muscularis mucosae, DPDPDT can elicit a contractile response, achieving approximately 30% of the maximum effect of Substance P, indicating partial agonism.[7] In other contexts, it acts as a competitive antagonist, effectively blocking the action of endogenous tachykinins like Substance P.[7] This behavior underscores the importance of characterizing the probe within the specific experimental model being used.
Quantitative Pharmacological Data
A precise, universally applicable set of binding affinities (Ki) and antagonist potencies (pA₂) for DPDPDT is challenging to consolidate due to variations in experimental systems (e.g., species, tissue preparation, assay conditions). However, the literature indicates its primary action is at the NK1 receptor. Its effects on NK2 and NK3 receptors are significantly less potent. Researchers must empirically determine its potency in their specific assay.
| Parameter | Receptor Target | Typical Value/Observation | Reference |
| Activity | NK1 | Competitive Antagonist / Partial Agonist | [7] |
| Partial Agonism | NK1 | ~30% of Substance P Emax (in rat colon) | |
| Antagonism | NK1 | Demonstrates competitive antagonism of SP-induced effects | [7] |
| Selectivity | NK2 / NK3 | Significantly lower affinity/potency compared to NK1 | [3][4] |
Tachykinin Receptor Signaling Pathways
Tachykinin receptors primarily signal through the Gq/11 family of G-proteins.[5] Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates and stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5] This rapid increase in cytosolic Ca²⁺ is a hallmark of tachykinin receptor activation and is the basis for functional assays.
Recent studies have revealed that the NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), adding another layer of complexity to its signaling repertoire.
Protocol: Radioligand Competition Binding Assay for NK1 Receptor
This assay determines the affinity (Ki) of a test compound (like DPDPDT) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA, and peptidase inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin).
-
Test Compound: [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Substance P.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and compatible scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Thaw the NK1 receptor-expressing cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration that yields robust and specific binding (typically 10-20 µg of protein per well).
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled Substance P.
-
Competition: 50 µL of each concentration of the serially diluted DPDPDT.
-
-
Add Radioligand: Add 50 µL of [³H]-Substance P to all wells. The concentration should be at or near its Kd for the NK1 receptor (typically 0.5-1.0 nM).
-
Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). This step separates the membrane-bound radioligand from the unbound radioligand.
-
Counting: Dry the filter mat completely. Place it in a sample bag with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of DPDPDT.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Calcium Mobilization Assay
This assay measures the ability of DPDPDT to antagonize agonist-induced intracellular calcium release in cells expressing the NK1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human NK1 receptor, seeded in a 96-well black-walled, clear-bottom plate.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium-6 kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (an anion-exchange transport inhibitor that prevents dye leakage).
-
Agonist: Substance P.
-
Antagonist: [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P.
-
Fluorescent Plate Reader: An instrument capable of kinetic reading with bottom-read fluorescence detection (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the NK1-expressing cells in the 96-well plate 18-24 hours prior to the assay to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare a separate "compound plate" with 5X final concentrations of your compounds:
-
Control Wells: Assay buffer only.
-
Agonist Wells: Substance P at a concentration that gives a maximal or near-maximal response (e.g., EC₈₀).
-
Antagonist Wells: Serially diluted DPDPDT.
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into the fluorescent plate reader. Set the instrument to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument will then automatically add a defined volume (e.g., 25 µL) from the compound plate to the cell plate.
-
To measure antagonist activity, first add the antagonist (DPDPDT) and incubate for a set period (e.g., 15-30 minutes). Then, add the agonist (Substance P) and record the response.
-
Continue recording the fluorescence signal for 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
To determine antagonist potency, plot the agonist response as a percentage of the control (agonist alone) against the log concentration of the antagonist (DPDPDT).
-
Fit the resulting inhibition curve using non-linear regression to calculate the IC₅₀.
-
The antagonist potency can be expressed as a pA₂ value, calculated using the Schild equation, which provides a measure of affinity independent of the agonist concentration used.
-
Conclusion and Field Insights
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P remains a valuable, albeit complex, tool for probing the tachykinin system. Its dual partial agonist/antagonist profile is not a limitation but rather an important characteristic that demands careful experimental design and interpretation. When using this probe, it is imperative to:
-
Validate in Your System: Do not assume pure antagonism. Perform concentration-response curves with the compound alone to check for agonist activity in your specific cell or tissue model.
-
Understand the Kinetics: As a peptide, its stability in biological fluids can be limited. The inclusion of peptidase inhibitors in assay buffers for in vitro experiments is crucial for obtaining reliable and reproducible data.
-
Leverage Its Profile: The unique properties of DPDPDT can be used to explore different receptor conformations and signaling states that may not be accessible with simple agonists or non-peptide antagonists.
By combining a thorough understanding of the underlying biology with rigorously executed protocols, researchers can effectively leverage [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P to further unravel the intricate roles of the NK1 receptor in health and disease.
References
-
Watson, S. P. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P on the rat colon muscularis mucosae. British Journal of Pharmacology, 82(4), 785–790. [Link]
-
Martinez, A. N., & Philipp, M. T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neurology & Neuromedicine, 1(2), 29–36. [Link]
-
Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5231. [Link]
-
Martinez, A. N., & Philipp, M. T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 1(2). [Link]
-
Watson, S. P. (1984). Two substance P (SP) analogues, [D-Pro2, D-Phe7, D-Trp9]-SP (DPDPDT) and [D-Trp7,9]-SP (DT79), previously described as tachykinin antagonists, have been shown to contract the rat colon muscularis mucosae preparation. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(1), 67-71. [Link]
-
Beresford, I. J., et al. (1996). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Neuropeptides, 30(4), 337-342. [Link]
-
Conley, R. K., et al. (2002). Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity. Journal of Neuroscience, 22(17), 7730-7736. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. (n.d.). Retrieved January 21, 2026, from [Link]
-
Watson, S. P., & Hallam, T. J. (1988). Effect of the tachykinin antagonist, [D-Pro4, D-Trp7,9,10] substance P-(4-11), on tachykinin- and histamine-induced inositol phosphate generation in intestinal smooth muscle. British Journal of Pharmacology, 93(2), 327–332. [Link]
-
Łazarczyk, M., & Matyja, E. (2013). Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). Folia Neuropathologica, 51(1), 1-8. [Link]
-
Monaco-Shawver, L., et al. (2011). Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor. Journal of Leukocyte Biology, 89(1), 113-125. [Link]
-
Adori, C., et al. (2015). Antiproliferative effects of [D-Pro2, D-Trp7,9]-Substance P and aprepitant on several cancer cell lines and their selectivity in comparison to normal cells. Investigational New Drugs, 33(3), 579-589. [Link]
-
GenScript. (n.d.). CHO-K1/NK1 Stable Cell Line. Retrieved January 21, 2026, from [Link]
-
Tansky, M. F., & Pothoulakis, C. (2014). Substance P and the Neurokinin-1 Receptor in the Inflammatory Response in the Gastrointestinal Tract. Current Topics in Membranes, 74, 331-365. [Link]
-
BrainVTA. (n.d.). Calcium imaging protocol. Retrieved January 21, 2026, from [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved January 21, 2026, from [Link]
-
Watson, S. P. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P. PubMed. [Link]
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- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. jneurology.com [jneurology.com]
- 6. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dimensional single-cell analysis of human natural killer cell heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Substance P Analogs: From Bench to Bedside
Abstract
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, has been a subject of intense scientific scrutiny since its discovery.[1][2] Its role as a primary mediator of pain and inflammation, acting through the neurokinin-1 receptor (NK1R), has made it a compelling target for therapeutic intervention.[3][4][5] This in-depth technical guide provides a comprehensive literature review of substance P analogs, navigating the journey from fundamental structure-activity relationships to the clinical application of NK1R antagonists. We will explore the design principles of both agonist and antagonist analogs, detail essential experimental protocols for their evaluation, and illuminate the signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the substance P system and the therapeutic potential of its analogs.
The Substance P/NK1R System: A Fundamental Axis of Nociception and Inflammation
Substance P is an eleven-amino acid peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[5] It is widely distributed throughout the central and peripheral nervous systems and is a key player in the transmission of pain signals.[3][6] SP exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[7][8]
The binding of SP to NK1R initiates a cascade of intracellular signaling events.[8] This activation leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation.[7][9]
The SP/NK1R system is implicated in a wide array of physiological and pathological processes:
-
Pain Transmission: SP is released from the terminals of sensory nerves in response to painful stimuli, contributing to the transmission of nociceptive information to the central nervous system.[3][4]
-
Neurogenic Inflammation: SP released from peripheral nerve endings can induce vasodilation, plasma extravasation, and the recruitment of immune cells, contributing to local inflammatory responses.[3][7]
-
Mood and Anxiety: The distribution of SP and NK1R in brain regions associated with emotion suggests their involvement in the regulation of mood and anxiety.[3][4]
-
Emesis: The SP/NK1R pathway plays a crucial role in the vomiting reflex, particularly in chemotherapy-induced nausea and vomiting (CINV).[10][11]
Visualizing the Substance P/NK1R Signaling Pathway
The following diagram illustrates the key steps in the SP/NK1R signaling cascade.
Caption: Substance P/NK1R Signaling Cascade.
The Design and Development of Substance P Analogs
The therapeutic potential of modulating the SP/NK1R system has driven extensive research into the development of SP analogs. These can be broadly classified into two categories: agonists, which mimic the action of SP, and antagonists, which block its effects.
Substance P Agonists: Probing Receptor Function and Therapeutic Avenues
While the primary focus of drug development has been on antagonists, SP agonists have been invaluable tools for elucidating the physiological roles of the SP/NK1R system. Stable and selective agonists have been used to study receptor distribution, signaling pathways, and the downstream effects of NK1R activation.
More recently, there has been renewed interest in the therapeutic potential of SP agonists, particularly in the context of tissue repair and regeneration.[3] SP has been shown to promote wound healing and angiogenesis, and SP-based therapies are being explored for conditions such as chronic wounds and ischemic diseases.
Substance P Antagonists: A Major Therapeutic Breakthrough
The development of potent and selective NK1R antagonists represents a significant achievement in pharmacology. These molecules have been instrumental in validating the role of the SP/NK1R system in various diseases and have led to the successful launch of new medicines.
Structure-Activity Relationship (SAR) Studies:
The journey to clinically useful NK1R antagonists began with peptide-based analogs of SP. Early SAR studies focused on modifications of the SP peptide sequence to identify key residues for receptor binding and activation.[12] These studies revealed that the C-terminal region of SP is crucial for its biological activity.[12]
However, peptide-based antagonists suffered from poor oral bioavailability and metabolic instability. This led to a shift in focus towards the development of non-peptide antagonists. The discovery of the first potent, non-peptide NK1R antagonist, CP-96,345, by Pfizer in the early 1990s was a landmark event. This paved the way for the development of a new class of drugs.
Key Chemical Scaffolds of Non-Peptide NK1R Antagonists:
Several distinct chemical scaffolds have been identified for non-peptide NK1R antagonists, including:
-
Quinuclidines: (e.g., CP-96,345)
-
Morpholine Acetals: (e.g., Aprepitant)
-
Piperidines: (e.g., L-733,060)
The development of these compounds has been guided by extensive medicinal chemistry efforts, focusing on optimizing potency, selectivity, and pharmacokinetic properties.
Clinically Approved NK1R Antagonists:
The culmination of this research has been the approval of several NK1R antagonists for clinical use.
| Drug Name | Brand Name | Year of First Approval | Primary Indication |
| Aprepitant | Emend® | 2003[13] | Chemotherapy-induced nausea and vomiting (CINV)[10][11] |
| Fosaprepitant | Ivemend® | 2008[13] | CINV (intravenous prodrug of aprepitant) |
| Rolapitant | Varubi® | 2015 | CINV |
| Netupitant | Akynzeo® (in combination with palonosetron) | 2014 | CINV |
| Tradipitant | Nereus® | 2025 (projected)[14][15] | Motion sickness[14] |
Aprepitant: A Case Study in Rational Drug Design
Aprepitant was the first NK1R antagonist to be approved for the prevention of CINV.[10] Its development is a prime example of successful rational drug design. By targeting the NK1R in the brainstem vomiting centers, aprepitant effectively blocks the emetic signals induced by chemotherapy.[10][16] It is typically used in combination with other antiemetics, such as 5-HT3 receptor antagonists and corticosteroids, to provide broad-spectrum protection against both acute and delayed CINV.[11][17]
Experimental Protocols for the Evaluation of Substance P Analogs
The characterization of novel SP analogs requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
Competitive Radioligand Binding Assay:
This is a fundamental assay to determine the affinity of a test compound for the NK1R.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Substance P) for binding to the NK1R in a membrane preparation from cells expressing the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human NK1R (e.g., CHO-K1 or U373 MG cells).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand, the cell membrane preparation, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound ligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assays (Calcium Mobilization):
These assays measure the ability of an SP analog to either stimulate (agonist) or inhibit (antagonist) the functional response of the NK1R.
Principle: NK1R activation leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator dye.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate NK1R-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of Substance P to stimulate the cells.
-
For agonist testing, add varying concentrations of the test compound directly to the cells.
-
-
Measurement:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
For antagonists, determine the IC₅₀ for the inhibition of the SP-induced calcium response.
-
For agonists, determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).
-
In Vivo Models
Gerbil Foot-Tapping Model for CINV:
This is a widely used preclinical model to evaluate the anti-emetic potential of NK1R antagonists.
Principle: Certain chemotherapeutic agents, such as cisplatin, induce a characteristic foot-tapping behavior in gerbils, which is a surrogate for emesis.
Step-by-Step Protocol:
-
Animal Acclimation:
-
Acclimate male gerbils to the testing environment.
-
-
Drug Administration:
-
Administer the test compound (e.g., orally or intravenously) at a specified time before the emetic challenge.
-
-
Emetic Challenge:
-
Administer a single dose of cisplatin intraperitoneally.
-
-
Behavioral Observation:
-
Observe the animals for a defined period (e.g., 4 hours) and count the number of foot-taps.
-
-
Data Analysis:
-
Compare the number of foot-taps in the drug-treated group to the vehicle-treated control group to determine the anti-emetic efficacy.
-
Workflow for Synthesis and Evaluation of SP Analogs
The following diagram outlines a typical workflow for the discovery and preclinical development of novel SP analogs.
Caption: General workflow for SP analog development.
Challenges and Future Directions
Despite the successes in developing NK1R antagonists for CINV, challenges remain. The clinical efficacy of these antagonists for other indications, such as pain and depression, has been less convincing.[3][18] This may be due to a variety of factors, including the complexity of these disorders, the involvement of multiple neurotransmitter systems, and potential species differences in the pharmacology of the NK1R.[19]
Future research in the field of substance P analogs is likely to focus on:
-
Developing more selective antagonists: While current antagonists are highly selective for the NK1R, developing compounds with improved selectivity profiles could lead to better therapeutic outcomes and fewer side effects.
-
Exploring novel therapeutic indications: The role of the SP/NK1R system in a wide range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases, suggests that NK1R antagonists may have broader therapeutic potential.[7][20]
-
Investigating the therapeutic potential of SP agonists: Further research into the regenerative properties of SP could lead to the development of novel therapies for tissue repair and other conditions.[21]
-
Personalized medicine approaches: Identifying biomarkers that can predict which patients are most likely to respond to NK1R antagonist therapy could improve clinical outcomes.
Conclusion
The study of substance P analogs has been a rich and rewarding field of research, leading to a deeper understanding of the role of the SP/NK1R system in health and disease. The development of NK1R antagonists for the prevention of CINV is a testament to the power of rational drug design. While challenges remain, the continued exploration of the therapeutic potential of substance P analogs holds great promise for the development of new and innovative medicines for a variety of unmet medical needs.
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Substance P - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. (2023). International Journal of Molecular Sciences. [Link]
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Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. (2016). Neurology Journal. [Link]
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Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects. (1986). Journal of Medicinal Chemistry. [Link]
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The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. (2018). Frontiers in Molecular Neuroscience. [Link]
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Peptides Implicated In Body's Response To Pain. (1998). ScienceDaily. [Link]
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Neuropeptide substance P and the immune response. (2017). Journal of Neuroinflammation. [Link]
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The Tachykinin Enigma: A Technical Guide to the Discovery and Evolution of Modified Substance P Compounds
Foreword: From Powder to Precision
The journey of Substance P (SP) from a crude "powder" preparation in the 1930s to the highly refined, modified compounds of today is a compelling narrative of scientific inquiry, persistence, and innovation. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the discovery and history of modified Substance P compounds. We will traverse the path from its initial isolation to the rationale and intricate chemistry behind its modification, culminating in the development of clinically significant therapeutics. This is not merely a historical account but a technical exploration of the "why" and "how" behind the evolution of this pivotal neuropeptide.
The Dawn of a Neuropeptide: The Discovery and Characterization of Substance P
In 1931, Ulf von Euler and John H. Gaddum, while studying tissue extracts from the equine brain and gut, stumbled upon a biologically active substance distinct from acetylcholine.[1][2] This unidentified factor, which they termed "Substance P" (for "preparation" or "powder"), exhibited potent hypotensive and smooth muscle-contracting properties.[3][4] For decades, the precise chemical nature of Substance P remained elusive. It wasn't until 1971 that its structure was finally elucidated by Chang and Leeman as an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[2][5]
Substance P belongs to the tachykinin family of neuropeptides, which also includes neurokinin A (NKA) and neurokinin B (NKB).[1][6] These peptides are characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. Substance P preferentially binds to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[2][7]
The discovery of Substance P and its role as a neurotransmitter and neuromodulator opened new avenues in understanding pain perception, neurogenic inflammation, and various physiological processes.[8][9][10] It is a key mediator in the transmission of pain signals from the periphery to the central nervous system and is involved in the local inflammatory response to injury.[5][9]
The Native Conundrum: The Imperative for Modification
Despite its profound biological activities, native Substance P proved to be a challenging therapeutic candidate. The primary obstacle lies in its inherent instability and poor pharmacokinetic profile.
2.1. The Scourge of Enzymatic Degradation:
Once released, Substance P is rapidly degraded by a variety of peptidases present in plasma and tissues.[11] Key enzymes involved in its metabolism include:
-
Neutral endopeptidase (NEP) : Also known as enkephalinase, this enzyme cleaves the peptide at multiple sites.
-
Angiotensin-converting enzyme (ACE) : ACE is also capable of degrading Substance P.[9]
-
Dipeptidyl peptidase IV (DPP-IV) : This enzyme cleaves the N-terminal Arg-Pro dipeptide.[12]
This rapid enzymatic breakdown results in a very short biological half-life, measured in minutes, severely limiting its therapeutic potential.[11]
2.2. Pharmacokinetic Hurdles:
Beyond enzymatic degradation, native Substance P faces other pharmacokinetic challenges, including poor absorption and limited ability to cross the blood-brain barrier. These factors make systemic administration impractical for targeting central nervous system disorders.
These limitations necessitated a paradigm shift in research, moving from the study of the native peptide to the design and synthesis of modified compounds with improved stability and therapeutic utility.
The Alchemist's Forge: Strategies for Modifying Substance P
The quest to overcome the shortcomings of native Substance P has led to a diverse array of chemical modification strategies. These approaches can be broadly categorized into modifications of the peptide backbone and the development of non-peptide receptor antagonists.
3.1. Sculpting the Peptide: Analogue Development
Early efforts focused on creating analogues of Substance P with enhanced stability and receptor selectivity. These modifications targeted various parts of the peptide chain.
N-Terminal and C-Terminal Modifications
The termini of peptides are often susceptible to exopeptidases. Modifications at these positions can significantly enhance stability.
-
N-terminal modification : Acetylation of the N-terminus can prevent degradation by aminopeptidases.[13]
-
C-terminal modification : Amidation of the C-terminal carboxyl group is a naturally occurring modification in Substance P and is crucial for its biological activity.[14] This modification also protects against carboxypeptidase degradation.
Backbone Modifications: Building Resistance from Within
More sophisticated strategies involve altering the peptide backbone to make it unrecognizable to degrading enzymes while preserving its ability to bind to the NK1 receptor.
-
D-Amino Acid Substitution : Replacing L-amino acids with their D-isomers at specific positions can confer resistance to proteolysis.[8] For example, the substitution of L-amino acids with D-tryptophan has been shown to create potent antagonists.[8]
-
Retro-Inverso Peptides : This modification involves reversing the direction of a peptide bond. A partially modified retro-inverso analogue of the C-terminal hexapeptide of Substance P was found to be a full agonist with increased stability.[15]
-
Reduced Peptide Bonds : Replacing the amide bond (-CO-NH-) with a reduced bond (-CH2-NH-) creates a pseudopeptide that is resistant to cleavage by peptidases. Analogues of Substance P with reduced peptide bonds have been synthesized and shown to act as antagonists.[16]
Chimeric Peptides: A Fusion of Functions
Another innovative approach involves creating chimeric peptides that combine fragments of Substance P with other biologically active peptides. For instance, conjugating C-terminal fragments of Substance P to endomorphin-1 has produced hybrid peptides with potent analgesic activity and reduced tolerance development.[5]
Experimental Protocol: Solid-Phase Synthesis of a Modified Substance P Analogue
The synthesis of Substance P analogues is most commonly achieved through solid-phase peptide synthesis (SPPS).[2][3] The following is a generalized protocol for the synthesis of a simple modified analogue, for instance, with an alanine substitution.
Objective: To synthesize [Ala7]-Substance P using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-Met-Wang resin
-
Fmoc-protected amino acids (Ala, Leu, Gly, Phe, Gln, Pro, Lys(Boc), Arg(Pbf))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
-
HPLC purification system
Methodology:
-
Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound methionine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HOBt and DIC in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gly, Phe, Phe, Gln, Gln, Pro, Lys(Boc), Pro, Arg(Pbf)), using Fmoc-Ala-OH at position 7.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
3.2. A New Class of Drugs: Non-Peptide NK1 Receptor Antagonists
While peptide modifications offered significant improvements, the development of small-molecule, non-peptide NK1 receptor antagonists represented a major breakthrough in the field. These compounds offered the advantages of oral bioavailability and the ability to cross the blood-brain barrier, opening up a much wider range of therapeutic applications.
The discovery of the first potent and selective non-peptide NK1 receptor antagonist, CP-96,345, in the early 1990s, paved the way for the development of a new class of drugs.
Notable Non-Peptide NK1 Receptor Antagonists:
| Compound | Developer | Key Applications | Status |
| Aprepitant (Emend®) | Merck & Co. | Chemotherapy-induced nausea and vomiting (CINV), Post-operative nausea and vomiting (PONV) | Approved |
| Casopitant | GlaxoSmithKline | CINV, PONV | Development Discontinued |
| Maropitant (Cerenia®) | Zoetis (formerly Pfizer Animal Health) | Emesis and motion sickness in dogs and cats | Approved (Veterinary) |
| Tradipitant | Vanda Pharmaceuticals | Motion sickness | Approved |
Aprepitant was the first NK1 receptor antagonist to be approved for clinical use. It acts centrally to block the action of Substance P in the brain's vomiting center, making it highly effective in preventing both acute and delayed CINV.[17]
Casopitant showed promise in clinical trials for CINV and PONV but its development was ultimately discontinued.[18]
Maropitant is a successful veterinary drug that effectively controls vomiting and motion sickness in dogs and cats by blocking NK1 receptors.[19]
More recently, Tradipitant has been approved for the prevention of motion sickness in humans.[10][20]
Assessing Efficacy: Key Experimental Assays
The development of modified Substance P compounds relies on a battery of in vitro and in vivo assays to characterize their binding affinity, functional activity, and metabolic stability.
4.1. Receptor Binding Assays:
These assays are crucial for determining the affinity of a compound for the NK1 receptor. A common method is the competitive binding assay.
Experimental Protocol: Competitive NK1 Receptor Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor.
-
Radiolabeled Substance P (e.g., [125I]-Substance P).
-
Test compound at various concentrations.
-
Unlabeled Substance P (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Scintillation counter.
Methodology:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of radiolabeled Substance P and varying concentrations of the test compound.
-
Control Wells: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Substance P).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
4.2. In Vitro Functional Assays:
These assays measure the biological response elicited by a compound upon binding to the NK1 receptor. Examples include measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production.[7][21]
4.3. In Vivo Models:
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of modified Substance P compounds. For example, the ferret is a commonly used model for studying emesis.
The Horizon and Beyond: The Future of Modified Substance P Compounds
The journey from the discovery of Substance P to the development of sophisticated modified compounds has been a testament to the power of medicinal chemistry and pharmacology. While significant progress has been made, particularly in the realm of antiemetics, the therapeutic potential of modulating the Substance P/NK1 receptor system is far from exhausted.
Current and future research is focused on:
-
Expanding Therapeutic Indications: Exploring the role of NK1 receptor antagonists in other conditions such as pain, depression, anxiety, and inflammatory disorders.[22][23]
-
Developing Novel Delivery Systems: Creating formulations that can enhance the delivery and bioavailability of both peptide and non-peptide compounds.[11]
-
Fine-Tuning Receptor Selectivity: Designing compounds with improved selectivity for different neurokinin receptor subtypes to minimize off-target effects.
The story of Substance P is a powerful reminder that even the most fundamental discoveries can, with ingenuity and perseverance, lead to profound improvements in human and animal health. The continued exploration of this fascinating neuropeptide and its signaling pathways promises to unveil new therapeutic opportunities for years to come.
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Folkers, K., Rosell, S., Hakanson, R., Chu, J. Y., Lu, L. A., Leander, S., & Tang, P. F. (1986). Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects. Journal of Medicinal Chemistry, 29(7), 1163–1171. [Link]
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Chorev, M., Rubini, E., Gilon, C., Wormser, U., & Selinger, Z. (1983). Synthesis of partially modified retro-inverso substance P analogues and their biological activity. Journal of medicinal chemistry, 26(2), 129–135. [Link]
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Lembeck, F. (1988). The 1988 Ulf Euler Lecture. Substance P: from extract to excitement. Acta physiologica Scandinavica, 133(4), 435–454. [Link]
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- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Methodological & Application
In Vivo Administration Protocol for [D-Pro2, D-Phe7, D-Trp9]-Substance P: A Comprehensive Guide for Researchers
This document provides a detailed guide for the in vivo administration of [D-Pro2, D-Phe7, D-Trp9]-Substance P, a potent antagonist of the Substance P (SP) receptor, Neurokinin-1 (NK-1). This guide is intended for researchers, scientists, and drug development professionals working in fields such as neurobiology, pain, and inflammation. The protocols outlined herein are synthesized from established methodologies and aim to provide a framework for scientifically sound and reproducible in vivo studies.
Introduction to [D-Pro2, D-Phe7, D-Trp9]-Substance P
[D-Pro2, D-Phe7, D-Trp9]-Substance P is a synthetic analog of Substance P, an undecapeptide neurotransmitter and neuromodulator involved in a variety of physiological processes including pain transmission, inflammation, and vasodilation.[1] By substituting key amino acids, this analog acts as a competitive antagonist at the NK-1 receptor, blocking the downstream signaling cascades initiated by endogenous Substance P.[2] Notably, some studies have reported that this analog may also exhibit partial agonist activity, a critical consideration in experimental design.[3][4] Its use in preclinical research allows for the elucidation of the roles of the Substance P/NK-1 system in various disease models.
Mechanism of Action: Targeting the NK-1 Receptor Signaling Pathway
Substance P exerts its biological effects by binding to the NK-1 receptor, a G-protein coupled receptor (GPCR).[5] As an antagonist, [D-Pro2, D-Phe7, D-Trp9]-Substance P competitively inhibits this binding. The canonical signaling pathway following NK-1 receptor activation involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers trigger a cascade of downstream events, including the activation of MAP kinase pathways, leading to cellular responses such as neuronal excitation, inflammation, and cell proliferation.[5]
Diagram 1: NK-1 Receptor Signaling Pathway
Caption: Simplified NK-1 receptor signaling cascade.
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of [D-Pro2, D-Phe7, D-Trp9]-Substance P is paramount for accurate and effective in vivo administration.
| Property | Value | Source |
| Sequence | Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2 | [6] |
| Molecular Formula | C₇₄H₁₀₆N₂₀O₁₃S | [6] |
| Calculated Molecular Weight | 1515.86 g/mol | [6] |
| Form | Lyophilized powder | [6] |
| Purity | > 95% | [6] |
| Salt Form | Hydrochloride salt is available | [7] |
Preparation of Dosing Solution
Vehicle Selection: The most common and recommended vehicle for in vivo administration of peptides is sterile, isotonic saline (0.9% NaCl). For intrathecal injections, sterile, preservative-free artificial cerebrospinal fluid (aCSF) is preferred.
Reconstitution Protocol:
-
Calculate the required amount: Based on the desired dose and the number of animals, calculate the total mass of [D-Pro2, D-Phe7, D-Trp9]-Substance P needed.
-
Aseptic Technique: Perform all reconstitution steps in a laminar flow hood to maintain sterility.
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Add the calculated volume of sterile saline or aCSF to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.
-
Sterile Filtration: For intravenous administration, it is highly recommended to filter the final solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no more than 24 hours. For longer-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocols
The choice of administration route depends on the experimental objective, the target tissue, and the desired pharmacokinetic profile. The following are detailed protocols for common administration routes in rodents.
Intravenous (IV) Injection (Mouse)
Purpose: Rapid systemic distribution and bioavailability.
Materials:
-
Prepared sterile solution of [D-Pro2, D-Phe7, D-Trp9]-Substance P
-
Mouse restrainer
-
Heat lamp or warm water bath
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol wipes
-
Gauze pads
Procedure:
-
Animal Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm (not hot) water for 30-60 seconds to dilate the lateral tail veins.
-
Site Preparation: Gently wipe the tail with a 70% ethanol wipe.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the desired volume (typically 50-200 µL for a mouse). A successful injection will show no bleb formation.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection (Rat)
Purpose: Systemic administration with slower absorption compared to IV.
Materials:
-
Prepared sterile solution of [D-Pro2, D-Phe7, D-Trp9]-Substance P
-
Sterile 23-25 gauge needles and 1-3 mL syringes
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Manually restrain the rat, exposing the abdomen. For a one-person technique, the rat can be gently wrapped in a towel.
-
Site Identification: The injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Site Preparation: Swab the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no blood or urine is aspirated. If fluid is drawn, reposition the needle.
-
Administration: Inject the desired volume (up to 2.5 mL for a 250g rat).
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection (Rat)
Purpose: Slow, sustained release and absorption.
Materials:
-
Prepared sterile solution of [D-Pro2, D-Phe7, D-Trp9]-Substance P
-
Sterile 23-25 gauge needles and 1-3 mL syringes
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Manually restrain the rat.
-
Site Identification: The loose skin over the dorsal scapular region (scruff) is the most common site.
-
Injection: Gently lift the skin to form a "tent." Insert the needle at the base of the tent, parallel to the body.
-
Aspiration: Pull back the plunger to ensure no blood is aspirated.
-
Administration: Inject the desired volume. A small bleb will form under the skin.[8]
-
Post-Injection Care: Withdraw the needle and gently massage the area to aid dispersion. Return the animal to its cage.[9][10]
Intrathecal (IT) Injection (Mouse)
Purpose: Direct administration to the cerebrospinal fluid (CSF) for targeting the central nervous system. This is a technically demanding procedure and requires significant training.
Materials:
-
Prepared sterile solution of [D-Pro2, D-Phe7, D-Trp9]-Substance P in preservative-free aCSF
-
Anesthetic (e.g., isoflurane)
-
30-gauge, 0.5-inch needle and a microsyringe (e.g., Hamilton syringe)
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Positioning: Place the anesthetized mouse in a prone position over a support (e.g., a 15 mL conical tube) to arch the back.[11]
-
Site Identification: Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.[12]
-
Injection: Carefully insert the needle perpendicular to the spine until a slight "pop" is felt as it penetrates the dura mater. A characteristic tail flick is often observed upon successful entry.[13]
-
Administration: Slowly inject the small volume (typically 5-10 µL for a mouse).[13]
-
Post-Procedure Care: Withdraw the needle and allow the animal to recover from anesthesia on a heating pad. Monitor for any neurological deficits.
Dosage and Administration Parameters
The optimal dose of [D-Pro2, D-Phe7, D-Trp9]-Substance P will vary depending on the animal model, the route of administration, and the specific research question. It is crucial to perform a dose-response study to determine the effective dose for your experimental paradigm.
| Route | Species | Reported Dose Range | Vehicle | Key Observations | Source |
| Intrathecal | Rat | 0.5 - 2.5 nmol/rat | Not specified | Elevations in thermal and mechanical nociceptive thresholds, accompanied by motor impairment. | [14] |
| In Vitro | Cat | Not Applicable | Not specified | Weak antagonistic effect against Substance P in the spinal cord. |
Note: The in vivo data for this specific analog is limited. The provided intrathecal dose should be used as a starting point for dose-finding studies. Researchers should also consider the literature on other NK-1 receptor antagonists for guidance on dosing for other routes of administration.
Pharmacokinetics and Safety
Safety and Toxicity: [D-Pro2, D-Phe7, D-Trp9]-Substance P is for research use only and is not for human or veterinary use.[7] Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with eyes or skin, rinse immediately with plenty of water. A full Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling. One study noted that intrathecal administration in rats at doses of 0.5-2.5 nmol was associated with profound and sometimes long-lasting motor function impairments.[14]
Experimental Workflow
A well-planned experimental workflow is essential for the success of in vivo studies with [D-Pro2, D-Phe7, D-Trp9]-Substance P.
Diagram 2: Experimental Workflow for In Vivo Administration
Caption: A generalized experimental workflow.
Concluding Remarks
This guide provides a comprehensive framework for the in vivo administration of [D-Pro2, D-Phe7, D-Trp9]-Substance P. The success of any in vivo experiment relies on meticulous planning, aseptic technique, and careful observation. Researchers are strongly encouraged to consult relevant institutional guidelines for animal care and use and to perform pilot studies to optimize dosages and administration protocols for their specific experimental models.
References
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Subcutaneous Injection in the Rat. Research Animal Training. Available from: [Link]
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SOP: Subcutaneous Injections in the Rat. Virginia Tech Research and Innovation. Available from: [Link]
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SOP 10.9.1 - Subcutaneous Injection in Rats. Queen's University. Available from: [Link]
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UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. The University of British Columbia. Available from: [Link]
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Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. The University of Queensland. Available from: [Link]
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Intrathecal Injections. Pain Researcher. Available from: [Link]
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A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. British Journal of Pharmacology. Available from: [Link]
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Intrathecal injection procedures. NCBI Bookshelf. Available from: [Link]
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Nociceptive behavior after intrathecal injections of substance P, neurokinin A and calcitonin gene-related peptide in mice. PubMed. Available from: [Link]
-
Steps of intrathecal (IT) injection in mice. ResearchGate. Available from: [Link]
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A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. PubMed. Available from: [Link]
-
Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. PubMed. Available from: [Link]
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The Behavioural Effects of Intrathecally Administered [D-PRO2, D-TRP7,9]-substance P, an Analogue With Presumed Antagonist Actions, in the Rat. PubMed. Available from: [Link]
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[D-Pro2,D-Trp7,9]-Substance P (E-PP-0137). Elabscience. Available from: [Link]
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The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP. PMC. Available from: [Link]
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Antagonism by (D-Pro2, D-Trp7,9)-substance P of the cerebrovascular dilatation induced by substance P. PubMed. Available from: [Link]
-
Solution conformation of Substance P antagonists-[D-Arg1, D-Trp7,9, Leu11]-SP, [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SP and [D-Pro2, D-Trp7,9]-SP by CD, NMR and MD simulations. PubMed. Available from: [Link]
-
Biochemistry, Substance P. NCBI Bookshelf. Available from: [Link]
-
Evaluation of (D-Pro2, D-Trp7,9)-substance P as an antagonist of substance P responses in the rat central nervous system. ResearchGate. Available from: [Link]
-
Intravenous Administration of Substance P Attenuates Mechanical Allodynia Following Nerve Injury by Regulating Neuropathic Pain-Related Factors. PubMed Central. Available from: [Link]
-
Substance P. Wikipedia. Available from: [Link]
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Application Notes and Protocols for Studying Neuronal Excitability with [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substance P in Neuronal Signaling
Substance P (SP) is a pioneering neuropeptide of the tachykinin family, comprising eleven amino acids and playing a pivotal role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its biological actions are primarily mediated through high-affinity binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] The activation of NK1R by SP initiates a cascade of intracellular events, most notably the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C, collectively modulating a wide array of cellular processes, including neuronal excitability, pain transmission, inflammation, and emotional behaviors.[1][3][4]
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P: A Modulator of the Tachykinin System
The synthetic analogue, [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P, is a crucial pharmacological tool for dissecting the complex roles of the tachykinin system. The incorporation of D-amino acids at positions 2, 7, and 9 confers altered binding affinity and stability compared to the endogenous ligand. It is critical for researchers to understand that this analogue exhibits a complex pharmacological profile, acting as a competitive antagonist at some SP receptors while displaying partial agonist activity at others, depending on the tissue and receptor subtype population.[5][6] This dual nature necessitates careful experimental design and interpretation. For instance, in the guinea-pig ileum, it can act as a weak antagonist on smooth muscle SP receptors, while in other preparations like the rat superior cervical ganglion, it shows agonist effects by causing depolarization.[5]
Mechanism of Action in Neuronal Excitability
When acting as an antagonist, [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P competitively blocks the binding of Substance P to the NK1R, thereby inhibiting the downstream signaling cascade that leads to increased neuronal excitability. This is particularly relevant in studies of nociception, where SP is a key mediator of pain signals in the spinal cord.[4] By blocking SP-induced depolarization and enhancement of glutamatergic transmission, this antagonist can effectively reduce the firing rate of nociceptive neurons.[4] Conversely, its partial agonist activity in certain neuronal populations could lead to a sub-maximal activation of NK1R, a phenomenon that must be considered when analyzing experimental outcomes.
Visualizing the Substance P Signaling Pathway and Antagonism
The following diagram illustrates the canonical signaling pathway of Substance P through the NK1 receptor and the point of intervention for an antagonist like [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P.
Caption: Substance P signaling pathway and antagonist action.
Application Notes
Experimental Design Considerations
-
Agonist vs. Antagonist Activity: Due to its mixed pharmacological profile, it is crucial to first characterize the effect of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P alone in your specific preparation. A dose-response curve should be generated to determine if it elicits any agonist activity. When used as an antagonist, it should be applied at a concentration that does not produce a direct effect but is sufficient to block the action of a subsequent application of Substance P.
-
Concentration and Solubility: The working concentration of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P typically ranges from 1 µM to 10 µM for in vitro experiments.[7] As a peptide, its solubility can be challenging. It is recommended to prepare a stock solution in a sterile, oxygen-free solvent like DMSO or a slightly acidic buffer, and then dilute to the final concentration in the experimental buffer immediately before use. Always test the solubility of a small amount first.
-
Stability: Peptide solutions, especially those containing tryptophan, are susceptible to oxidation and degradation. Stock solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, use freshly diluted solutions.
-
Controls: Appropriate controls are essential. These include:
-
Vehicle control (the solvent used for the stock solution).
-
Positive control (application of Substance P alone).
-
Antagonist control (application of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P alone).
-
Co-application of the antagonist followed by Substance P to demonstrate blockade.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P based on published literature.
| Parameter | Value | Tissue/Preparation | Reference |
| pA₂ (Antagonist Activity) | 6.1 | Guinea-pig isolated taenia coli | [8] |
| EC₅₀ (Agonist Activity) | Variable (partial agonist) | Rat colon muscularis mucosae | [6] |
| Working Concentration (In Vitro) | 1 - 10 µM | Cerebrovascular preparations, neuronal cultures | [7] |
| Intrathecal Dose (In Vivo) | 0.5 - 2.5 nmol | Rat | [9] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol describes the use of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P to investigate its effect on Substance P-induced changes in neuronal membrane potential and synaptic currents in cultured neurons or brain slices.
Materials:
-
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P
-
Substance P
-
DMSO or appropriate sterile buffer
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
-
Intracellular solution for patch pipette
-
Cultured neurons or prepared brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P in DMSO. Aliquot and store at -20°C.
-
Prepare a 1 mM stock solution of Substance P in sterile water. Aliquot and store at -20°C.
-
On the day of the experiment, thaw the stock solutions and dilute to the final working concentrations (e.g., 1-10 µM for the antagonist, 100 nM - 1 µM for Substance P) in the extracellular recording solution.
-
-
Electrophysiological Recording:
-
Obtain a stable whole-cell patch-clamp recording from a neuron of interest in either current-clamp or voltage-clamp mode.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
-
Application of Compounds:
-
Antagonist Pre-incubation: Perfuse the slice or culture with the extracellular solution containing the desired concentration of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P for 5-10 minutes.
-
Co-application: While continuing to perfuse with the antagonist, co-apply Substance P at a concentration known to elicit a response.
-
Washout: Perfuse with the standard extracellular solution to wash out both compounds and observe any recovery of the baseline activity.
-
-
Data Analysis:
-
In current-clamp mode, measure changes in resting membrane potential, action potential firing frequency, and input resistance.
-
In voltage-clamp mode, measure the amplitude and frequency of postsynaptic currents (EPSCs or IPSCs).
-
Compare the response to Substance P in the absence and presence of the antagonist to quantify the degree of inhibition.
-
Protocol 2: In Vitro Calcium Imaging
This protocol outlines the use of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P to block Substance P-induced intracellular calcium transients in cultured neurons.
Materials:
-
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P
-
Substance P
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Cultured neurons on glass coverslips
-
Fluorescence microscope with a perfusion system and appropriate filters
Procedure:
-
Cell Loading with Calcium Indicator:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS and allow them to de-esterify for at least 30 minutes at room temperature.
-
-
Imaging and Compound Application:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire a stable baseline of fluorescence for 2-5 minutes.
-
Perfuse the cells with HBSS containing the desired concentration of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P for 5-10 minutes.
-
While maintaining the antagonist perfusion, apply Substance P to stimulate calcium release.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀) for individual cells or regions of interest.
-
Compare the amplitude and kinetics of the calcium transients evoked by Substance P in the presence and absence of the antagonist.
-
Visualizing the Experimental Workflow
The following diagram provides a generalized workflow for an in vitro experiment using [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P.
Caption: Generalized experimental workflow.
References
-
Lin, C. S., et al. (2019). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. MDPI. [Link]
-
Hanley, M. R., et al. (1982). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. European Journal of Pharmacology. [Link]
-
Bailey, S. J., & Jordan, C. C. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. British Journal of Pharmacology. [Link]
-
Håkanson, R., et al. (1981). Immunohistochemical evidence for a "neurotoxic" action of (D-Pro2, D-Trp7,9)-substance P, an analogue with substance P antagonistic activity. Acta Physiologica Scandinavica. [Link]
-
Quartara, L., & Altamura, M. (2006). Tachykinin Receptors Antagonists: From Research to Clinic. Current Drug Targets. [Link]
-
Womack, M. D., & MacDermott, A. B. (1994). Substance P elevates intracellular calcium in both neurons and glial cells from the dorsal horn of the spinal cord. Journal of Neurophysiology. [Link]
-
Wikipedia. (n.d.). Substance P. Wikipedia. [Link]
-
Tariq, M. A., & Singh, R. (2023). Biochemistry, Substance P. StatPearls. [Link]
-
Gitter, B. D., et al. (1996). In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Commons, K. G. (2010). Neuronal Pathways Linking Substance P to Drug Addiction and Stress. Neuroscience & Biobehavioral Reviews. [Link]
-
Adachi, T., et al. (1999). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Journal of Natural Products. [Link]
-
Mendiratta, V. K., et al. (2016). The role of substance P in neurogenic inflammation. ResearchGate. [Link]
-
BioWorld. (2004). Development of tachykinin receptor antagonists. BioWorld. [Link]
-
Mashaghi, A., et al. (2016). Neuropeptide substance P and the immune response. Cellular and Molecular Life Sciences. [Link]
-
Edvinsson, L., et al. (1982). Antagonism by (D-Pro2, D-Trp7,9)-substance P of the cerebrovascular dilatation induced by substance P. Acta Physiologica Scandinavica. [Link]
-
Dun, N. J., & Minota, S. (1981). Substance P actions on sensory neurons. Neuroscience Letters. [Link]
-
Shemesh, O. A., et al. (2020). Precision calcium imaging of dense neural populations via a cell body-targeted calcium indicator. Neuron. [Link]
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Sirenko, O., et al. (2021). Evaluating chemical effects on human neural cells through calcium imaging and deep learning. Cell Reports Methods. [Link]
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Hylden, J. L., & Wilcox, G. L. (1983). The Behavioural Effects of Intrathecally Administered [D-PRO2, D-TRP7,9]-substance P, an Analogue With Presumed Antagonist Actions, in the Rat. Neuropharmacology. [Link]
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Håkanson, R., et al. (1982). The Mechanism of Action of a Substance P Antagonist (D-Pro2, D-Trp7,9)-SP. British Journal of Pharmacology. [Link]
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Suvas, S. (2017). Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis. Journal of Immunological Sciences. [Link]
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Chauhan, S. K., et al. (2018). Substance P regulates memory Th17 cell generation and maintenance in chronic dry eye disease. Mucosal Immunology. [Link]
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Goodis, D. B., & Bowles, W. R. (1992). The effects of neuropeptides (calcitonin gene-related peptide and substance P) on cultured human pulp cells. Archives of Oral Biology. [Link]
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Zielińska, P., et al. (2021). The Regenerative Potential of Substance P. International Journal of Molecular Sciences. [Link]
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Fujino, M., et al. (1987). Effects of a substance P analogue with antagonist properties ([D-Arg1, D-Trp7,9, Leu11]substance P) on spontaneous activity of the adrenal sympathetic nerve and its evoked reflex discharges in response to somatic afferent stimulation. Neuroscience Letters. [Link]
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Zieglgänsberger, W. (2019). Substance P and pain chronicity. Biological Psychiatry. [Link]
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Application Notes and Protocols: Experimental Design for Characterizing [Pro⁹, Phe⁷, Trp⁹]-Substance P
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for characterizing the pharmacological properties of the Substance P analog, [Pro⁹, Phe⁷, Trp⁹]-Substance P. Substance P (SP) is a pivotal neuropeptide in pain transmission, inflammation, and mood regulation, primarily mediating its effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2][3] The strategic substitution of amino acids in the SP sequence, as in [Pro⁹, Phe⁷, Trp⁹]-SP, can yield analogs with potentially altered affinity, efficacy, or signaling bias, making them valuable tools for research and potential therapeutic leads.[4][5][6] This guide outlines a logical, multi-tiered experimental approach, from fundamental receptor binding to complex downstream functional and cellular responses, ensuring a comprehensive and robust characterization of the test compound.
Introduction: The Substance P/NK1R System and the Rationale for Analog Characterization
Substance P, an undecapeptide (RPKPQQFFGLM-NH₂), is the preferred endogenous ligand for the NK1 receptor.[7] The SP-NK1R signaling axis is implicated in a wide array of physiological and pathophysiological processes, including neurogenic inflammation, pain perception, smooth muscle contraction, and stress responses.[1][8][9] Upon SP binding, the NK1R, a canonical GPCR, undergoes a conformational change that facilitates coupling to heterotrimeric G-proteins.[2][10][11] Primarily, the NK1R couples to Gαq/11, activating the Phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] This cascade results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[12][14] Additionally, NK1R activation can modulate adenylyl cyclase activity and, consequently, cyclic adenosine monophosphate (cAMP) levels, indicating potential coupling to Gαs or Gαi proteins.[2][10][12][13]
The development of SP antagonists has been a significant focus for treating conditions like chemotherapy-induced nausea, depression, and chronic pain.[4][5][13] Modified SP peptides, such as [Pro⁹, Phe⁷, Trp⁹]-Substance P, are synthesized to explore structure-activity relationships and to develop ligands with improved selectivity, stability, or a specific functional profile (e.g., agonist, partial agonist, or antagonist). Early studies on similar analogs suggest they can act as partial agonists or antagonists, but a full characterization is necessary to define their precise mechanism of action.[15][16][17][18][19]
This guide provides a systematic workflow to elucidate the pharmacological identity of [Pro⁹, Phe⁷, Trp⁹]-SP. The experimental cascade is designed to answer the following key questions:
-
Does the analog bind to the NK1 receptor, and with what affinity?
-
Does it activate the canonical Gαq signaling pathway (calcium mobilization)?
-
Does it modulate the Gαi/s signaling pathway (cAMP accumulation)?
-
Does it induce receptor desensitization and internalization, a hallmark of agonist activity?
-
What is its functional profile: full agonist, partial agonist, or antagonist?
Foundational Assays: Receptor Binding Affinity
The initial and most fundamental step is to determine if and how strongly [Pro⁹, Phe⁷, Trp⁹]-SP interacts with the NK1 receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of an unlabeled test compound.[20][21]
Principle of Competitive Radioligand Binding
This assay measures the ability of the unlabeled test compound, [Pro⁹, Phe⁷, Trp⁹]-SP, to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Substance P or a specific [³H]-NK1R antagonist) from the NK1 receptor in a membrane preparation from cells expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Experimental Workflow: Radioligand Binding
Caption: Workflow for NK1R Competitive Binding Assay.
Protocol 2.2: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human NK1 receptor in appropriate media.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P, typically at its Kd concentration), and the cell membrane preparation.
-
Add increasing concentrations of the test compound, [Pro⁹, Phe⁷, Trp⁹]-SP. Include a positive control (unlabeled Substance P) and a negative control (vehicle).
-
To determine non-specific binding, include wells with a high concentration of unlabeled SP (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly harvest the plate contents onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM in absence of competitor) - Non-specific Binding (CPM in presence of excess unlabeled SP).
-
Plot the percentage of specific binding against the log concentration of the competitor ([Pro⁹, Phe⁷, Trp⁹]-SP).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Example Value |
| Radioligand | [³H]-Substance P | ~50-100 Ci/mmol |
| Cell Line | HEK293-hNK1R | N/A |
| Membrane Protein | 20-40 µ g/well | N/A |
| Incubation | 60 min at 25°C | N/A |
| IC₅₀ | Concentration for 50% inhibition | e.g., 10 nM |
| Ki | Inhibition constant (Affinity) | e.g., 2.5 nM |
Functional Assays: Characterizing Cellular Response
Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does [Pro⁹, Phe⁷, Trp⁹]-SP act as an agonist, triggering a cellular response, or as an antagonist, blocking the action of the natural ligand?
Gαq Pathway Activation: Calcium Mobilization Assay
The primary signaling pathway for NK1R is through Gαq, leading to an increase in intracellular calcium.[12][14] This provides a robust and rapid functional readout.
This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that is loaded into the cells.[22][23] These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺. When an agonist activates the NK1R, the subsequent IP₃-mediated release of Ca²⁺ from the endoplasmic reticulum is detected as a rapid increase in fluorescence, which can be measured in real-time using a plate reader.[24][25]
Experimental Workflow: Calcium Mobilization
Caption: Workflow for Calcium Mobilization Assay.
Protocol 3.1.2: Calcium Mobilization Assay
-
Cell Preparation:
-
Seed HEK293-hNK1R cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
-
Agonist Mode Testing:
-
Wash the cells gently to remove excess dye.
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a stable baseline fluorescence reading for each well.
-
Add varying concentrations of [Pro⁹, Phe⁷, Trp⁹]-SP and the control agonist (Substance P) to the wells.
-
Immediately measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium peak.
-
-
Antagonist Mode Testing:
-
Prepare cells as above.
-
Pre-incubate the cells with varying concentrations of [Pro⁹, Phe⁷, Trp⁹]-SP for 15-30 minutes.
-
Add a fixed concentration of Substance P (a concentration that gives ~80% of the maximal response, EC₈₀) to all wells.
-
Measure the fluorescence response as in the agonist mode.
-
-
Data Analysis:
-
For Agonist Activity: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the ligand and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to Substance P.
-
For Antagonist Activity: Plot the inhibition of the SP response against the log concentration of [Pro⁹, Phe⁷, Trp⁹]-SP to determine the IC₅₀. This can be used to calculate the pA₂ value, a measure of antagonist potency.
-
| Parameter | Description | Example Agonist Data | Example Antagonist Data |
| EC₅₀ | Molar concentration for 50% maximal response | 5 nM | N/A |
| Emax | Maximum response relative to SP (100%) | 75% (Partial Agonist) | 0% (No Agonism) |
| IC₅₀ | Molar concentration for 50% inhibition | N/A | 50 nM |
| pA₂ | Measure of competitive antagonist potency | N/A | 7.3 |
Gαi/s Pathway Modulation: cAMP Accumulation Assay
To investigate potential biased agonism or alternative signaling pathways, it is important to measure changes in cAMP. NK1R has been reported to couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP.[10]
For Gαi-coupled receptors, the agonist-induced decrease in cAMP can be difficult to measure from baseline. Therefore, the assay is typically performed in the presence of forskolin, an adenylyl cyclase activator, which elevates intracellular cAMP to a high, stable level.[26] An agonist acting through Gαi will then cause a measurable decrease in this forskolin-stimulated cAMP level. Commercially available kits, often based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), are commonly used for quantification.[27][28]
Protocol 3.2.1: cAMP Accumulation Assay (Gαi)
-
Cell Preparation:
-
Harvest HEK293-hNK1R cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Protocol:
-
Dispense cells into a 384-well plate.
-
For Agonist Mode: Add increasing concentrations of [Pro⁹, Phe⁷, Trp⁹]-SP or a control Gαi agonist, followed immediately by a fixed concentration of forskolin (e.g., 5 µM).
-
For Antagonist Mode: Pre-incubate cells with the test compound, then add a control agonist (Substance P) and forskolin.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Detection and Analysis:
-
Lyse the cells and add the cAMP detection reagents (e.g., HTRF anti-cAMP antibody and cAMP tracer) as per the manufacturer's protocol.[28][29]
-
Incubate for 60 minutes to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Calculate the % inhibition of the forskolin response and plot against the log concentration of the ligand to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Advanced Characterization: Receptor Internalization
Agonist binding to GPCRs typically leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin.[30] This process not only desensitizes the G-protein signal but also targets the receptor for endocytosis into intracellular vesicles, a process known as internalization.[10][31][32] Visualizing and quantifying receptor internalization provides strong evidence of agonist activity and can be used to study biased signaling.
Principle of Receptor Internalization Assays
These assays track the movement of NK1 receptors from the plasma membrane to intracellular compartments upon ligand stimulation. This can be achieved using several methods, including high-content imaging of fluorescently tagged receptors (e.g., NK1R-GFP) or antibody-based detection of an epitope-tagged receptor on the cell surface.[32][33][34][35]
Experimental Workflow: Receptor Internalization
Caption: Workflow for High-Content Imaging of Receptor Internalization.
Protocol 4.1: High-Content Imaging Internalization Assay
-
Cell Culture and Plating:
-
Use a cell line stably expressing an N-terminally tagged NK1 receptor (e.g., FLAG-NK1R or NK1R-eGFP).
-
Seed cells onto 96- or 384-well imaging plates (black-walled, optically clear bottom).
-
-
Ligand Stimulation:
-
Starve cells in serum-free media for 1-2 hours.
-
Treat cells with different concentrations of [Pro⁹, Phe⁷, Trp⁹]-SP or Substance P for various time points (e.g., 15, 30, 60 minutes) at 37°C. Include a vehicle-treated control group.
-
-
Immunofluorescence and Imaging (for tagged receptors):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize (or not, for surface vs. total staining) cells with a detergent like Triton X-100.
-
Incubate with a primary antibody against the tag (e.g., anti-FLAG).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain nuclei with a counterstain like DAPI.
-
Acquire images on a high-content automated microscope.
-
-
Data Analysis:
-
Use automated image analysis software to identify cells and quantify the intensity and texture of the fluorescence signal within the cytoplasm.
-
An algorithm can be trained to recognize and count intracellular "puncta" or vesicles, which represent internalized receptors.
-
Plot the average number of puncta per cell against ligand concentration to generate a dose-response curve for internalization (EC₅₀).
-
Summary and Interpretation of Results
By integrating the data from these assays, a comprehensive pharmacological profile of [Pro⁹, Phe⁷, Trp⁹]-Substance P can be constructed.
| Assay | Potential Outcome for [Pro⁹, Phe⁷, Trp⁹]-SP | Interpretation |
| Binding Assay | Ki = 5 nM | High-affinity ligand for the NK1 receptor. |
| Ca²⁺ Mobilization | EC₅₀ = 20 nM, Emax = 100% vs. SP | Full Agonist, similar potency to SP. |
| Ca²⁺ Mobilization | EC₅₀ = 50 nM, Emax = 40% vs. SP | Partial Agonist. |
| Ca²⁺ Mobilization | No agonist activity; IC₅₀ = 100 nM vs. SP | Competitive Antagonist. |
| cAMP Assay | Inhibits forskolin-stimulated cAMP | Agonist activity at Gαi pathway. |
| cAMP Assay | No inhibition of forskolin-stimulated cAMP | No activity at Gαi pathway. |
| Internalization | Induces robust, dose-dependent internalization | Agonist (likely recruits β-arrestin). |
| Internalization | Does not induce internalization | Likely an Antagonist, or a G-protein biased agonist that does not recruit β-arrestin. |
This systematic approach ensures that the interaction of [Pro⁹, Phe⁷, Trp⁹]-Substance P with the NK1 receptor is thoroughly vetted, from initial binding to the nuanced details of its signaling and regulatory profile. The resulting data are critical for determining the compound's utility as a research tool or its potential as a therapeutic candidate.
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- 31. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
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- 34. tandfonline.com [tandfonline.com]
- 35. neb.com [neb.com]
Application Note & Protocol: Reconstitution and Handling of [Pro⁷, Phe⁸, Trp⁹]-Substance P for Cell Culture Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution, handling, and application of the Substance P analog, [Pro⁷, Phe⁸, Trp⁹]-Substance P, for in vitro cell culture experiments. Adherence to these protocols is critical for ensuring peptide integrity, maximizing experimental reproducibility, and obtaining reliable biological data. This guide covers core principles of peptide reconstitution, detailed step-by-step protocols, solvent selection rationale, storage and stability considerations, and an overview of the peptide's mechanism of action.
Introduction: The Significance of Substance P and its Analogs
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, first identified for its potent effects on gut contraction and vasodilation.[1] It functions as a key neurotransmitter and neuromodulator in both the central and peripheral nervous systems, playing a pivotal role in pain transmission, inflammation, and immune responses.[1][2] SP exerts its biological effects primarily by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR) expressed on a wide variety of cells, including neurons, immune cells, and endothelial cells.[3][4]
The analog [Pro⁷, Phe⁸, Trp⁹]-Substance P is a modified version of the native peptide, designed to probe the structure-activity relationship of the NK1R interaction. Such analogs are invaluable tools for elucidating signaling pathways and developing potential therapeutic agents that target the SP-NK1R axis. The success of any cell-based assay using this peptide is fundamentally dependent on its correct preparation. Improper dissolution can lead to loss of activity, aggregation, and inconsistent results. This guide establishes a validated framework for handling this lyophilized peptide to ensure its optimal performance in your research.
Physicochemical Properties and Initial Handling
Lyophilized peptides are supplied as a dry powder to ensure maximum stability. Understanding their basic properties is the first step toward proper handling.
| Property | Description | Rationale & Handling Notes |
| Appearance | White to off-white lyophilized powder. | The powder is often a small, diffuse film or pellet at the bottom of the vial. It is crucial to centrifuge the vial before opening to collect all material. |
| Hygroscopicity | Highly hygroscopic (readily absorbs moisture from the air). | Keep the vial tightly sealed until ready for use. Equilibrate the vial to room temperature before opening to prevent condensation. |
| Purity | Typically >95% (as determined by HPLC). | Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. |
| Counter-ion | Often supplied as a trifluoroacetate (TFA) or acetate salt. | The salt form can affect peptide stability and solubility. TFA salts are generally more stable than acetate salts.[5] The net peptide content may be lower than the total weight due to the presence of counter-ions and bound water. |
| Solubility | Varies; generally soluble in water, acidic buffers, or organic solvents like DMSO. | The amino acid substitutions (Pro, Phe, Trp) increase the hydrophobicity compared to native Substance P, suggesting that an organic solvent may be required for initial reconstitution. |
Core Principles of Peptide Reconstitution
The goal of reconstitution is to dissolve the peptide completely at a known concentration without compromising its biological activity.
-
Inert Atmosphere: Peptides are sensitive to oxidation. While not always necessary, for maximum stability, reconstituting under an inert gas like argon or nitrogen can be beneficial.
-
Gentle Dissolution: Avoid vigorous vortexing or shaking, which can cause shear stress and lead to peptide aggregation or denaturation.[6] Gentle swirling or inversion is preferred.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the high-concentration stock solution should be divided into single-use aliquots immediately after reconstitution.[7]
Solvent Selection: A Critical Choice
The choice of solvent is paramount and depends on the peptide's amino acid sequence and the requirements of the downstream cell culture assay.
| Solvent | Advantages | Disadvantages & Mitigation | Recommendation for [Pro⁷, Phe⁸, Trp⁹]-SP |
| Sterile, Nuclease-Free Water | Biologically compatible; easy to use. | May not be sufficient for hydrophobic peptides. The final pH of the solution can be slightly acidic due to dissolved CO₂. | May be attempted, but due to the hydrophobic residues, complete solubility is not guaranteed. If used, a brief sonication in a water bath may aid dissolution. |
| Sterile Aqueous Buffers (e.g., PBS, pH 7.2-7.4) | Maintains physiological pH, preventing pH-induced degradation or conformational changes. | Salts in the buffer can sometimes reduce the solubility of certain peptides. | A good choice for subsequent dilutions, but may not be ideal for initial reconstitution of the dry powder. |
| Dimethyl Sulfoxide (DMSO) | Excellent solvent for most hydrophobic peptides. Readily miscible with aqueous media. | Cytotoxic at higher concentrations. [8] | Recommended for initial reconstitution. Prepare a high-concentration stock (e.g., 1-10 mM) in 100% sterile DMSO. The final concentration of DMSO in the cell culture medium must be kept non-toxic, typically below 0.5% , and ideally ≤0.1% .[8][9] |
Experimental Protocols & Workflows
Overall Experimental Workflow
The following diagram outlines the complete process from receiving the lyophilized peptide to its application in a cell culture experiment.
Caption: Workflow for preparing and using [Pro⁷, Phe⁸, Trp⁹]-Substance P.
Protocol 1: Reconstitution of Lyophilized Peptide (10 mM Stock in DMSO)
-
Equilibrate: Remove the vial of lyophilized [Pro⁷, Phe⁸, Trp⁹]-Substance P from the freezer and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing inside the vial.
-
Centrifuge: Briefly centrifuge the vial at >10,000 x g for 1 minute to ensure all the lyophilized powder is collected at the bottom of the vial.[6]
-
Prepare Solvent: Under a sterile hood, use a new, unopened bottle of anhydrous, sterile-filtered DMSO.
-
Dissolve: Carefully open the vial and add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for 1 mg of peptide with a MW of ~1400 g/mol , add 71.4 µL of DMSO for a 10 mM stock).
-
Mix Gently: Recap the vial and gently swirl or invert it for 2-3 minutes until the peptide is completely dissolved. A brief, gentle sonication in a room temperature water bath can be used if dissolution is slow. Do not vortex vigorously.
-
Aliquot: Immediately divide the stock solution into small, single-use volumes (e.g., 5-10 µL) in sterile, low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Determine Final Concentration: Decide on the final concentration needed for your experiment. Many studies with Substance P analogs use concentrations in the nanomolar (nM) to low micromolar (µM) range (e.g., 10⁻⁹ to 10⁻⁶ M).[10]
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform Serial Dilutions: Prepare the final working solution by performing serial dilutions in your complete cell culture medium. It is best practice to not dilute more than 1:1000 directly from the stock into the final medium to avoid precipitation and ensure accuracy.
-
Example for 1 µM final concentration: Dilute 1 µL of 10 mM stock into 99 µL of medium to get a 100 µM intermediate solution. Then, add 10 µL of this intermediate solution to 990 µL of medium in your culture well to achieve a final concentration of 1 µM.
-
-
Prepare Vehicle Control: This step is CRITICAL . Prepare a parallel control treatment that contains the exact same final concentration of DMSO as your peptide-treated samples.[8]
-
Example: If your final peptide dilution was 1:10,000 from the DMSO stock, your final DMSO concentration is 0.01%. Your vehicle control should be culture medium with 0.01% DMSO added.
-
-
Treat Cells: Add the freshly prepared working solution and vehicle control solution to your cells and proceed with your experimental incubation.
Storage and Stability
Proper storage is essential to maintain the peptide's biological activity over time.
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Keep sealed and protected from moisture and light.[11] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[7] | Must be in single-use aliquots to avoid freeze-thaw cycles. |
| Working Solution (in Culture Medium) | 2-8°C | < 1 day | Always prepare fresh before each experiment. Peptides can degrade in aqueous solutions or adsorb to plasticware.[5] |
Mechanism of Action & Signaling Pathway
[Pro⁷, Phe⁸, Trp⁹]-Substance P, like native Substance P, primarily acts on the Neurokinin-1 Receptor (NK1R).[12][13] NK1R is a canonical GPCR that couples to multiple G-protein subtypes, predominantly Gαq and Gαs, to initiate diverse intracellular signaling cascades.[3][4]
-
Binding and Activation: The peptide binds to the extracellular domain of the NK1R, inducing a conformational change.
-
G-Protein Coupling:
-
Gαq Pathway: The activated receptor stimulates Phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[12][14]
-
Gαs Pathway: The receptor can also stimulate Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4]
-
-
Downstream Effects: These signaling events lead to the modulation of numerous cellular processes, including ion channel activity, activation of transcription factors like NF-κB, and regulation of cell proliferation, inflammation, and survival.[10][14][15]
Caption: Simplified signaling pathways activated by [Pro⁷, Phe⁸, Trp⁹]-Substance P via the NK1R.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide fails to dissolve | Insufficient solvent power; peptide aggregation. | Try gentle warming (to 37°C) or brief sonication. If using an aqueous solvent, switch to DMSO for the initial stock preparation. |
| High well-to-well variability | Incomplete dissolution; peptide adsorption to plastic; inconsistent pipetting. | Ensure the stock solution is fully dissolved before aliquoting. Use low-protein-binding tubes and pipette tips. Prepare a master mix of the working solution for treating replicate wells. |
| No biological effect observed | Peptide degradation; incorrect concentration; cell line does not express NK1R. | Use a fresh aliquot. Confirm calculations and dilution scheme. Verify NK1R expression in your cell line via qPCR, Western blot, or flow cytometry. Run a positive control if available. |
| Cell toxicity or death | Solvent cytotoxicity; peptide-induced apoptosis at high concentrations. | Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance. Ensure the final DMSO concentration is well below the toxic threshold. Include a vehicle control to isolate the effect. |
References
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Grönlund, H., et al. (2012). Spontaneous chemical degradation of substance P in the solid phase and in solution. Journal of Pharmaceutical Sciences. [Link]
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Rodríguez, F. D., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Receptors. [Link]
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Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets. [Link]
-
Rodriguez, F., & Covenas, R. (2024). Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Recent Patents on Anti-Infective Drug Discovery. [Link]
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García-García, N., et al. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. International Journal of Molecular Sciences. [Link]
-
Rodríguez, F. D., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. ResearchGate. [Link]
-
Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Bury, R. W., & Mashford, M. L. (1977). The stability of synthetic substance P in blood. European Journal of Pharmacology. [Link]
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Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Aviva Systems Biology. Reconstitution & Storage Instructions. Aviva Systems Biology. [Link]
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Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Hagan, R. M., et al. (1985). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. [Link]
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Protocol Online. (2009). Ethanol/methanol/dmso for cell culture. Protocol Online. [Link]
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Suvas, S. (2017). Role of Substance P neuropeptide in inflammation, wound healing, and tissue homeostasis. Journal of Immunology. [Link]
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Wikipedia. Substance P. Wikipedia. [Link]
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Kulkarni, D., et al. (2020). Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations. Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (n.d.). Untitled. ResearchGate. [Link]
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O'Connor, T. M., et al. (2004). Neuropeptide substance P and the immune response. Journal of Leukocyte Biology. [Link]
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Brown, E. R., & Sinder, B. R. (2023). Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. Brain Sciences. [Link]
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Nowak, L. M., & Macdonald, R. L. (1982). Substance P: ionic basis for depolarizing responses of mouse spinal cord neurons in cell culture. Journal of Neuroscience. [Link]
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Mbous, Y. P., et al. (2017). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]
-
Ahmad, S., et al. (2023). Biochemistry, Substance P. StatPearls. [Link]
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Lieb, K., et al. (2012). Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor. Journal of Neuroinflammation. [Link]
-
Hunter, J. C., & Maggio, J. E. (1984). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. European Journal of Pharmacology. [Link]
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Future Fields. (2024). How to Reconstitute Lyophilized Proteins. YouTube. [Link]
-
Taweel, F., et al. (2013). Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics. ResearchGate. [Link]
-
Nowak, L. M., & Macdonald, R. L. (1981). Substance P decreases a potassium conductance of spinal cord neurons in cell culture. Brain Research. [Link]
-
National Center for Biotechnology Information. Substance P. PubChem. [Link]
-
Moore, T. C., et al. (2019). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. Journal of Biological Chemistry. [Link]
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Application Note: Visualizing Neurokinin-1 Receptor Internalization using [Sar9,Met(O2)11]-Substance P and Immunofluorescence
Senior Application Scientist Note: The query "2-Pro-7-phe-9-trp-substance P" does not correspond to a standard, widely characterized Substance P (SP) analog. This guide focuses on a scientifically robust and extensively documented alternative: [Sar9,Met(O2)11]-Substance P . This potent and highly selective agonist for the Neurokinin-1 Receptor (NK1R) is an exemplary tool for the application described. Its use allows for the reliable induction and visualization of NK1R trafficking, a cornerstone technique for studying this critical signaling pathway. All principles and protocols detailed herein are optimized for this compound to ensure experimental success.
Introduction: The "Why"
Substance P (SP) is a pivotal neuropeptide in the tachykinin family, central to pain transmission, neurogenic inflammation, and mood regulation.[1][2][3][4] It exerts its effects primarily by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[4][5][6] The SP/NK1R signaling axis is a high-value target for drug development in various therapeutic areas.[1][2][4]
A critical event in NK1R signaling is its rapid internalization from the plasma membrane into endosomes following agonist binding.[7][8] This process not only desensitizes the cell to further stimulation but also initiates distinct downstream signaling cascades from intracellular compartments. Visualizing this agonist-induced receptor trafficking is a powerful method to screen for functional agonists/antagonists, and to dissect the molecular machinery governing NK1R regulation.
This guide details the use of [Sar9,Met(O2)11]-Substance P , a potent and selective NK1R agonist, to stimulate and track NK1R internalization in cultured cells via immunofluorescence (IF) microscopy.[3][9][10][11] The stability and high affinity of this analog ensure a robust and reproducible internalization response, making it an ideal tool for this application.[11]
Principle of the Assay: From Signal to Image
The experimental principle hinges on the biological process of GPCR internalization.[12]
-
Activation: The NK1R agonist, [Sar9,Met(O2)11]-SP, binds to the NK1R on the cell surface. This triggers a conformational change in the receptor, activating associated G-proteins (primarily Gαq).[5]
-
Signaling Cascade: The activated G-protein subunits initiate downstream signaling, including the PLC-IP3/DAG-PKC pathway.[4][5]
-
Desensitization & Internalization: The agonist-bound receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This recruits β-arrestin, which uncouples the receptor from G-proteins and targets it for clathrin-mediated endocytosis.[12]
-
Visualization: Using an antibody specific to the NK1R, this translocation can be visualized. In unstimulated cells, the IF signal appears predominantly at the plasma membrane. Upon stimulation with the agonist, the signal shifts to distinct, punctate structures within the cytoplasm, representing the receptor localized in endosomes.[7][8]
Signaling & Internalization Pathway Diagram
Caption: Agonist-induced NK1R signaling and internalization pathway.
Detailed Experimental Protocol
This protocol is optimized for adherent cells (e.g., HEK293 or U2OS cells stably expressing NK1R) grown on glass coverslips.
Required Materials
| Reagent/Material | Recommended Supplier & Cat. No. | Purpose |
| NK1R Agonist | [Sar9,Met(O2)11]-Substance P | Tocris Bioscience (Cat# 1178) |
| Cell Line | NK1R-expressing cells (e.g., HEK293-NK1R) | ATCC or equivalent |
| Primary Antibody | Rabbit anti-NK1R | Novus Biologicals, Alomone Labs, etc. |
| Secondary Antibody | Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488 | Invitrogen (Cat# A-11008) |
| Nuclear Stain | DAPI (4',6-diamidino-2-phenylindole) | Invitrogen (Cat# D1306) |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences (Cat# 15710) |
| Permeabilization Buffer | 0.25% Triton™ X-100 in PBS | Sigma-Aldrich (Cat# T8787) |
| Blocking Buffer | 5% Normal Goat Serum, 1% BSA in PBS | Jackson ImmunoResearch, Sigma-Aldrich |
| Coverslips | 12 mm or 18 mm, No. 1.5 thickness | Warner Instruments or equivalent |
| Mounting Medium | ProLong™ Gold Antifade Mountant | Invitrogen (Cat# P36930) |
Step-by-Step Methodology
-
Cell Seeding: Plate NK1R-expressing cells onto sterile glass coverslips in a 24-well plate.[13] Culture until they reach 60-80% confluency. The goal is to have well-spaced, healthy cells for imaging.
-
Agonist Preparation: Prepare a 1 mM stock solution of [Sar9,Met(O2)11]-SP in sterile water. Aliquot and store at -20°C. On the day of the experiment, prepare a working solution of 100 nM in serum-free medium.
-
Stimulation:
-
For your unstimulated (0 min) control , proceed directly to fixation (Part B, Step 1).
-
For stimulated samples, aspirate the culture medium and replace it with the 100 nM agonist solution.[14]
-
Incubate the plate at 37°C for desired time points. A typical time course to observe robust internalization is 15, 30, and 60 minutes .[7][8]
-
Perform all washes by gently adding and aspirating the solution, ensuring cells on coverslips do not dry out at any stage.
-
Fixation: Aspirate the medium and wash cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[15][16] This cross-links proteins, preserving the cellular architecture and receptor location.
-
Washing: Wash the fixed cells 3 times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes.[13] This step is crucial for allowing the antibodies to access intracellular epitopes of the internalized receptors.
-
Blocking: Wash 3 times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.[13][17] This step minimizes non-specific antibody binding by saturating reactive sites.[18][19]
-
Primary Antibody Incubation: Dilute the anti-NK1R primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS) according to the manufacturer's datasheet (a typical starting range is 1:200 - 1:1000). Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells 3 times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody & Nuclear Stain Incubation: Dilute the Alexa Fluor™ 488-conjugated secondary antibody (e.g., 1:1000) and DAPI (e.g., 1:5000) in antibody dilution buffer. Protect from light from this point onwards. Incubate for 1 hour at room temperature.
-
Final Washes: Perform a final series of 3 washes with PBS for 5 minutes each.
-
Mounting: Using fine-tipped forceps, carefully lift the coverslip, wick away excess PBS with the edge of a lab wipe, and mount it cell-side down onto a drop of ProLong™ Gold Antifade Mountant on a microscope slide.
-
Curing & Storage: Allow the slide to cure for 24 hours at room temperature in the dark. Slides can be stored at 4°C for several weeks.
Experimental Workflow Diagram
Caption: Step-by-step immunofluorescence workflow.
Data Acquisition, Expected Results, and Validation
Imaging
-
Use a confocal microscope for optimal resolution and to optically section through the cells.
-
Acquire images using settings that avoid signal saturation. Ensure laser power and detector gain are kept constant across all samples for valid comparisons.
-
Capture images for the DAPI channel (blue, nucleus) and the Alexa Fluor 488 channel (green, NK1R).
Expected Results
| Time Point (Post-Stimulation) | Expected NK1R Localization | Representative Image Description |
| 0 min (Control) | Plasma Membrane | A clear, sharp green signal outlining the cell periphery. The cytoplasm should have minimal signal. |
| 15 min | Early Endosomes | The membrane signal begins to diminish. Small, distinct green puncta appear in the cytoplasm, often concentrated near the membrane. |
| 30-60 min | Late Endosomes / Perinuclear | The membrane signal is significantly reduced. Larger, brighter green puncta are visible throughout the cytoplasm, often clustering in the perinuclear region.[7] |
A Self-Validating System: Essential Controls
To ensure the trustworthiness of your results, the following controls are non-negotiable.[20]
| Control Type | Purpose | Expected Outcome |
| No Primary Antibody | Checks for non-specific binding of the secondary antibody.[19][20] | No green signal should be visible. Only the blue DAPI stain. |
| Isotype Control | A primary antibody of the same isotype but irrelevant specificity. Checks for non-specific binding of the primary antibody itself.[20] | Minimal to no green signal. |
| Antagonist Pre-treatment | Pre-incubate cells with a potent NK1R antagonist (e.g., Aprepitant) before adding the agonist. | The agonist should fail to induce internalization; the NK1R signal should remain at the plasma membrane even at the 30-60 min time points. This confirms the effect is NK1R-mediated. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Primary antibody concentration too low.- Inefficient permeabilization.- Inactive agonist. | - Titrate the primary antibody concentration.- Increase Triton X-100 incubation time to 15 min.- Use a fresh aliquot of the agonist. |
| High Background | - Primary antibody concentration too high.- Insufficient blocking.- Inadequate washing. | - Reduce primary antibody concentration.[21]- Increase blocking time to 90 minutes or try a different blocking agent (e.g., 10% Normal Donkey Serum).[17]- Increase the number and duration of wash steps. |
| No Internalization Observed | - Cells do not express functional NK1R.- Agonist concentration too low or inactive.- Incubation time too short. | - Confirm NK1R expression via Western Blot or qPCR.- Test a higher agonist concentration (e.g., 1 µM).- Extend the time course to 90 or 120 minutes. |
References
-
Muñoz, M. & Coveñas, R. (2020). Biological and Pharmacological Aspects of the NK1-Receptor. International Journal of Molecular Sciences. Available from: [Link]
-
Lanzara, O. et al. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI. Available from: [Link]
-
Medicine of the week. (2025). NK1 receptor antagonists. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). [Sar9,Met(O2)11]substance P | Request PDF. ResearchGate. Available from: [Link]
-
Bitesize Bio. (n.d.). 5 Controls for Immunofluorescence: An Easy Guide. Bitesize Bio. Available from: [Link]
-
Grady, E. F. et al. (1995). Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Gauthier, S. et al. (1993). Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]. PubMed. Available from: [Link]
-
Grady, E. F. et al. (1994). Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells. PubMed. Available from: [Link]
-
UConn Health. (n.d.). Protocol for Immunocytochemistry. UConn Health. Available from: [Link]
-
Tull, M. & Gupta, V. (2023). Biochemistry, Substance P. StatPearls - NCBI Bookshelf. Available from: [Link]
-
JoVE. (2017). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. JoVE. Available from: [Link]
-
ResearchGate. (2025). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. ResearchGate. Available from: [Link]
-
Bouleftour, W. et al. (2021). Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ. PMC - NIH. Available from: [Link]
-
CardioSomatics. (n.d.). Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. CardioSomatics. Available from: [Link]
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Multispan, Inc. (n.d.). G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry. Multispan, Inc. Available from: [Link]
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. St John's Laboratory Ltd. Available from: [Link]
-
BiCell Scientific®. (n.d.). Protocol for Staining G-Protein Coupled Receptor. BiCell Scientific®. Available from: [Link]
-
Sino Biological. (n.d.). Immunocytochemistry Protocol (ICC Protocol). Sino Biological. Available from: [Link]
-
Rojas, C. et al. (2015). Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells. NIH. Available from: [Link]
-
Springer. (2025). G Protein-Coupled Receptor Internalization Assays in the High-Content Screening Format. Springer. Available from: [Link]
-
JoVE. (2022). Ligand-Activated G Protein- Coupled Receptor Internalization l Protocol Preview. YouTube. Available from: [Link]
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Application Notes and Protocols for Investigating Neuroinflammation using [Sar⁹, Met(O₂)¹¹]-Substance P
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini
Introduction: Harnessing the Power of NK1 Receptor Activation in Neuroinflammation Research
Neuroinflammation is a complex biological response within the central nervous system (CNS) involving the activation of glial cells, production of inflammatory mediators, and recruitment of peripheral immune cells. A key player in mediating neurogenic inflammation is the tachykinin peptide, Substance P (SP), and its high-affinity receptor, the neurokinin-1 receptor (NK1R). To dissect the intricate signaling cascades and cellular responses initiated by NK1R activation, researchers require precise tools. [Sar⁹, Met(O₂)¹¹]-Substance P is a potent and selective synthetic analog of Substance P, engineered for enhanced stability and specific agonism at the NK1 receptor.[1][2] Its resistance to degradation and high affinity for the NK1R make it an invaluable tool for inducing and studying neuroinflammatory processes in both in vitro and in vivo models.
This comprehensive guide provides detailed application notes and step-by-step protocols for utilizing [Sar⁹, Met(O₂)¹¹]-Substance P to investigate neuroinflammation. We will delve into the underlying scientific principles of each protocol, offering insights gleaned from extensive research to ensure robust and reproducible experimental outcomes.
[Sar⁹, Met(O₂)¹¹]-Substance P: A Profile
[Sar⁹, Met(O₂)¹¹]-Substance P is a modified undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂)-NH₂. The substitution of Glycine at position 9 with Sarcosine (Sar) and the oxidation of Methionine at position 11 to Methionine sulfoxide (Met(O₂)) confer its enhanced stability and selectivity for the NK1 receptor.[1]
| Property | Specification | Source(s) |
| Molecular Weight | ~1393.68 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in water (up to 1 mg/ml) and PBS. Ultrasonic treatment may be required for complete dissolution. | [4] |
| Storage | Store powder at -20°C for up to 1 year, or at -80°C for up to 2 years. Store stock solutions in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
Mechanism of Action: The NK1 Receptor Signaling Cascade
Activation of the G-protein coupled NK1 receptor by [Sar⁹, Met(O₂)¹¹]-Substance P initiates a cascade of intracellular signaling events that are central to the neuroinflammatory response. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
These initial events converge on the activation of key downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38) and the canonical Nuclear Factor-kappa B (NF-κB) pathway. The translocation of the p65 subunit of NF-κB to the nucleus is a critical step, leading to the transcription of a wide array of pro-inflammatory genes.
Part 1: In Vitro Applications - Modeling Neuroinflammation in a Dish
In vitro cell culture systems provide a controlled environment to dissect the specific responses of different CNS cell types to NK1R activation. Primary glial cultures and immortalized cell lines are both valuable tools for these investigations.
Cell Culture Models
-
Primary Microglia and Astrocytes: Isolated from neonatal rodent brains, these cultures closely mimic the in vivo cellular physiology.
-
BV-2 Microglial Cell Line: A murine immortalized cell line that retains many of the characteristics of primary microglia, offering high reproducibility.
-
Primary Cortical Neurons: For studying the direct or indirect effects of glial activation on neuronal health and function.
Protocol: Induction of Neuroinflammation in Glial Cultures
This protocol outlines the general procedure for stimulating primary or immortalized microglia and astrocytes with [Sar⁹, Met(O₂)¹¹]-Substance P.
Materials:
-
[Sar⁹, Met(O₂)¹¹]-Substance P (powder)
-
Sterile, nuclease-free water or PBS
-
Cultured microglia or astrocytes (e.g., primary cultures or BV-2 cells)
-
Complete cell culture medium
-
Sterile, 0.22 µm syringe filter
-
Lipopolysaccharide (LPS) (for positive control)
Stock Solution Preparation:
-
Aseptically prepare a 1 mM stock solution of [Sar⁹, Met(O₂)¹¹]-Substance P by dissolving the powder in sterile, nuclease-free water. Gentle vortexing or sonication may be required.[4]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution and store at -20°C or -80°C.
Experimental Procedure:
-
Plate cells at the desired density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Prepare working solutions of [Sar⁹, Met(O₂)¹¹]-Substance P by diluting the stock solution in complete cell culture medium to the desired final concentrations. A concentration range of 1 µM to 10 µM is a good starting point for dose-response experiments.[1]
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of [Sar⁹, Met(O₂)¹¹]-Substance P.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same dilution of the vehicle (water or PBS) used to prepare the stock solution.
-
Positive Control: Cells treated with a known inflammatory stimulus, such as LPS (100 ng/mL to 1 µg/mL), to confirm the responsiveness of the cells.
-
-
Incubate the cells for the desired time period. For gene expression analysis (qPCR), a time course of 3, 6, 12, and 24 hours is recommended. For protein analysis (Western blot, ELISA, immunocytochemistry), a 24-hour incubation is a common endpoint.
-
Following incubation, proceed with the desired downstream analysis.
Part 2: In Vivo Applications - Inducing Neuroinflammation in Rodent Models
Intracerebroventricular (i.c.v.) administration of [Sar⁹, Met(O₂)¹¹]-Substance P in rodents is a robust method to induce a centralized neuroinflammatory response.
Protocol: Intracerebroventricular (i.c.v.) Injection in Rats
Materials:
-
[Sar⁹, Met(O₂)¹¹]-Substance P
-
Artificial cerebrospinal fluid (aCSF), sterile
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Expose the skull and identify the bregma.
-
Drill a small hole over the lateral ventricle at the appropriate stereotaxic coordinates (e.g., for rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from bregma).
-
Slowly lower the injection needle to the target depth.
-
Infuse [Sar⁹, Met(O₂)¹¹]-Substance P dissolved in aCSF at a dose range of 10-100 pmol per rat in a volume of 1-5 µL.[1][4][5] A dose-response study is recommended to determine the optimal dose for the desired level of neuroinflammation.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
House the animals individually and allow for a recovery period before behavioral testing or tissue collection.
Sources
Introduction: Unraveling the Nuances of Tachykinin Signaling with 2-Pro-7-Phe-9-Trp-Substance P
An Application Guide for the Pharmacological Characterization of a Novel Substance P Analog
Substance P (SP), an undecapeptide of the tachykinin family, is a pivotal neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its biological functions, ranging from pain transmission and neurogenic inflammation to the regulation of mood and emesis, are primarily mediated through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] Upon binding of Substance P, the NK1R initiates a cascade of intracellular signaling events, making this interaction a significant target for therapeutic intervention in various disease states.[3][4]
The synthesis and characterization of Substance P analogs are crucial for dissecting the structure-activity relationships of the peptide and for the development of novel therapeutics with improved selectivity and pharmacokinetic profiles. The analog, 2-Pro-7-Phe-9-Trp-Substance P, represents a modification of the native peptide at three key positions. Such substitutions can dramatically alter the ligand's affinity, potency, and even its functional effect, potentially converting an agonist into an antagonist or a partial agonist.[5][6][7][8] For instance, analogs with modifications at similar positions have been shown to act as competitive antagonists of Substance P.[5][9] Therefore, a precise and quantitative characterization of the pharmacological activity of this compound is essential.
This application note provides a detailed protocol for constructing a dose-response curve for this compound, enabling researchers to determine its potency (EC50) and efficacy. We will focus on an in-vitro functional assay measuring intracellular calcium mobilization, a direct downstream consequence of NK1R activation via the Gq signaling pathway.[3][10][11] An alternative protocol for measuring inositol phosphate accumulation is also presented. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize the pharmacological properties of novel tachykinin receptor ligands.
The Scientific Rationale: Why a Dose-Response Curve is Essential
A dose-response curve is fundamental in pharmacology for quantifying the relationship between the concentration of a drug or ligand and its biological effect.[12] By systematically exposing a biological system (in this case, cells expressing the NK1 receptor) to increasing concentrations of this compound, we can determine several key parameters:
-
Potency (EC50): The concentration of the ligand that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
-
Efficacy (Emax): The maximum response achievable by the ligand. This allows for the classification of the ligand as a full agonist, partial agonist, or antagonist.
-
Hill Slope: This parameter provides insight into the cooperativity of the ligand-receptor interaction.
These parameters are critical for comparing the activity of the analog to that of native Substance P and other known ligands, thereby guiding lead optimization in drug discovery programs.[13]
Signaling Pathway of the Neurokinin-1 Receptor (NK1R)
The NK1R is a canonical GPCR that primarily couples to the Gq family of G proteins.[14] Upon agonist binding, the receptor undergoes a conformational change that activates Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[11] This rapid increase in intracellular calcium concentration is a hallmark of NK1R activation and can be readily measured using fluorescent calcium indicators.[10][11][15]
Caption: NK1 Receptor Gq Signaling Pathway.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol is designed for a 96-well or 384-well plate format and is suitable for use with a fluorescence microplate reader, such as a FlexStation® or a FLIPR® (Fluorometric Imaging Plate Reader).[11][15]
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells stably expressing human NK1R | (e.g., Innoprot) | Cellular system for the assay |
| This compound | (Synthesized) | Test compound |
| Substance P (native) | (e.g., Sigma-Aldrich) | Positive control |
| NK1R Antagonist (e.g., Aprepitant) | (e.g., Sigma-Aldrich) | Negative control |
| DMEM/F-12 with 10% FBS, 1% Pen-Strep | (e.g., Thermo Fisher) | Cell culture medium |
| Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | (e.g., Thermo Fisher) | Assay buffer |
| Fluo-4 AM or Calcium 5 Assay Kit | (e.g., Thermo Fisher, Molecular Devices) | Calcium indicator dye |
| Probenecid | (e.g., Thermo Fisher) | Anion transport inhibitor (optional, but recommended) |
| Poly-D-Lysine coated black-walled, clear-bottom microplates | (e.g., Greiner Bio-One) | Assay plates |
| Dimethyl sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | Solvent for compounds |
Experimental Workflow Diagram
Caption: Workflow for the Calcium Mobilization Assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Maintain HEK293 cells stably expressing the human NK1R in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare Cell Suspension: Aspirate the culture medium, wash the cells with PBS, and detach them using a suitable dissociation reagent (e.g., TrypLE™ Express). Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed Plates: Adjust the cell density to 1 x 10^6 cells/mL. Seed 50,000 cells (in 50 µL) per well into a 96-well poly-D-lysine coated, black-walled, clear-bottom plate.[15]
-
Rationale: A confluent monolayer of cells on the day of the assay ensures a robust and uniform response.[15] Poly-D-lysine coating enhances cell adherence.
-
-
Incubation: Incubate the plates overnight at 37°C with 5% CO2.
Day 2: Calcium Assay
-
Prepare Assay Buffer: Prepare HBSS containing 20 mM HEPES. If your cells require it, add probenecid to a final concentration of 2.5 mM.[15]
-
Rationale: Probenecid is an inhibitor of organic anion transporters and prevents the leakage of the calcium indicator dye from the cytoplasm, thereby improving signal intensity.[15]
-
-
Prepare Compound Plates:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the test compound in assay buffer to create a range of concentrations. A typical 10-point curve might range from 10 µM to 0.1 nM (final assay concentration). Prepare these at 2X the final desired concentration.
-
Prepare a 2X concentration series of native Substance P as a positive control.
-
Prepare a solution of a known NK1R antagonist as a negative control.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit or Fluo-4 AM with Pluronic F-127 and probenecid in assay buffer).[15][16]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Rationale: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous medium.
-
-
Incubation: Incubate the plate for 1 hour at 37°C, protected from light.
-
Fluorescence Measurement:
-
Program the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for approximately 10-20 seconds.
-
The instrument will then automatically add 100 µL of the 2X compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Alternative Protocol: Inositol Phosphate (IP1) Accumulation Assay
Activation of the Gq pathway leads to the accumulation of inositol phosphates. Measuring the stable IP3 metabolite, inositol monophosphate (IP1), is a robust method to quantify receptor activation.[17] Kits based on Homogeneous Time-Resolved Fluorescence (HTRF) are commercially available (e.g., Cisbio IP-One HTRF® assay).
Brief Protocol:
-
Cell Preparation: Seed NK1R-expressing cells in a suitable microplate and incubate overnight.
-
Stimulation: Remove the culture medium and add the stimulation buffer provided with the kit, containing various concentrations of this compound. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Add the HTRF reagents (IP1-d2 conjugate and anti-IP1-cryptate conjugate) to the wells.
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.[17]
Data Analysis and Interpretation
Data Analysis Workflow
Caption: Data Analysis Pipeline for Dose-Response Curve.
Step-by-Step Data Analysis
-
Data Extraction: Export the raw fluorescence data from the plate reader.
-
Calculate Response: For each well, determine the maximum fluorescence intensity after compound addition and subtract the baseline fluorescence before addition. This gives the response magnitude.
-
Normalization:
-
Average the responses from the vehicle control wells (0% response).
-
Average the responses from the wells with the highest concentration of native Substance P (100% response).
-
Normalize the data for your test compound as a percentage of the maximal Substance P response.
-
-
Data Transformation: Transform the concentration values of your test compound to their logarithm (log10).
-
Curve Fitting: Plot the normalized response (Y-axis) against the log-transformed concentration (X-axis). Use a non-linear regression model, typically the four-parameter logistic (4PL) equation, to fit the data.[12] This can be done using software like GraphPad Prism or R.
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
Determine Parameters: The software will calculate the best-fit values for the Top and Bottom plateaus, the LogEC50 (from which the EC50 is derived), and the Hill Slope.
Data Presentation
Hypothetical data for this compound:
| Concentration (M) | log[Concentration] | Normalized Response (%) |
| 1.00E-10 | -10.0 | 2.5 |
| 3.16E-10 | -9.5 | 8.1 |
| 1.00E-09 | -9.0 | 25.3 |
| 3.16E-09 | -8.5 | 55.2 |
| 1.00E-08 | -8.0 | 80.1 |
| 3.16E-08 | -7.5 | 92.4 |
| 1.00E-07 | -7.0 | 96.8 |
| 3.16E-07 | -6.5 | 98.1 |
| 1.00E-06 | -6.0 | 98.5 |
Calculated Pharmacological Parameters:
| Parameter | Value | Interpretation |
| EC50 | 2.5 nM | The concentration required to elicit 50% of the maximal response. |
| Hill Slope | 1.2 | Indicates a standard cooperative binding interaction. |
| Emax | 98.5% | The compound is a full agonist relative to Substance P. |
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of your results, every experiment should include the following controls:
-
Vehicle Control: (e.g., 0.1% DMSO in assay buffer) Defines the baseline or 0% activity.
-
Positive Control: A full agonist with a known EC50 (e.g., native Substance P). This validates that the cellular system is responsive.[18]
-
Negative Control: A known antagonist added before the agonist. This confirms that the observed response is specifically mediated by the NK1 receptor.
-
Z'-factor Calculation: For high-throughput screening, calculating the Z'-factor using the positive and negative controls provides a statistical measure of the assay's quality and suitability for screening.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the dose-response relationship of the novel Substance P analog, this compound, at the human NK1 receptor. By employing a calcium mobilization assay and appropriate data analysis, researchers can accurately determine the potency and efficacy of this compound. The inclusion of proper controls and a robust data analysis workflow ensures the generation of reliable and reproducible data, which is paramount for decision-making in drug discovery and development. The methodologies described herein are foundational for the characterization of any novel ligand targeting the NK1 receptor or other Gq-coupled GPCRs.
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Ma, L., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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ResearchGate. Dose-response curves of the different types of GPCR ligands. ResearchGate. Available at: [Link]
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American Physiological Society. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]
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Torrens, Y., et al. (1986). Substance P receptors in primary cultures of cortical astrocytes from the mouse. Journal of Neurochemistry. Available at: [Link]
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Bailey, S. J., et al. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. British Journal of Pharmacology. Available at: [Link]
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Beaujouan, J. C., et al. (1988). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Neuropeptides. Available at: [Link]
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Application Note & Protocol: High-Specific-Activity Radiolabeling of [Pro², Phe⁷, Trp⁹]-Substance P for Neurokinin-1 Receptor Binding Studies
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Abstract
This document provides a comprehensive guide for the radioiodination of the Substance P (SP) analog, [Pro², Phe⁷, Trp⁹]-Substance P, and its subsequent use in receptor binding assays. Substance P, an undecapeptide neuropeptide, is the endogenous ligand for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor implicated in numerous physiological processes including pain transmission, inflammation, and mood regulation.[1][2] The analog [Pro², Phe⁷, Trp⁹]-SP has been utilized in studies of tachykinin receptors.[3][4] Radiolabeled peptides are indispensable tools for characterizing ligand-receptor interactions, enabling the determination of key binding parameters such as affinity (Kd) and receptor density (Bmax).[5][6] This guide details a robust protocol for the ¹²⁵I-labeling of this SP analog using the Iodogen method, followed by purification via High-Performance Liquid Chromatography (HPLC). Furthermore, it provides step-by-step instructions for conducting saturation and competitive binding assays using the purified radioligand to interrogate the NK-1 receptor.
Introduction: The Significance of Substance P and its Analogs
Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, is a member of the tachykinin peptide family.[7][8] It exhibits high affinity for the neurokinin-1 (NK-1) receptor, which is widely distributed throughout the central and peripheral nervous systems.[1][9] The SP/NK-1 signaling pathway is a critical mediator of various biological functions, making it a key target for drug discovery in areas such as analgesia, anti-emesis, and inflammatory disorders.[1][10]
The synthetic analog, [Pro², Phe⁷, Trp⁹]-Substance P, is a modified version of the native peptide. Such analogs are often synthesized to investigate structure-activity relationships or to confer specific properties, such as altered receptor affinity or stability.[3] To quantitatively study the interaction of this analog with the NK-1 receptor, a radiolabeled version is required. Radiolabeling with iodine-125 (¹²⁵I) is a widely adopted technique for peptides, offering high specific activity and sensitive detection.[11][12]
Causality of Experimental Choices: The selection of ¹²⁵I as the radionuclide is based on its favorable decay properties (long half-life of ~60 days and gamma emission) which are suitable for in vitro binding assays.[12] The choice of an iodination method is critical to preserve the biological activity of the peptide. While the Chloramine-T method is effective, it is a harsh oxidizing agent that can damage sensitive amino acid residues.[13][14] Therefore, the Iodogen method, which utilizes a milder, solid-phase oxidizing agent, is often preferred for labeling delicate peptides.[11][15]
Radiolabeling Protocol: ¹²⁵I-Labeling of [Pro², Phe⁷, Trp⁹]-Substance P
This protocol outlines the direct radioiodination of the [Pro², Phe⁷, Trp⁹]-Substance P analog. The principle involves the oxidation of Na¹²⁵I to a reactive iodine species that then substitutes onto an activatable residue of the peptide, typically a tyrosine if present, or a histidine.
Materials and Reagents
-
[Pro², Phe⁷, Trp⁹]-Substance P (custom synthesis)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Na¹²⁵I (high specific activity, carrier-free)
-
Sodium Phosphate buffer (0.5 M, pH 7.5)
-
Sodium Metabisulfite
-
Bovine Serum Albumin (BSA)
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
PD-10 desalting columns
-
Reverse-phase HPLC system with a C18 column
-
Gamma counter
Step-by-Step Iodination Procedure (Iodogen Method)
-
Iodogen Tube Preparation: Prepare Iodogen-coated tubes by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane), aliquoting into reaction vials, and evaporating the solvent under a gentle stream of nitrogen. This leaves a thin film of the oxidizing agent on the tube surface.
-
Peptide Reconstitution: Dissolve the [Pro², Phe⁷, Trp⁹]-Substance P in 0.01 M HCl to a stock concentration of 1 mg/mL.
-
Reaction Initiation: In an Iodogen-coated tube, add 50 µL of 0.5 M Sodium Phosphate buffer (pH 7.5). Then, add 1 mCi of Na¹²⁵I. Allow the Iodogen to activate the iodide for 5 minutes at room temperature.[15]
-
Peptide Addition: Add 10 µg of the [Pro², Phe⁷, Trp⁹]-Substance P stock solution to the reaction tube. Gently mix the contents.
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature with occasional gentle agitation. The reaction time should be optimized to maximize incorporation while minimizing potential oxidative damage.[15]
-
Quenching the Reaction: Transfer the reaction mixture to a clean tube containing 20 µL of 0.6 mg/mL sodium metabisulfite to stop the iodination process. Let it stand for 5 minutes.
Purification of ¹²⁵I-[Pro², Phe⁷, Trp⁹]-Substance P via HPLC
High-Performance Liquid Chromatography (HPLC) is essential for separating the radiolabeled peptide from unreacted free ¹²⁵I, unlabeled peptide, and any potential reaction byproducts.[16][17]
-
HPLC System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector at 214 nm and a radioactivity detector.[18]
-
-
Purification Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the quenched reaction mixture onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile with both UV and radioactivity detectors. The radiolabeled peptide should elute as a distinct peak, separated from the free ¹²⁵I.
-
Collect the fractions corresponding to the radiolabeled peptide peak.
-
-
Solvent Removal: Remove the acetonitrile from the collected fractions using a vacuum concentrator.
Quality Control and Specific Activity Determination
-
Radiochemical Purity: Re-inject a small aliquot of the purified radioligand into the HPLC to confirm its purity, which should ideally be >95%.[17]
-
Specific Activity: Calculate the specific activity (Ci/mmol) of the radiolabeled peptide. This is determined by quantifying the amount of radioactivity incorporated and dividing it by the molar amount of the peptide.
| Parameter | Typical Value | Significance |
| Radiochemical Purity | > 95% | Ensures that the binding observed is due to the desired radioligand. |
| Specific Activity | > 2000 Ci/mmol | High specific activity is crucial for detecting low-density receptors.[6] |
Receptor Binding Assay Protocols
The following protocols describe how to use the purified ¹²⁵I-[Pro², Phe⁷, Trp⁹]-Substance P to characterize its binding to the NK-1 receptor in cell membranes.
Membrane Preparation
-
Homogenize cells or tissues expressing the NK-1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][19]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.[20]
-
Total Binding: To each well, add a fixed amount of membrane protein (e.g., 20-50 µg), and increasing concentrations of ¹²⁵I-[Pro², Phe⁷, Trp⁹]-Substance P.
-
Non-specific Binding: In a parallel set of wells, add the same components as for total binding, but also include a high concentration of unlabeled Substance P (e.g., 1 µM) to saturate the specific binding sites.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[20]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer containing 0.3% polyethyleneimine.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
| Binding Parameter | Definition | Importance |
| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity. |
| Bmax (Maximum Binding Capacity) | The total concentration of receptor binding sites in the tissue preparation. | Provides information on the density of the target receptor. |
Competitive Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with the radioligand for binding.[21]
-
Assay Setup: Set up triplicate wells for each concentration of the unlabeled test compound.
-
Incubation Mixture: To each well, add a fixed amount of membrane protein, a fixed concentration of ¹²⁵I-[Pro², Phe⁷, Trp⁹]-Substance P (typically at or below its Kd), and increasing concentrations of the unlabeled competitor compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Substance P).
-
Incubation, Termination, and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Visualization of Workflows
Radiolabeling and Purification Workflow
Caption: Workflow for the iodination and purification of the Substance P analog.
Saturation Binding Assay Principle
Caption: Principle of total and non-specific binding in a saturation assay.
Conclusion and Best Practices
The protocols detailed in this application note provide a robust framework for the successful radiolabeling of [Pro², Phe⁷, Trp⁹]-Substance P and its application in receptor binding studies. Adherence to these methodologies will enable researchers to obtain high-quality, reproducible data for the characterization of the NK-1 receptor.
Key Best Practices:
-
Safety First: All work with radioactive materials must be conducted in a designated and properly shielded laboratory, following all institutional and regulatory safety guidelines.
-
Peptide Integrity: Handle the peptide with care to avoid degradation. Use low-protein-binding tubes and pipette tips.
-
Optimization is Key: The reaction times, buffer conditions, and membrane concentrations provided are starting points. These may need to be optimized for specific experimental setups.
-
Data Integrity: Ensure that data analysis is performed using appropriate statistical models and software.
By following these detailed protocols and best practices, researchers can confidently generate reliable data to advance our understanding of the neurokinin system and facilitate the development of novel therapeutics targeting the NK-1 receptor.
References
- Vertex AI Search. (n.d.). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
- Thermo Fisher Scientific. (n.d.). Pierce Iodination Beads.
- Ryan, J., et al. (2005).
- Thorell, J. I., & Johansson, B. G. (1971). Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method. Biochimica et Biophysica Acta (BBA) - General Subjects, 251(3), 363-369.
- Douglas, S. D., & Leeman, S. E. (2011). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. Annals of the New York Academy of Sciences, 1217(1), 83-95.
- An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- GroPep. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method).
- Holzer-Petsche, U., & Lembeck, F. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P in the rat colon. British journal of pharmacology, 83(4), 925-931.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 223-243.
- CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals.
- Salacinski, P. R., et al. (1981). Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. Analytical biochemistry, 117(1), 136-146.
- Mcafee, J. G., & Neumann, R. D. (1996). Preparation of 99mTc labeled substance P. Nuclear medicine and biology, 23(6), 673-676.
- Kuchar, M., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 65(3), 67-76.
- Wikipedia. (n.d.). Tachykinin receptor 1.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). substance P | Ligand Activity Charts.
- Ekins, R. P., & Newman, B. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(2), 147-152.
- Alavi, S. E., et al. (2017). Synthesis and Preliminary Evaluation of a New 99mTc Labeled Substance P Analogue as a Potential Tumor Imaging Agent. Asia Oceania Journal of Nuclear Medicine and Biology, 5(2), 85-95.
- Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 1(1), e23.
- Shram, S. I., et al. (2023). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega, 8(39), 35835-35843.
- Muñoz, M., & Covenãs, R. (2020). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International journal of molecular sciences, 21(18), 6783.
- Abou, D. S., et al. (2022). Gamma Spectroscopy of HPLC-Purified Peptide. (A) At day 2...
- Schrage, R., et al. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Frontiers in pharmacology, 5, 23.
- Escher, E., et al. (1988). Synthesis and biological activities of photoaffinity labeling analogues of substance P. Helvetica chimica acta, 71(5), 1157-1165.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NK 1 receptor.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Semantic Scholar. (n.d.). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub.
- Hökfelt, T., et al. (1981). Immunohistochemical evidence for a "neurotoxic" action of (D-Pro2, D-Trp7,9)-substance P, an analogue with substance P antagonistic activity. Acta physiologica Scandinavica, 113(4), 571-573.
- Muñoz, M., & Covenãs, R. (2020). The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
- Mantyh, P. W., et al. (1989). Receptor Binding Sites for Substance P and Substance K in the Canine Gastrointestinal Tract and Their Possible Role in Inflammatory Bowel Disease. Gastroenterology, 97(6), 1471-1483.
- Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
- Hökfelt, T., et al. (2001). Substance P: a pioneer amongst neuropeptides. Journal of internal medicine, 249(1), 27-40.
Sources
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Substance P: a pioneer amongst neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical evidence for a "neurotoxic" action of (D-Pro2, D-Trp7,9)-substance P, an analogue with substance P antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Synthesis and Preliminary Evaluation of a New 99mTc Labeled Substance P Analogue as a Potential Tumor Imaging Agent [brieflands.com]
- 8. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gropep.com [gropep.com]
- 14. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. indico.cern.ch [indico.cern.ch]
- 19. academic.oup.com [academic.oup.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
"improving solubility of 2-Pro-7-phe-9-trp-substance P in buffers"
A Guide to Improving Solubility in Experimental Buffers
Welcome to the technical support center for the substance P analog, [D-Pro2, D-Phe7, D-Trp9]-Substance P. This guide, developed by our senior application scientists, provides in-depth troubleshooting and practical advice to help you overcome solubility challenges encountered during your research. We understand that improper solubilization can lead to inaccurate experimental results and frustration. This resource is designed to provide you with the expertise and tools to ensure the successful preparation of this hydrophobic peptide for your assays.
Frequently Asked Questions (FAQs)
Q1: Why is my [D-Pro2, D-Phe7, D-Trp9]-Substance P difficult to dissolve in aqueous buffers like PBS?
A1: The primary reason for the poor aqueous solubility of this substance P analog is its hydrophobic nature. The peptide's amino acid sequence (Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2) contains a high proportion of hydrophobic residues, namely Phenylalanine (Phe) and Tryptophan (Trp).[1][2] These non-polar amino acids tend to self-associate and aggregate in aqueous environments to minimize their contact with water, leading to low solubility.[2]
Q2: What is the first step I should take when trying to dissolve this peptide?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small amount of the lyophilized peptide.[1] This will save your valuable material in case the initial solvent choice is not optimal. As a general starting point, you can attempt to dissolve the peptide in sterile, distilled water. However, due to its hydrophobicity, you will likely need to employ the strategies outlined in this guide.
Q3: Can I just sonicate the buffer containing the peptide to force it into solution?
A3: Sonication is a useful technique to break up small particles and can aid in dissolution.[1][3] However, if the peptide is fundamentally insoluble in the chosen buffer, sonication alone may only create a suspension rather than a true solution. A cloudy or opaque appearance after sonication indicates that the peptide is not fully dissolved. It is best used in conjunction with other methods like the use of co-solvents or pH adjustment.
Q4: What is the recommended storage condition for the lyophilized peptide and the stock solution?
A4: The lyophilized peptide should be stored at -20°C, kept dry (desiccated), and protected from light.[4] Once dissolved, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should also be stored at -20°C or lower.[1]
Troubleshooting Guide
Issue 1: The peptide solution is cloudy or has visible particulates.
Cause: This indicates that the peptide is not fully dissolved and is likely present as a suspension. This can be due to the inherent hydrophobicity of the peptide and the unsuitability of the current solvent system.
Solution Workflow:
Caption: Troubleshooting workflow for a cloudy peptide solution.
Issue 2: The peptide dissolves initially but precipitates upon addition to my aqueous buffer.
Cause: This is a common problem when a peptide is dissolved in a high concentration of an organic solvent and then rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the hydrophobic peptide to crash out of solution.
Solution:
-
Slow, Dropwise Addition: The key is to add the peptide stock solution (dissolved in the organic solvent) to the aqueous buffer very slowly, drop by drop, while continuously and gently vortexing or stirring the buffer. This prevents localized high concentrations of the peptide and allows for a more gradual solvent exchange.
-
Optimize Co-solvent Concentration: You may need to experiment with the final concentration of the organic co-solvent in your working solution. While it's important to keep it low to avoid affecting your biological assay (typically <1% DMSO), a slight increase might be necessary to maintain solubility.[1]
Issue 3: I need to avoid organic solvents in my experiment. How can I dissolve the peptide?
Cause: Some experimental systems are sensitive to organic solvents like DMSO.
Solution: pH Adjustment
The solubility of a peptide is at its minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.[2] By adjusting the pH of the buffer away from the pI, you can increase the net charge of the peptide, thereby enhancing its interaction with water and improving solubility.[2]
Physicochemical Properties of [D-Pro2, D-Phe7, D-Trp9]-Substance P
| Property | Estimated Value/Characteristic | Rationale |
| Amino Acid Sequence | Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2 | Based on supplier information.[5][6] |
| Net Charge at pH 7 | +2 | The basic residues Arginine (Arg) and Lysine (Lys) each have a +1 charge. The N-terminus is part of a peptide bond and the C-terminus is amidated, so they do not contribute to the net charge at neutral pH.[7] |
| Peptide Character | Basic | A positive net charge at neutral pH indicates a basic peptide.[8] |
| Estimated Isoelectric Point (pI) | > 7 (likely in the basic range) | Due to the presence of two basic residues and no acidic residues, the pI will be above neutral pH.[7] |
| Hydrophobicity | High | Contains multiple hydrophobic residues (Pro, Trp, Phe, Leu, Met).[1] |
Based on these properties, since the peptide is basic, dissolving it in a slightly acidic buffer (pH < pI) should increase its solubility.
Detailed Experimental Protocols
Protocol 1: Solubilization Using an Organic Co-Solvent (DMSO)
This is the recommended starting method for highly hydrophobic peptides.
Materials:
-
Lyophilized [D-Pro2, D-Phe7, D-Trp9]-Substance P
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your desired aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Pipettors and sterile tips
Procedure:
-
Warm to Room Temperature: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Prepare a Concentrated Stock Solution:
-
Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Gently vortex or swirl the vial to dissolve the peptide. If necessary, brief sonication in a water bath can be used to aid dissolution.[1][9] Ensure the solution is clear and free of particulates.
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your aqueous buffer into a new tube.
-
While gently vortexing the buffer, add the concentrated peptide-DMSO stock solution dropwise to the buffer to achieve your final desired concentration.
-
CRITICAL: Do not add the buffer to the DMSO stock. Always add the concentrated stock to the buffer.
-
-
Final Check and Storage:
-
Visually inspect the final solution for any signs of precipitation. If it remains clear, it is ready for use.
-
If the solution becomes cloudy, the peptide has likely precipitated. You may need to try again with a higher final concentration of DMSO or use a different protocol.
-
Store any unused stock solution in aliquots at -20°C or below.[1]
-
Caption: Workflow for solubilizing the peptide using DMSO.
Protocol 2: Solubilization by pH Adjustment
This method is an alternative for experiments where organic solvents must be avoided.
Materials:
-
Lyophilized [D-Pro2, D-Phe7, D-Trp9]-Substance P
-
Sterile, distilled water
-
A weak acid solution (e.g., 10% acetic acid in sterile water)
-
Your desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortexer
-
Pipettors and sterile tips
Procedure:
-
Warm to Room Temperature: Allow the vial of lyophilized peptide to warm to room temperature.
-
Initial Dissolution Attempt:
-
Try to dissolve the peptide in a small volume of sterile, distilled water. Vortex gently.
-
If it does not dissolve, proceed to the next step.
-
-
Acidification:
-
Since the peptide is basic, add a small amount of a weak acid (e.g., 10% acetic acid) to the peptide suspension.[3] Add just enough to bring the peptide into solution. The solution should become clear.
-
-
Buffering and Dilution:
-
You can now dilute this acidic stock solution into your final experimental buffer. Be aware that the addition of the acidic solution will lower the pH of your final buffer. You may need to re-adjust the pH of the final solution.
-
-
Final Check:
-
Ensure the final solution is clear. If precipitation occurs upon addition to the buffer, it may be that the pH of the final buffer is too close to the peptide's pI.[10]
-
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
- Watson, P. F., & Buckrell, B. C. (1993). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P.
- Jo, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56013.
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
- Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
- Prabhu, A., et al. (2001). Substance P (free acid) Adopts Different Conformation than Native Peptide in DMSO, Water and DPPC Bilayers. Journal of Biomolecular Structure and Dynamics, 19(2), 313-324.
-
Leah4sci. (2016, June 4). How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. Retrieved from [Link]
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. Retrieved from [Link]
- Chapeaux, A., et al. (2008). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. The Journal of Physical Chemistry B, 112(4), 1147-1153.
-
Aapptec Peptides. (n.d.). [D-Pro2, D-Trp7,9]-Substance P; [80434-86-2]. Retrieved from [Link]
- Prabhu, A., et al. (2001). Substance P (free acid) adopts different conformation than native peptide in DMSO, water and DPPC bilayers. Peptides, 22(5), 875-885.
-
IPC 2.0. (n.d.). Protein isoelectric point calculator. Retrieved from [Link]
- Hawcock, A. B., Hayes, A. G., & Tyers, M. B. (1982). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. European journal of pharmacology, 80(1), 135–138.
-
The Organic Chemistry Tutor. (2020, April 20). How to calculate the net Charge of a peptide chain for MCAT/Biochemistry student -part 2. Retrieved from [Link]
- Sormanni, P., et al. (2023). Sequence-based prediction of pH-dependent protein solubility using CamSol.
-
GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
-
Leah4sci. (2024, April 16). Peptide Isoelectric Point with pI Shortcut. Retrieved from [Link]
-
ResearchGate. (2014, April 18). Can anyone help me with precipitation of short peptides synthesized by solid phase peptides?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Substance P: Structure, Function, and Therapeutics. Retrieved from [Link]
-
Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Retrieved from [Link]
-
Biology Stack Exchange. (2012, September 10). How to prevent protein precipitation?. Retrieved from [Link]
-
IPC 2.0. (n.d.). Protein isoelectric point calculator. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
YouTube. (2023, November 2). How to calculate the net charge on peptide/amino acid at different PH. Retrieved from [Link]
-
Pancreapedia. (2011, July 27). Substance P (SP). Retrieved from [Link]
- Prabhu, A., et al. (2005).
-
Agrisera. (n.d.). Problems with dialysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular properties of substance P. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 30). Biochemistry, Substance P. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK53 Substance P/]([Link] Substance P/)
Sources
- 1. jpt.com [jpt.com]
- 2. biosynth.com [biosynth.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
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- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
Technical Support Center: Optimizing 2-Pro-7-Phe-9-Trp-Substance P Concentration for Assays
Prepared by the Application Science Team
Welcome to the technical support guide for the Substance P (SP) analog, [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for optimizing the concentration of this peptide in your experimental assays. Our goal is to empower you to achieve reliable, reproducible, and meaningful results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P.
Q1: What is [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P and how does it relate to native Substance P?
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P is a synthetic analog of the naturally occurring 11-amino acid neuropeptide, Substance P. It has specific amino acid substitutions at positions 2, 7, and 9. These modifications are designed to alter the peptide's biological activity, stability, and receptor binding characteristics compared to the native form. While native Substance P is a well-established agonist for the Neurokinin-1 Receptor (NK1R), the activity of this analog can be complex. Depending on the tissue and experimental system, it has been reported to act as both a competitive NK1R antagonist and, in some systems, a partial or full agonist.[1][2][3] For the purposes of this guide, which focuses on optimizing concentration to elicit a measurable response, we will proceed under the assumption that it is being used in an assay where it demonstrates agonist activity.
Q2: What is the primary mechanism of action for Substance P and its analogs?
Substance P and its analogs exert their effects primarily by binding to and activating the Neurokinin-1 Receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Upon binding, the NK1R complex activates intracellular signaling pathways. The major pathways include the activation of phospholipase C, which leads to phosphoinositide hydrolysis, a subsequent increase in intracellular calcium ([Ca²⁺]i), and the activation of protein kinase C (PKC).[6][7] This can further trigger downstream cascades like the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular processes such as neuronal excitation, inflammation, and cell proliferation.[6][8]
Q3: Why is precise concentration optimization so critical for this peptide?
Optimizing the peptide concentration is arguably the most critical step in assay development for several reasons:
-
Specificity: At excessively high concentrations, peptides can exhibit off-target effects by binding to lower-affinity receptors or non-receptor targets, leading to misleading data.
-
Dose-Response Relationship: Biological systems respond to stimuli in a dose-dependent manner. A full dose-response curve, from minimal to maximal effect, is necessary to determine key parameters like the EC₅₀ (half-maximal effective concentration), which is the standard measure of a compound's potency.[9]
-
Receptor Saturation & Desensitization: High concentrations can saturate all available receptors, leading to a plateau in the response where further increases in concentration produce no additional effect. Prolonged exposure to high concentrations can also cause receptor desensitization and internalization, diminishing the cellular response over time.[4][10]
-
Reproducibility & Cost-Effectiveness: Using the lowest effective concentration that yields a robust and reproducible signal ensures consistency across experiments and conserves valuable peptide reagents.
Q4: How should I prepare, handle, and store my peptide stock solution?
Proper handling is essential to maintain the peptide's integrity.[11]
-
Storage of Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C or colder, protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can reduce stability.[12]
-
Reconstitution: There is no universal solvent for all peptides.[12] For initial solubilization of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P, we recommend starting with sterile, nuclease-free water. If solubility is an issue, which can occur with hydrophobic peptides, a small amount of an organic solvent like DMSO may be required.[13] Always test the solubility of a small aliquot first.
-
Stock Solution Storage: Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C (stable for up to 3 months) or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[14]
Part 2: Troubleshooting Guide for Common Assay Problems
High variability, weak signals, and high background are common hurdles. The table below outlines potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of peptide, cells, or reagents. 2. Inadequate Mixing: Poor diffusion of the peptide in the well. 3. Cell Clumping: Uneven distribution of cells, leading to varied responses. 4. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Use calibrated pipettes with proper technique (e.g., reverse pipetting for viscous solutions). Ensure all reagents are at a uniform temperature. 2. Gently mix the plate on an orbital shaker after adding the peptide.[15] 3. Ensure a single-cell suspension before plating. Visually inspect wells for even cell distribution. 4. Fill outer wells with sterile PBS or media to create a humidity barrier. |
| No or Weak Signal/Response | 1. Sub-optimal Peptide Concentration: The concentration range tested is too low. 2. Peptide Degradation: Improper storage, handling, or multiple freeze-thaw cycles. 3. Cell Health/Passage Number: Cells are unhealthy, senescent, or have low NK1R expression. 4. Incorrect Assay Endpoint: The chosen readout (e.g., calcium flux, cAMP) may not be robustly activated by this specific analog in your cell type.[16] | 1. Perform a broad dose-response experiment, spanning from picomolar to micromolar concentrations. 2. Use a fresh aliquot of peptide from a properly stored stock. Confirm peptide quality if degradation is suspected.[17] 3. Use cells at a low, consistent passage number. Perform a cell viability test (e.g., Trypan Blue). Confirm NK1R expression via qPCR or Western blot. 4. Research the expected signaling pathway for this analog. Consider testing alternative endpoints (e.g., MAPK activation via pERK Western blot). |
| High Background Signal | 1. Contaminated Reagents: Media, buffers, or the peptide itself may be contaminated. 2. Cell Stress: Over-confluent cells or harsh handling can lead to baseline activation. 3. Assay Reagent Issues: Detection antibodies or substrates may have non-specific activity. | 1. Use fresh, sterile-filtered reagents. Include a "no peptide" vehicle control to establish a baseline. 2. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent during the assay. 3. Run appropriate controls, including "reagent-only" wells, to identify the source of the background. |
| Inconsistent Dose-Response Curve | 1. Solubility Issues: The peptide may be precipitating at higher concentrations. 2. Inaccurate Serial Dilutions: Errors during the preparation of the dilution series. 3. Complex Pharmacology: The peptide may be acting as a partial agonist or have biphasic effects.[18] | 1. Visually inspect the highest concentration stock for precipitates. Consider using a different solvent or sonication if solubility is a problem.[12] 2. Carefully prepare a fresh dilution series. Use new pipette tips for each dilution step. 3. This is a real biological possibility. If the curve is consistently non-sigmoidal, it may reflect the peptide's intrinsic properties in your system. Analyze the data accordingly and consider the biological implications. |
Part 3: Core Experimental Protocols and Workflows
This section provides step-by-step methodologies for the essential experiments required to determine the optimal concentration of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P.
Workflow for Determining Optimal Peptide Concentration
The overall process follows a logical sequence to ensure that each experimental variable is controlled, leading to a reliable EC₅₀ value.
Protocol 1: Reconstitution and Storage of Peptide
-
Equilibrate: Before opening, allow the lyophilized peptide vial to sit at room temperature for 10-15 minutes.
-
Solvent Selection: Prepare sterile, nuclease-free water. If the peptide sequence is highly hydrophobic, use sterile DMSO.
-
Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Carefully add the appropriate volume of solvent to create a concentrated stock solution (e.g., 1 mM).
-
Mixing: Gently vortex or sonicate the vial until the peptide is fully dissolved. Visually inspect the solution for any particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.
Protocol 2: Generating a Dose-Response Curve to Determine EC₅₀
This protocol assumes the use of a 96-well plate format and a cell-based assay with a measurable output (e.g., fluorescence, luminescence).
-
Cell Plating: Seed your NK1R-expressing cells in a 96-well plate at the pre-determined optimal density. Allow cells to adhere and grow (typically 18-24 hours).
-
Prepare Peptide Dilution Series: a. Thaw one aliquot of your concentrated peptide stock solution. b. Prepare a top concentration for your curve in your assay buffer (e.g., 1 µM). This should be a concentration you expect to give a maximal response. c. Perform a serial dilution (e.g., 1:10 or 1:5 dilutions) across a plate or in tubes to create at least 8-12 different concentrations. Be sure to include a "zero peptide" vehicle control.
-
Cell Treatment: a. Carefully remove the culture medium from the cells. b. Add the prepared peptide dilutions to the corresponding wells. It is crucial to run each concentration in triplicate or quadruplicate.
-
Incubation: Incubate the plate for the appropriate duration for your specific assay (e.g., seconds to minutes for calcium flux; hours for reporter gene expression).
-
Signal Detection: Measure the response using a plate reader according to your assay's specific protocol.
-
Data Analysis: a. Subtract the average signal of the blank wells (if any) from all other wells. b. Average the replicate values for each concentration. c. Normalize the data. Set the average of the vehicle control to 0% and the average of the highest concentration (saturating dose) to 100%. d. Plot the normalized response (Y-axis) against the logarithm of the peptide concentration (X-axis). e. Use a non-linear regression analysis (four-parameter logistic curve) to fit the data and determine the EC₅₀ value.[19]
Part 4: The Science Behind the Assay - NK1R Signaling
Understanding the underlying biology is key to troubleshooting and interpreting your results. When [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P binds to the NK1R, it initiates a cascade of intracellular events that you are measuring in your assay.
Most functional assays for NK1R activation measure a downstream event shown in this pathway. For example:
-
Calcium Flux Assays: Directly measure the increase in intracellular calcium ([Ca²⁺]i) using fluorescent dyes. This is a rapid and direct measure of Gq activation.
-
IP-One Assays: Measure the accumulation of IP3's metabolite, IP1, providing a more stable endpoint than the transient IP3 signal.
-
Reporter Gene Assays: Use a promoter responsive to transcription factors activated by the MAPK cascade (e.g., AP-1) to drive the expression of a reporter like luciferase. These assays have a longer incubation time but can provide a highly amplified signal.
By understanding this pathway, you can better select an assay that fits your experimental needs and troubleshoot issues based on where in the cascade a problem might be occurring.
References
- Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor.
- Parker, D., & Grillner, S. (1999). Substance P activation of NK1 receptors modulates several signaling pathways.
- Reid, R. C. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal.
- Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. Semantic Scholar.
- Gaddis, M. L., et al. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 327(1), C151-C167.
- BenchChem Technical Support Team. (2025). Troubleshooting Neuropeptide Y (13-36) human binding assay variability. BenchChem.
- Hawcock, A. B., Hayes, A. G., & Tyers, M. B. (1982). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. European Journal of Pharmacology, 80(1), 135-138.
- Teichberg, V. I., et al. (1981). Substance P and analogues: biological activity and degradation.
- Sigma-Aldrich. MILLIPLEX® Rat/Mouse Neuropeptide Magnetic Bead Panel. Sigma-Aldrich.
- Sigma-Aldrich. MILLIPLEX® Human Neuropeptide Magnetic Bead Panel. Sigma-Aldrich.
- Håkanson, R., Hörig, J., & Leander, S. (1982). The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP. British Journal of Pharmacology, 77(4), 697–700.
- BenchChem. (2025). A Comparative In Vitro Analysis of Substance P Antagonists. BenchChem.
- Tull, M., & Bhutta, B. S. (2023). Biochemistry, Substance P.
- Selleck Chemicals. Substance P. Selleck Chemicals.
- Sigma-Aldrich. (2018).
- Walport, L. J., et al. (2019). Emerging Methods and Design Principles for Cell-Penetrant Peptides. Biochemistry, 58(6), 635–645.
- InvivoChem. Substance P (6-11). InvivoChem.
- Derakhshankhah, H., & Jafari, S. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Pharmaceutics, 12(7), 629.
- Gaddis, M. L., et al. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology.
- Tocris Bioscience. Substance P. Tocris Bioscience.
- GenScript. Peptide Handbook. GenScript.
- Foreman, J. C., Jordan, C. C., & Piotrowski, W. (1982). Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin. Journal of Physiology, 323, 51P.
- Growcott, J. W., & Petter, N. N. (1983). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P in the rat colon muscularis mucosae preparation. European Journal of Pharmacology, 87(1), 125-130.
- Beaujouan, J. C., et al. (1991). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Journal of Neurochemistry, 56(3), 879-889.
- Convert, O., et al. (1998). Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway. Journal of Peptide Research, 51(4), 309-320.
- Interchim. Peptide User Guide. Interchim.
- BenchChem. (2025). Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules. BenchChem.
- Sigma-Aldrich. Substance P, ≥96% (HPLC). Sigma-Aldrich.
- Silberring, J., & Nyberg, F. (2001). Techniques for neuropeptide determination.
- Agilent Technologies. (2024). Therapeutic Peptides Workflow Resource Guide. Agilent Technologies.
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(9), 3022-3024.
- Eugster, P. J., et al. (2023). Tutorial review for peptide assays: An ounce of pre-analytics is worth a pound of cure. Analytica Chimica Acta, 1278, 341819.
- Håkanson, R., Hörig, J., & Leander, S. (1982). The Mechanism of Action of a Substance P Antagonist (D-Pro2, D-Trp7,9)-SP. British Journal of Pharmacology, 77(4), 697-700.
- BenchChem Technical Support Team. (2025).
- Lotz, M., et al. (2011). Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor. Journal of Leukocyte Biology, 89(1), 113–125.
- Brown, T., et al. (2024).
- de Kam, P. J., et al. (2023). Intradermal substance P as a challenge agent in healthy individuals.
- Wikipedia. Substance P. Wikipedia.
- Sigma-Aldrich. Storage and Handling Synthetic Peptides. Sigma-Aldrich.
- Wikipedia. EC50. Wikipedia.
- MedchemExpress.com. Substance P (Neurokinin P). MedchemExpress.com.
- Stoeber, M., et al. (2023). Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. bioRxiv.
- Li, Y., et al. (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Journal of Biomolecular Structure and Dynamics, 39(12), 4354-4364.
- Stepišnik, T., & Kristan, K. (2020). The Regenerative Potential of Substance P. International Journal of Molecular Sciences, 21(17), 6191.
- Kim, J., et al. (2023). In Silico Screening and Optimization of Cell-Penetrating Peptides Using Deep Learning Methods. International Journal of Molecular Sciences, 24(6), 5406.
Sources
- 1. Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Integrity of 2-Pro-7-Phe-9-Trp-Substance P in Solution
Welcome to the technical support center for 2-Pro-7-Phe-9-Trp-Substance P. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this valuable peptide analog in solution. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
I. Understanding the Stability of this compound
This compound is a potent analog of the neuropeptide Substance P (SP), with key amino acid substitutions that modify its biological activity and, importantly, its stability profile. Like many peptides, it is susceptible to degradation in aqueous environments through both chemical and enzymatic pathways. The primary chemical liabilities for this specific analog are the oxidation of the tryptophan residue at position 9 and potential hydrolysis at other sites. Enzymatically, it can be cleaved by various proteases present in biological samples or introduced as contaminants.
This guide will provide a structured approach to mitigating these degradation pathways through proper handling, storage, and experimental design.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution is primarily driven by two factors:
-
Chemical Degradation: The most significant chemical degradation pathway is the oxidation of the tryptophan (Trp) residue at position 9.[1][2] This is often mediated by dissolved oxygen, trace metal ions, or exposure to light. Other potential, though generally slower, chemical degradation routes include deamidation and hydrolysis.
-
Enzymatic Degradation: The peptide can be cleaved by various proteases. Key enzymes known to degrade Substance P and its analogs include metallopeptidases such as Neutral Endopeptidase (NEP, also known as "enkephalinase") and Angiotensin-Converting Enzyme (ACE).[3][4] Other proteases, such as matrix metalloproteinases (MMPs), may also contribute to its breakdown.[3][5]
Q2: How should I reconstitute lyophilized this compound?
A2: Due to the hydrophobic nature imparted by the multiple aromatic residues (Phe and Trp), this peptide may have limited solubility in purely aqueous solutions. A stepwise approach is recommended:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Attempt to dissolve the peptide in a small amount of sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN).
-
Once fully dissolved, slowly add the desired aqueous buffer to the peptide concentrate with gentle vortexing to reach the final working concentration. It is crucial to consider the tolerance of your specific assay to the organic solvent used.
Q3: What is the recommended storage condition for this compound solutions?
A3: For maximum stability, peptide solutions should be stored frozen at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.
Q4: Can I use a phosphate buffer to dissolve and store my peptide?
A4: While phosphate buffers are common, they can sometimes accelerate the degradation of certain peptides.[6] For long-term storage, a citrate buffer at a slightly acidic pH (e.g., pH 6.0-6.5) may offer better stability by minimizing base-catalyzed reactions.[7] However, the optimal buffer system is peptide- and application-specific. It is advisable to test a few different buffer systems (e.g., citrate, acetate, histidine) to determine the best choice for your experiments.
III. Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity over a short period. | 1. Oxidation of Tryptophan: Exposure to air, light, or metal ion contaminants. 2. Enzymatic Degradation: Contamination of reagents or presence of endogenous enzymes in the experimental system. 3. Adsorption to Surfaces: The hydrophobic peptide may stick to plasticware. | 1. Use deoxygenated buffers. Prepare solutions fresh and protect from light. Consider adding a scavenger like DTT (if compatible with your assay). 2. Incorporate a broad-spectrum protease inhibitor cocktail or specific inhibitors like phosphoramidon or GM6001 (for metallopeptidases) if compatible with your experiment.[5] 3. Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Appearance of new peaks in HPLC analysis. | 1. Degradation Products: Formation of oxidized or hydrolyzed peptide fragments. 2. Aggregation: The peptide may be forming dimers or higher-order aggregates. | 1. Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. This will help pinpoint the degradation pathway (e.g., an increase in mass of 16 Da suggests oxidation of Trp).[8] 2. Optimize the solubilization protocol. Consider using a different organic solvent or a small amount of a chaotropic agent like guanidinium chloride (assay compatibility permitting). |
| Poor peak shape or splitting in HPLC. | 1. Inappropriate Mobile Phase: pH or ionic strength of the mobile phase is not optimal. 2. Column Overload: Injecting too much peptide. 3. Secondary Interactions: The peptide is interacting with the stationary phase in a non-ideal manner. | 1. Ensure the pH of the mobile phase is at least 2 pH units away from the peptide's isoelectric point. Use an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. 2. Reduce the amount of peptide injected onto the column. 3. Try a different column chemistry (e.g., a C8 instead of a C18) or a different mobile phase modifier. |
| Inconsistent results between experiments. | 1. Inconsistent Solution Preparation: Variations in solvent, pH, or concentration. 2. Freeze-Thaw Cycles: Repeatedly using the same stock solution. 3. Contamination: Introduction of proteases or oxidizing agents. | 1. Use a standardized, documented protocol for solution preparation. 2. Always use fresh aliquots for each experiment. 3. Maintain aseptic technique and use high-purity reagents. |
IV. Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol is designed for a hydrophobic peptide and may need optimization.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to achieve a high concentration stock (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
Aqueous Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., 50 mM citrate buffer, pH 6.0) to the DMSO stock to reach the final desired concentration.
-
Final Check: Visually inspect the solution for any precipitation. If the solution is cloudy, it may be necessary to use a higher percentage of organic solvent or a different co-solvent.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to monitor the degradation of the peptide over time.
-
Instrumentation: HPLC or UPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (the latter is useful for detecting changes in the tryptophan residue).
-
Analysis: Inject a sample of your peptide solution at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation and storage under your experimental conditions. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation.
V. Visualization of Degradation Pathways and Workflows
Caption: Major degradation pathways for this compound in solution.
Caption: A typical experimental workflow for assessing peptide stability.
VI. References
-
Aapptec Peptides. ([D-Pro2,D-Phe7,D-Trp9]-Substance P; [77275-70-8]). Retrieved from [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Elabscience. ([D-Pro2,D-Trp7,9]-Substance P (E-PP-0137)). Retrieved from [Link]
-
Endo, S., Yokosawa, H., & Ishii, S. (1985). Degradation of substance P by the neuroblastoma cells and their membrane. Biochemical and Biophysical Research Communications, 129(3), 694–700.
-
Hall, M., & Håkansson, K. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 93(24), 8466–8473.
-
Hook, V. Y. H., et al. (2014). Proteolysis Controls Endogenous Substance P Levels. PLoS ONE, 9(6), e100531.
-
Imai, A., et al. (1985). Inhibition of Substance P Degradation in Rat Brain Preparations by Peptide Hydroxamic Acids. European Journal of Biochemistry, 150(1), 13–18.
-
Janc, T., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2648–2656.
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. Retrieved from [Link]
-
Linscheid, M. W., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(11), 1159-1168.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
-
Ruan, J., et al. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 186, 113299.
-
Saidi, M., et al. (2016). Characterization of Substance P processing in mouse spinal cord S9 fractions using high-resolution Quadrupole-Orbitrap mass spectrometry. Neuropeptides, 59, 47–55.
-
Singh, S., & Bakshi, M. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Zbacnik, M., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022.
-
Zhang, Y. (2021). Effect of Different Buffer Components on IgG4 Stability. Journal of Pharmaceutical Sciences, 110(1), 134-143.
-
Diekmann, O., & Tschesche, H. (1994). Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metallo-proteinases MMP 8 and MMP 9. Brazilian Journal of Medical and Biological Research, 27(8), 1865–1876.
-
Finley, E. L., et al. (2011). Separation of Tryptophan Oxidized Peptides from Their Native Forms. LCGC International.
-
Gaertner, H., & Puigserver, A. (1990). Inactivation of Substance P by Cultured Human Endothelial Cells. Journal of Cellular Physiology, 145(1), 74-80.
-
Haupt, L. J., et al. (2015). The reliability of estimating Ki values for direct, reversible inhibition of cytochrome P450 enzymes from corresponding IC50 values: A retrospective analysis of 343 experiments. Drug Metabolism and Disposition, 43(9), 1373–1380.
-
Johnson, M. B., et al. (2017). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Cellular Neuroscience, 10, 296.
-
Kou, D., et al. (2015). HPLC Troubleshooting. LCGC North America, 33(12), 900-907.
-
Lunte, S. M., & Kissinger, P. T. (1983). Detection and identification of the C-terminal fragments of substance P by liquid chromatography/electrochemistry. Analytical Chemistry, 55(9), 1458–1462.
-
Mashaghi, A., et al. (2016). Neuropeptide substance P and the immune response. Cellular and Molecular Life Sciences, 73(22), 4249–4264.
-
Pernow, B. (1955). Inactivation of Substance P by Proteolysis Enzymes. Acta Physiologica Scandinavica, 34(4), 295–302.
-
Stadtman, E. R., & Levine, R. L. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Amino Acids, 25(3-4), 207–218.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38244-38249.
-
Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons.
-
Bailey, S. J., & Jordan, C. C. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]. British Journal of Pharmacology, 82(2), 441–451.
-
Aapptec Peptides. ([D-Pro2, D-Trp7,9]-Substance P; [80434-86-2]). Retrieved from [Link]
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Skidgel, R. A., et al. (1984). Hydrolysis of substance P and neurotensin by converting enzyme and neutral endopeptidase. Peptides, 5(4), 769–776.
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Technical Support Center: Troubleshooting Off-Target Effects of [Pro², Phe⁷, Trp⁹]-Substance P
Welcome to the technical support guide for researchers utilizing the Substance P analog, [Pro², Phe⁷, Trp⁹]-Substance P. This resource is designed to provide in-depth troubleshooting assistance and address common questions regarding the specificity and potential off-target effects of this peptide. As scientists and drug development professionals, ensuring on-target activity is paramount. This guide combines mechanistic explanations with practical, field-tested protocols to help you validate your results and navigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is [Pro², Phe⁷, Trp⁹]-Substance P and what is its primary target?
A1: [Pro², Phe⁷, Trp⁹]-Substance P is a synthetic analog of the endogenous neuropeptide Substance P (SP). The substitutions at positions 2, 7, and 9 are intended to confer specific properties, often related to receptor affinity, selectivity, or stability. Its primary target is the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR) that is the preferred receptor for Substance P.[1]
Q2: Why is it important to consider off-target effects for this analog?
A2: While designed for the NK1R, peptide analogs can sometimes exhibit "promiscuous" binding to other receptors, particularly those within the same family or with similar binding pocket structures. The tachykinin receptor family includes NK2 and NK3 receptors, which are natural targets for other tachykinins like Neurokinin A (NKA) and Neurokinin B (NKB).[2][3] Cross-reactivity with these receptors is a primary concern. Furthermore, at higher concentrations, peptides can interact with entirely different classes of GPCRs, leading to confounding biological effects.[4] Some studies have shown that SP analogs can even act as partial agonists or have unexpected effects in different tissues, such as causing smooth muscle contraction through histamine release.[5][6]
Q3: My results with [Pro², Phe⁷, Trp⁹]-Substance P are inconsistent. What are some initial things to check?
A3: Inconsistent results are often traced back to fundamentals of peptide handling and experimental setup. Before diving into complex off-target investigations, verify the following:
-
Peptide Integrity and Storage: Peptides are sensitive to degradation. Ensure it has been stored lyophilized at -20°C or colder and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When in solution, use sterile buffers and consider filtering to prevent microbial contamination.[7]
-
Solubility: Confirm that the peptide is fully dissolved in your assay buffer. Poor solubility leads to inaccurate concentrations and high variability.
-
Pipetting and Dilutions: In ligand-binding assays, pipetting variability is a major source of error, especially in serial dilutions.[8] Use calibrated pipettes and consider automated liquid handling for maximum precision.
-
Cell Health: Ensure your cell lines are healthy, within a low passage number, and display consistent expression of the target receptor.
Troubleshooting Guides: From Unexpected Results to Confirmed Specificity
This section provides structured guidance for specific experimental problems. Each guide follows a logical flow from hypothesis to experimental validation.
Guide 1: Unexpected Physiological Response in Cell-Based Assays
Scenario: You are using a cell line endogenously expressing NK1R. Upon application of [Pro², Phe⁷, Trp⁹]-SP, you observe a biological effect (e.g., cell proliferation, cytokine release) that is either stronger or qualitatively different from what is expected with Substance P.
Potential Cause: The observed effect may be due to (A) activation of another tachykinin receptor (NK2, NK3) also present on the cells, (B) interaction with an unrelated GPCR, or (C) biased agonism, where the analog activates a different signaling pathway than the parent peptide.
-
Confirm NK1R Mediation: The first step is to confirm if the effect is truly mediated by the intended NK1R target.
-
Experiment: Use a well-characterized, potent, and selective NK1R antagonist. Pre-incubate your cells with the antagonist before adding [Pro², Phe⁷, Trp⁹]-SP.
-
Expected Outcome: If the response is mediated by NK1R, the antagonist should block it in a concentration-dependent manner.
-
Troubleshooting: If the antagonist does not block the response, it is a strong indicator of an off-target effect. If it only partially blocks the response, it may suggest a mixed effect involving both NK1R and an off-target receptor.
-
-
Screen for Other Tachykinin Receptor Involvement: If an off-target effect is suspected, the next logical step is to investigate other tachykinin receptors.
-
Experiment: Use selective antagonists for the NK2 and NK3 receptors in a similar pre-incubation protocol.
-
Data Interpretation: Blockade of the response by an NK2 or NK3 antagonist points to cross-reactivity.
-
-
Characterize the Signaling Pathway: The canonical NK1R signaling pathway involves coupling to Gq proteins, leading to activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium.[3][9] However, GPCRs can also couple to other G-proteins (like Gs to stimulate cAMP) or signal through β-arrestin pathways.[10]
-
Experiment 1: Calcium Mobilization Assay. This is the gold-standard functional assay for Gq-coupled receptors.
-
Experiment 2: cAMP Assay. Run a parallel assay to measure cyclic AMP levels. An increase in cAMP would suggest unexpected coupling to Gs.
-
Protocol 1: Calcium Mobilization Assay
This protocol is used to measure the increase in intracellular calcium following GPCR activation.[11]
Materials:
-
Cells expressing the receptor of interest (e.g., U373 MG astrocytoma cells, or a transfected HEK293 line).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, FLIPR Calcium 5).[11]
-
Probenecid (often included in kits, helps retain dye in some cell lines).[12]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
[Pro², Phe⁷, Trp⁹]-SP, Substance P (positive control), and relevant antagonists.
-
A fluorescence plate reader with kinetic reading capability (e.g., FlexStation® 3 or FLIPR®).[13]
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.[12]
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid. Remove the cell culture medium and add the dye solution to each well.[12]
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by 20 minutes at room temperature in the dark to allow for dye de-esterification.[12]
-
Compound Preparation: Prepare a separate plate with your compounds ([Pro², Phe⁷, Trp⁹]-SP, controls, antagonists) at the desired final concentrations.
-
Measurement: Place both plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Program the instrument to add the compounds from the source plate to the cell plate.
-
Immediately begin kinetic measurement of fluorescence changes for 2-3 minutes.[12]
-
-
Data Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium. Calculate EC₅₀ values for agonists. For antagonist studies, pre-incubate cells with the antagonist for 15-30 minutes before adding the agonist.
Guide 2: Discrepancy Between Binding Affinity and Functional Potency
Scenario: You've performed a radioligand binding assay and found that [Pro², Phe⁷, Trp⁹]-SP has a high affinity (low Ki) for the NK1R. However, in your functional assay (e.g., calcium mobilization), it shows low potency (high EC₅₀) or acts as a partial agonist.
Potential Cause: This classic discrepancy can be due to several factors:
-
Partial Agonism: The compound binds to the receptor but is incapable of inducing the full conformational change required for maximal signal transduction. Some analogs of SP have been shown to act as partial agonists.[5]
-
Biased Ligand Signaling: The analog may preferentially activate one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein coupling), while the binding assay measures only affinity, not the functional consequence.
-
Assay Artifacts: Differences in assay conditions (buffer, temperature, presence of serum) between the binding and functional assays can alter compound behavior.
-
Confirm Binding Affinity with an Orthogonal Method: If possible, use a different binding assay format to confirm your initial results. For example, if you used a filtration-based assay, consider a scintillation proximity assay (SPA) or a non-radioactive method like Surface Plasmon Resonance (SPR).[14]
-
Quantify Agonist Activity: Carefully determine the maximal response (Emax) of [Pro², Phe⁷, Trp⁹]-SP relative to the full agonist, Substance P, in your functional assay.
-
Data Interpretation: An Emax significantly lower than that of Substance P confirms partial agonism.
-
-
Investigate Biased Signaling with a Receptor Internalization Assay: NK1R activation by Substance P is known to cause rapid receptor internalization, a process often mediated by β-arrestins.[15][16] An internalization assay provides a readout for a different signaling axis than a calcium assay.
-
Experiment: Use fluorescence microscopy or high-content imaging to monitor the translocation of a tagged receptor (e.g., NK1R-GFP) from the plasma membrane to intracellular vesicles after stimulation.
-
Expected Outcome: Comparing the potency (EC₅₀) for internalization versus the potency for calcium mobilization can reveal signaling bias.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a labeled ligand from the receptor.[17]
Materials:
-
Cell membranes or whole cells expressing NK1R.
-
A high-affinity radiolabeled NK1R ligand (e.g., [³H]Substance P).
-
Unlabeled [Pro², Phe⁷, Trp⁹]-SP and Substance P (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Glass fiber filters and a cell harvester/filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membranes, the radiolabeled ligand (at a fixed concentration near its Kd), and a range of concentrations of the unlabeled test compound ([Pro², Phe⁷, Trp⁹]-SP).[18]
-
Total Binding: Tubes with radioligand and membranes only.
-
Non-Specific Binding (NSB): Tubes with radioligand, membranes, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Test Compound: Tubes with radioligand, membranes, and increasing concentrations of [Pro², Phe⁷, Trp⁹]-SP.
-
-
Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 3: Receptor Internalization Assay (Microscopy-Based)
This protocol visualizes the agonist-induced movement of NK1R from the cell surface into intracellular compartments.[19]
Materials:
-
Cells stably expressing a fluorescently-tagged NK1R (e.g., NK1R-tGFP in SH-SY5Y cells).[19]
-
Glass-bottom culture dishes or plates suitable for high-resolution imaging.
-
Substance P (positive control) and [Pro², Phe⁷, Trp⁹]-SP.
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
-
Optional: Nuclear stain like Hoechst or DAPI for cell counting.
Procedure:
-
Cell Plating: Seed the NK1R-tGFP cells onto glass-bottom dishes and allow them to adhere overnight.
-
Baseline Imaging: Place the dish on the microscope stage and allow the temperature to equilibrate. Acquire images of several fields of view, showing the baseline state where the GFP signal is predominantly on the plasma membrane.
-
Stimulation: Add [Pro², Phe⁷, Trp⁹]-SP or Substance P directly to the dish at the desired final concentration.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes to monitor the redistribution of the GFP signal.
-
Endpoint Assay (for dose-response): To determine EC₅₀, treat separate wells with a range of agonist concentrations for a fixed time (e.g., 30 minutes).[19]
-
Fix and Stain (Optional): After treatment, cells can be fixed with paraformaldehyde and stained with a nuclear counterstain.
-
Image Analysis: Quantify internalization by measuring the formation of bright intracellular puncta (endosomes) and the corresponding decrease in plasma membrane fluorescence. Software can be used to count the number of internalized vesicles per cell.
-
Data Analysis: Plot the quantified internalization response against the log concentration of the agonist to determine the EC₅₀ for internalization.
Visualizing the Pathways: Diagrams and Workflows
To aid in conceptualizing these processes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Canonical Gq signaling pathway for the NK1 receptor.
Caption: Logical workflow for troubleshooting off-target effects.
Summary of Key Off-Target Indicators and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Response not blocked by NK1R antagonist | Interaction with a non-NK1 receptor. | Screen against other tachykinin receptors (NK2, NK3) with selective antagonists. Consider a broader GPCR panel screen. |
| Lower maximal effect than Substance P | Partial Agonism. | Perform careful dose-response analysis to quantify Emax. The compound may be a useful tool as a partial agonist. |
| High binding affinity, low functional potency | Biased Agonism or Assay Artifact. | Run an orthogonal functional assay (e.g., receptor internalization) to test for signaling bias. Review and align conditions between binding and functional assays. |
| Response in cells lacking NK1R | Off-target interaction. | This is definitive evidence of an off-target effect. Use this cell line as a negative control to characterize the off-target pharmacology. |
| Agonistic activity in one tissue, antagonistic in another | Tissue-specific receptor expression and signaling context. | Characterize the receptor expression profile (NK1/NK2/NK3) in both tissues. The cellular environment can dictate the ultimate functional outcome. |
By systematically applying these troubleshooting guides, protocols, and logical workflows, researchers can confidently characterize the activity of [Pro², Phe⁷, Trp⁹]-Substance P, validate its on-target effects, and uncover any potential off-target interactions that could influence experimental outcomes.
References
-
Buck, S. H., & Burcher, E. (1985). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(4), 321–327. Link
-
Zhang, R., & Xie, X. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PLoS ONE, 7(3), e33175. Link
-
Innoprot. (n.d.). NK1R Internalization Assay. Retrieved January 21, 2026, from [Link]
-
Woll, P. J., & Rozengurt, E. (1989). In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth. British Journal of Cancer, 60(3), 388–392. Link
-
Beaujouan, J. C., Torrens, Y., Saffroy, M., & Glowinski, J. (1991). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Journal of Neurochemistry, 56(5), 1741–1748. Link
-
Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved January 21, 2026, from [Link]
-
Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265–301. Link
-
Li, H., Le, M., & Hruby, V. J. (2013). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Biochemistry, 52(4), 674–683. Link
-
Gómez-Vallejo, V., Gaja, V., Llop, J., & Cossío, F. P. (2017). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. Molecules, 22(9), 1485. Link
-
Jacobson, K. A., Paoletta, S., & Katritch, V. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Journal of Medicinal Chemistry, 57(10), 4039–4051. Link
-
Hall, M. E., & Stewart, J. M. (1983). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. Peptides, 4(6), 763–768. Link
-
Wikipedia. (2023). Tachykinin receptor 1. Retrieved January 21, 2026, from [Link]
-
Zhang, Y., et al. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cell Communication and Signaling, 21(1), 297. Link
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved January 21, 2026, from [Link]
-
Grady, E. F., et al. (1996). Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation. Proceedings of the National Academy of Sciences, 93(17), 8966–8971. Link
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 21, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. Retrieved January 21, 2026, from [Link]
-
Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 346–351. Link
-
Garland, A. M., Grady, E. F., Payan, D. G., Vigna, S. R., & Bunnett, N. W. (1994). Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells. Biochemical Journal, 303(Pt 1), 177–186. Link
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 21, 2026, from [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved January 21, 2026, from [Link]
-
Holzer, P., & Lembeck, F. (1982). The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP. British Journal of Pharmacology, 76(2), 259–263. Link
-
Latorre, R., et al. (2021). Selective G protein signaling driven by substance P-neurokinin receptor dynamics. eLife, 10, e65364. Link
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- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability Testing of [Pro², Phe⁷, Trp⁹]-Substance P at -20°C
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the Substance P analog, [Pro², Phe⁷, Trp⁹]-Substance P. As Senior Application Scientists, we understand that maintaining the stability and integrity of your peptide is critical for reproducible and accurate experimental results. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best practices for the handling and stability testing of [Pro², Phe⁷, Trp⁹]-Substance P, with a specific focus on storage at -20°C.
Frequently Asked Questions (FAQs): General Handling & Storage
Q1: What is the recommended way to store my lyophilized [Pro², Phe⁷, Trp⁹]-Substance P?
A: For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from light.[1][2] The stability of each peptide is sequence-dependent, and those containing residues like Tryptophan (Trp) and Methionine (Met), as found in the parent Substance P sequence, are susceptible to degradation.[2][3]
The Scientist's View: Lyophilization removes water, which is a key reactant in hydrolytic degradation pathways. Storing the peptide in this dry state at low temperatures significantly slows down chemical reactions. The vial should be tightly sealed to prevent moisture absorption, as some amino acid residues are hygroscopic.[2] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[1]
Q2: I need to dissolve the peptide for my experiments. What is the best procedure for reconstitution and short-term storage?
A: There is no single universal solvent for all peptides.[1] The solubility of [Pro², Phe⁷, Trp⁹]-Substance P will depend on its overall polarity. A good starting point is sterile, purified water. If solubility is an issue, small amounts of acetonitrile can be tested. For storage in solution, it is highly recommended to use a sterile buffer at a pH of 5-6.[1][2] Once in solution, it is critical to divide the stock into single-use aliquots and store them at -20°C or, preferably, -80°C.[1]
The Scientist's View: Storing peptides in solution is not recommended for long periods as it exposes them to degradation pathways like hydrolysis and oxidation.[3] Aliquoting is the most effective way to prevent the damaging effects of repeated freeze-thaw cycles.[1][2] Each freeze-thaw cycle can lead to peptide aggregation and degradation due to changes in pH from buffer salt crystallization and the formation of ice crystals.[4][5][6]
Troubleshooting Guide: Common Stability Issues at -20°C
Problem: My HPLC analysis shows a decrease in the main peptide peak and the appearance of new, unidentified peaks over time.
This is a classic sign of peptide degradation. For a peptide like [Pro², Phe⁷, Trp⁹]-Substance P, which is based on the Substance P sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), several chemical modifications are likely culprits.
The Scientist's View & Potential Solutions:
-
Oxidation: The C-terminal Methionine (Met) residue in the native Substance P sequence is highly susceptible to oxidation, forming methionine sulfoxide.[7][8][9] This adds 16 Da to the molecular weight and can often be detected by mass spectrometry. While your analog has substitutions, the core sequence still contains residues prone to oxidation. Tryptophan can also oxidize.[2][7]
-
Solution: Use oxygen-free solvents for reconstitution. Store aliquots under an inert gas like argon or nitrogen if possible.[10]
-
-
Deamidation: The two Glutamine (Gln) residues in the sequence can undergo deamidation to form glutamic acid. This introduces a negative charge and can significantly impact biological activity and chromatographic behavior.
-
Aggregation: Peptides can form non-covalent or covalent aggregates, which may appear as broad peaks or be lost from the analysis altogether if they precipitate.[11] Aggregation can be influenced by pH, ionic strength, and freeze-thaw cycles.[4][11]
-
Solution: Ensure proper pH control with a suitable buffer (pH 5-6). Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]
-
The following flowchart can help guide your troubleshooting process:
Caption: Troubleshooting flowchart for peptide degradation.
Problem: The peptide solution appears cloudy after thawing.
A: Cloudiness or precipitation is a strong indicator of poor solubility or aggregation.[11] This is a critical issue as it effectively lowers the concentration of active, monomeric peptide in your solution.
The Scientist's View & Potential Solutions:
-
Check Solubility: The modifications in your analog (Pro², Phe⁷, Trp⁹) increase its hydrophobicity compared to native Substance P. It may require a small amount of organic solvent (like acetonitrile or DMSO) for full solubilization before dilution in aqueous buffer. Always test the solubility of a small portion first.[1]
-
Buffer pH and Ionic Strength: The net charge of a peptide influences its tendency to aggregate.[11] Ensure your buffer pH is not close to the peptide's isoelectric point (pI), where it will have minimal net charge and solubility.
-
Freeze-Thaw Stress: As mentioned, freeze-thaw cycles can induce aggregation.[4] If you are not using single-use aliquots, this is a likely cause.
Experimental Protocols
Protocol 1: A Representative Stability Study Workflow at -20°C
This protocol outlines a basic workflow to assess the stability of your peptide in solution at -20°C over time.
Caption: Workflow for a -20°C peptide stability study.
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Method for Purity Assessment
RP-HPLC is a cornerstone technique for monitoring peptide purity and detecting degradation products.[12][13]
-
System Preparation:
-
Column: C18, 3.5 µm particle size, 2.1 x 150 mm (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Sample Preparation:
-
Thaw one aliquot of the peptide solution.
-
Dilute to a final concentration of approximately 0.5 mg/mL with Mobile Phase A.
-
-
Gradient Elution:
-
Run a linear gradient appropriate for your peptide. A starting point is shown in the table below. This must be optimized to ensure good separation of the main peak from any impurities.[13]
-
Table 1: Example RP-HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 70 |
| 27 | 95 |
| 30 | 95 |
| 31 | 10 |
| 35 | 10 |
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Compare the chromatogram to the "Time 0" sample to identify new peaks (degradants).
-
Summary of Potential Degradation Pathways
Table 2: Potential Degradation Pathways for [Pro², Phe⁷, Trp⁹]-Substance P
| Degradation Pathway | Affected Residues (in parent SP) | Consequence | Primary Analytical Detection Method |
| Oxidation | Methionine (Met), Tryptophan (Trp) | Loss of biological activity, change in hydrophilicity | RP-HPLC, Mass Spectrometry (+16 Da/O atom) |
| Deamidation | Glutamine (Gln) | Change in charge, potential loss of activity | Ion-Exchange HPLC, RP-HPLC, Mass Spectrometry (+1 Da) |
| Aggregation | Entire Peptide Chain | Loss of solubility, potential immunogenicity, loss of activity | Size-Exclusion HPLC, Dynamic Light Scattering, Visual Inspection |
| Hydrolysis | Peptide Backbone | Cleavage of the peptide, loss of activity | RP-HPLC, Mass Spectrometry |
References
-
Krishnamurthy, R., & Manning, M. C. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 103(3), 643-661. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 088-102. [Link]
-
Acker, G. R., Molineaux, C., & Orlowski, M. (1987). Synaptosomal degradation of substance P and some other neuropeptides. Peptides, 8(5), 915-922. [Link]
-
Shapiro, A. B., et al. (2024). Does freeze thaw effect will have an impact on the peptide's stability? ResearchGate. [Link]
-
Sharivker, D., et al. (2006). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 17(4), 545-553. [Link]
-
Wikipedia. (n.d.). Substance P. [Link]
-
Jensen, E., et al. (2020). Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples. International Journal of Biomedical Laboratory Science, 9(2), 33-39. [Link]
-
Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15033-15040. [Link]
-
Pellarin, R., et al. (2010). Protein Aggregation: Kinetics versus Thermodynamics. The Journal of Physical Chemistry B, 114(45), 14948-14957. [Link]
-
ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
AMSbio. (2025). Stability-indicating methods for peptide drug analysis. [Link]
-
Watson, S. P., et al. (1985). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P, two analogues of substance P which are partial agonists. British Journal of Pharmacology, 86(3), 569-577. [Link]
-
Binder, E. B., et al. (2001). Synthesis and degradation of Substance P (SP). ResearchGate. [Link]
-
Hepsen, I. F., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 23(1), 73-80. [Link]
-
News-Medical.Net. (2024). Assessing peptide stability under thermal stress conditions. [Link]
-
CPMP. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. [Link]
-
Ghosh, R., et al. (1995). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1228(2-3), 205-212. [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Stimler-Gerard, N. P. (1987). Neutral Endopeptidase-like Enzyme Controls the Contractile Activity of Substance P in Guinea Pig Lung. Journal of Clinical Investigation, 79(6), 1819-1825. [Link]
-
Geyer, P. E., et al. (2025). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. bioRxiv. [Link]
-
BioAgilytix. (2020). Substance P in Serum ELISA. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]
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Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
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Sarris, M., et al. (2023). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. Biomedicines, 11(12), 3226. [Link]
-
Viminani, M. C., & Tsilo, T. M. (2014). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical Methods and Analysis, 2(1), 1-10. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. [Link]
-
Jensen, E., et al. (2020). Evaluation of the effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples. UC Viden. [Link]
-
Lentzen, H., et al. (1984). Degradation of substance P by neurones and glial cells. Peptides, 5(5), 1037-1042. [Link]
-
Selvam, R., et al. (2014). Can any one suggest me the perfect storage condition&Method of Synthetic peptides?. ResearchGate. [Link]
-
MacKay, J. A., et al. (2009). Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics. International Journal of Hyperthermia, 25(6), 497-511. [Link]
-
Wang, W., et al. (2023). Ambient Temperature Affects Protein Self-Assembly by Interfering with the Interfacial Aggregation Behavior. ACS Omega, 8(28), 25333-25341. [Link]
-
Payan, D. G., et al. (1984). Stereospecific receptors for substance P on cultured human IM-9 lymphoblasts. The Journal of Immunology, 133(6), 3260-3265. [Link]
-
Hollemeyer, K., et al. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-1531. [Link]
-
Bury, R. W., & Mashford, M. L. (1976). The stability of synthetic substance P in blood. Journal of Pharmacy and Pharmacology, 28(8), 671-672. [Link]
-
Mollica, A., et al. (2016). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 59(17), 7935-7947. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. ijbls.org [ijbls.org]
- 6. Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry | bioRxiv [biorxiv.org]
- 7. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]
- 9. biotage.com [biotage.com]
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- 12. ijsra.net [ijsra.net]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Minimizing Non-Specific Binding of [D-Pro2, D-Phe7, D-Trp9]-Substance P
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the Substance P analog, [D-Pro2, D-Phe7, D-Trp9]-Substance P. This potent tachykinin antagonist is a critical tool in neuroscience and pharmacology research.[1][2] However, like many peptides, its utility can be hampered by non-specific binding (NSB), leading to high background, reduced sensitivity, and inaccurate quantification.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues and provide robust, field-proven solutions. We will delve into the "why" behind these strategies to empower you with the expertise to troubleshoot and optimize your specific application.
Section 1: Understanding the "Why" — The Mechanisms of Non-Specific Binding
Q1: What exactly is non-specific binding and why is it a problem for my peptide?
Non-specific binding (NSB) is the adsorption of your peptide to surfaces other than its intended biological target (e.g., the neurokinin-1 receptor).[5] This binding is driven by weaker, non-covalent forces such as hydrophobic interactions, electrostatic (ionic) interactions, and van der Waals forces.[3][6]
For a peptide like [D-Pro2, D-Phe7, D-Trp9]-Substance P, which contains hydrophobic residues (Phenylalanine, Tryptophan) and charged residues (Arginine, Lysine), there are multiple opportunities for these unwanted interactions.[2][4] NSB becomes particularly problematic at low peptide concentrations, where a significant fraction of the peptide can be lost to the surfaces of vials, pipette tips, and assay plates, leading to inaccurate results and poor assay sensitivity.[3]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Diagram 1: Specific vs. Non-Specific Binding." end
Q2: What properties of my peptide and the assay environment drive NSB?
NSB is a function of three key factors: the properties of your peptide, the composition of your solution, and the nature of the solid surfaces it contacts.[5]
-
Peptide Properties: The amino acid sequence of [D-Pro2, D-Phe7, D-Trp9]-Substance P gives it both cationic (from Arg, Lys) and hydrophobic (from Phe, Trp) characteristics.[2][4][7] This amphipathic nature means it can stick to negatively charged surfaces (like glass) via ionic interactions and to hydrophobic surfaces (like polypropylene) via hydrophobic interactions.[4][8]
-
Solution Composition: The pH, ionic strength, and temperature of your buffer can all influence NSB.[5] For example, a low ionic strength buffer may promote electrostatic interactions, while certain pH values can alter the net charge of the peptide, affecting its binding profile.
-
Solid Surfaces: Standard laboratory plastics (e.g., polystyrene, polypropylene) and glassware present a variety of surfaces ripe for NSB.[4][5] Glass, with its surface silanol groups, is negatively charged and can attract cationic peptides.[4] Plastics are generally more hydrophobic and can attract the non-polar residues of your peptide.[4]
Section 2: Proactive Strategies — Preventing NSB Before You Start
Q3: What are the best practices for choosing labware and handling my peptide stock solutions?
Preventing NSB starts the moment you prepare your reagents. Peptides are notoriously "sticky," especially at low concentrations.[9]
-
Choose Low-Binding Labware: Whenever possible, use polypropylene or specially treated low-retention tubes and pipette tips.[4][9] While glass can be an option, untreated glass surfaces should be avoided. If glass is necessary, consider using silanized glass vials to minimize ionic interactions.[4]
-
Proper Reconstitution: Reconstitute your lyophilized peptide in a solvent that ensures complete solubilization before further dilution in aqueous buffers. Follow the manufacturer's specific recommendations.
-
High-Concentration Stocks: Prepare high-concentration stock solutions and perform serial dilutions as close to the time of the experiment as possible. NSB is most severe at low concentrations, so minimizing the time your peptide spends in a dilute state is crucial.[3]
-
Incorporate "Carrier" Proteins: When preparing working solutions, especially for standards and controls, consider adding a carrier protein like Bovine Serum Albumin (BSA) to the diluent. A common starting concentration is 0.1% w/v.[10] The BSA will preferentially bind to non-specific sites on your labware, effectively "passivating" the surface and leaving your peptide free in solution.[6][10]
Section 3: In-Assay Solutions — Optimizing Your Experimental Protocol
This section provides actionable protocols to minimize NSB during your experiment. The key is to saturate all potential non-specific sites with inert molecules before and during the introduction of your peptide.
Q4: What is a blocking buffer and how do I choose the right one?
A blocking buffer is a solution containing inert proteins or detergents that physically coat the surfaces of your assay plate or membrane.[11] This prevents your peptide from binding non-specifically, thereby lowering background noise and improving the signal-to-noise ratio.[11][12]
| Blocking Agent | Mechanism of Action | Common Concentration | Considerations |
| Bovine Serum Albumin (BSA) | A globular protein that adsorbs to surfaces via hydrophobic and ionic interactions, presenting a neutral, hydrophilic surface.[6][13] | 1-5% (w/v) | Highly purified, "fatty-acid-free" BSA is recommended. A very common and effective general-purpose blocker.[14] |
| Non-fat Dry Milk | A complex mixture of proteins (casein being a major component) that effectively blocks non-specific sites.[14] | 3-5% (w/v) | Cost-effective but can interfere with certain antibody-based detection systems (e.g., those involving phosphoproteins or biotin).[14] |
| Non-ionic Detergents (Tween-20, Triton X-100) | Surfactants with hydrophilic heads and hydrophobic tails. They disrupt weak hydrophobic interactions that cause NSB.[5] | 0.05-0.1% (v/v) | Almost always used as an additive in wash buffers and often included in blocking and antibody diluent buffers to reduce background.[15] |
Protocol: General Surface Blocking for Immunoassays (e.g., ELISA)
This protocol describes a robust blocking procedure for a standard 96-well plate.
Objective: To saturate all non-specific binding sites on the plastic surface of an ELISA plate.
Materials:
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Bovine Serum Albumin (BSA), high-purity grade
-
Tween-20
-
96-well immunoassay plate
Procedure:
-
Prepare Blocking Buffer: Dissolve BSA in PBS to a final concentration of 3% (w/v). Add Tween-20 to a final concentration of 0.05% (v/v). For example, to make 100 mL, add 3 g of BSA and 50 µL of Tween-20 to 100 mL of PBS. Mix gently until the BSA is fully dissolved.
-
Coat the Plate: After coating the plate with your capture antibody and washing, add 200-300 µL of the Blocking Buffer to each well.
-
Incubate: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C. This allows sufficient time for the BSA molecules to fully coat the well surface.
-
Wash: Before adding your samples containing [D-Pro2, D-Phe7, D-Trp9]-Substance P, wash the plate thoroughly (3-5 times) with a wash buffer (e.g., PBS with 0.05% Tween-20).[16] This removes excess, loosely bound blocking proteins.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Diagram 2: Workflow for Surface Blocking." end
Section 4: Troubleshooting Guide
Q5: I've followed the protocols, but my background signal is still high. What else can I do?
High background is a persistent issue, but it can be systematically addressed.[16] Use the following table to diagnose and solve the problem.
| Problem | Probable Cause | Recommended Solution |
| High background in all wells, including blanks. | Inadequate Blocking: The blocking buffer may not be optimal, or the incubation time was too short.[15] | Increase the blocking incubation time to overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA or vice versa). Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA).[15] |
| Inefficient Washing: Unbound reagents (peptide, antibodies) are not being fully removed.[16] | Increase the number of wash steps (e.g., from 3 to 5). Increase the soak time for each wash. Ensure your wash buffer contains a detergent like 0.05% Tween-20.[16] | |
| High background that varies across the plate. | "Edge Effect": Wells on the edge of the plate may have evaporated more quickly during incubation, concentrating reagents. | Use a plate sealer during incubations. Avoid using the outermost wells of the plate for critical samples or standards. |
| Contamination: Contamination of buffers or reagents. | Use fresh, sterile-filtered buffers for each experiment. Ensure pipette tips are not reused inappropriately. | |
| Signal in "no peptide" control wells is high. | Cross-reactivity of Detection Reagents: The detection antibody may be binding non-specifically. | Run a control with no primary antibody to see if the secondary antibody is the source of the background.[17] Consider using a pre-adsorbed secondary antibody.[17] |
| Peptide Adsorption to Labware: The peptide is sticking to tubes/tips before being added to the assay, leading to inaccurate standard curves. | Pre-rinse pipette tips with the sample before dispensing. Ensure all diluents for standards and samples contain a carrier protein (e.g., 0.1% BSA) and a non-ionic detergent (e.g., 0.05% Tween-20).[10] |
References
-
Sonesson, A. (2013). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? Ferring Pharmaceuticals. [Link]
-
Element Lab Solutions. Reducing non-specific protein binding in HPLC. [Link]
-
Wikipedia. Substance P. [Link]
-
Vigo, N. A., et al. (2012). Screening Nonspecific Interactions of Peptides without Background Interference. PMC - NIH. [Link]
-
Wikipedia. Phencyclidine. [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Tally, F., & Le, J. (2023). Biochemistry, Substance P. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK5398 Substance P/]([Link] Substance P/)
-
Surmodics. What Causes High Background in ELISA Tests?[Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed. [Link]
-
Seelig, A., & Macdonald, P. M. (1996). Binding of substance P agonists to lipid membranes and to the neurokinin-1 receptor. PubMed. [Link]
-
Petrotchenko, E. V., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. PubMed. [Link]
-
Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide. [Link]
-
Li, Y., & Adamek, P. (2019). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. MDPI. [Link]
-
Seelig, A. (1990). Substance P and antagonists. Surface activity and molecular shapes. PubMed. [Link]
-
Sino Biological. How to solve the high background staining?[Link]
-
ResearchGate. Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. [Link]
-
ResearchGate. (2025). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. [Link]
-
Biocompare. Blocking Buffers and Reagents. [Link]
-
Harris, J. A., et al. (2022). Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. NIH. [Link]
-
Waters. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]
-
Krishgen Biosystems. (2023). Causes Of High Background In ELISA Tests and How to Solve Them. [Link]
-
Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
Watson, S. P. (1985). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]. PubMed. [Link]
-
Lockhart, D. J., & Kim, P. S. (1993). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH. [Link]
-
CliniSciences. Blocking buffers - Immunoassays. [Link]
-
Aapptec Peptides. [D-Pro2, D-Trp7,9]-Substance P; [80434-86-2]. [Link]
-
G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. [Link]
-
Boyd, N. D., et al. (1991). Effects of substance P on the binding of agonists to the nicotinic acetylcholine receptor of Torpedo electroplaque. PubMed. [Link]
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Substance P Analogs: Agonist vs. Antagonist Activity Issues - A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substance P (SP) analogs. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the complex agonist and antagonist activities of these compounds. My aim is to equip you with the knowledge to navigate the nuances of your experiments, interpret your data with confidence, and advance your research.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions that often arise when working with substance P and its analogs.
Q1: What is Substance P and its primary receptor?
Substance P (SP) is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3] SP exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][4]
Q2: What is the difference between an agonist and an antagonist in the context of Substance P analogs?
-
An agonist is a molecule that binds to the NK1R and activates it, mimicking the effect of the endogenous ligand, substance P. This activation triggers downstream intracellular signaling pathways.
-
An antagonist is a molecule that binds to the NK1R but does not activate it. Instead, it blocks the receptor, preventing substance P or other agonists from binding and producing a response.[4]
Q3: Why is it challenging to design Substance P analogs with purely agonist or antagonist activity?
The challenge lies in the complexity of the SP-NK1R interaction and the subsequent signaling cascade. The binding of SP to the NK1R is not a simple on/off switch. It involves an extensive interface, from deep within the receptor's transmembrane domains to the extracellular loops.[5] Minor modifications to the peptide sequence can alter how the analog interacts with the receptor, potentially leading to partial activation, biased agonism (preferential activation of certain signaling pathways over others), or even off-target effects.[5][6]
Q4: What is biased agonism and how does it relate to Substance P analogs?
Biased agonism, also known as functional selectivity, is a phenomenon where a ligand binding to a single receptor can stabilize different conformational states of that receptor, leading to the preferential activation of specific downstream signaling pathways. For the NK1R, substance P is a relatively unbiased agonist, potently activating both the Gq pathway (leading to calcium mobilization) and the Gs pathway (leading to cAMP production).[1][5] However, some SP analogs, such as the C-terminal fragment SP(6-11) and neurokinin A (NKA), are biased agonists, showing potent activation of the Gq pathway but significantly weaker activation of the Gs pathway.[5] This has significant implications for drug design, as it may be possible to develop analogs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.
Troubleshooting Guides
This section provides detailed guidance on common experimental issues encountered when working with substance P analogs.
Issue 1: My Substance P analog exhibits both agonist and antagonist activity.
This is a common and often perplexing observation. The apparent dual activity can arise from several factors, including partial agonism, biased signaling, or experimental artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a Substance P analog showing dual agonist/antagonist activity.
Experimental Protocol: Differentiating Partial Agonism from Biased Agonism
-
Cell Culture: Culture cells stably expressing the human NK1R (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Preparation: Seed cells into 96- or 384-well plates.
-
Parallel Assays: On the same day, with the same batch of cells, perform the following assays:
-
Calcium Mobilization Assay (Gq pathway):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of your analog and a full agonist (Substance P) as a positive control.
-
Measure the peak fluorescence intensity, which corresponds to the increase in intracellular calcium.
-
-
cAMP Accumulation Assay (Gs pathway):
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of your analog and a known Gs activator (e.g., forskolin) as a positive control.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels using a suitable kit (e.g., HTRF, ELISA).
-
-
-
Data Analysis:
-
For each assay, plot the dose-response curve and determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect).
-
Partial Agonism: If the analog's Emax in the calcium assay is significantly lower than that of Substance P, it is a partial agonist for the Gq pathway.
-
Biased Agonism: If the analog is a potent agonist in the calcium assay (similar Emax to SP) but has very low or no activity in the cAMP assay, it is a Gq-biased agonist.
-
Issue 2: High background or no response in my functional assays.
Inconsistent or unreliable results in functional assays can be frustrating. Here are some common causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | Cell stress or death | Ensure cells are healthy and not over-confluent. Use fresh media. |
| Contaminated reagents | Use sterile, high-purity water and reagents. Prepare fresh solutions. | |
| Autofluorescence of the analog | Run a control with the analog in the absence of cells. | |
| No Response to Substance P | Low receptor expression | Verify NK1R expression level via qPCR, Western blot, or flow cytometry. |
| Inactive Substance P | Use a fresh, properly stored aliquot of SP. Confirm its activity with a control cell line. | |
| Incorrect assay conditions | Optimize cell density, dye loading time, and temperature. | |
| Inconsistent Results | Cell passage number variability | Use cells within a consistent and low passage number range. |
| Pipetting errors | Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with PBS. |
Issue 3: My antagonist analog is not effective in vivo, despite potent in vitro activity.
A common challenge in drug development is the disconnect between in vitro and in vivo results.
Potential Reasons and Solutions:
-
Pharmacokinetics: The analog may have poor absorption, rapid metabolism, or low bioavailability.
-
Solution: Perform pharmacokinetic studies to determine the half-life and distribution of the analog. Consider formulation changes or alternative routes of administration.
-
-
Off-Target Effects: In vivo, the analog may interact with other receptors or systems, leading to unexpected effects that mask its intended antagonist activity.[6]
-
Solution: Conduct broader in vitro profiling against a panel of receptors and enzymes.
-
-
Species Differences: The sequence of the NK1R can vary between species, leading to differences in binding affinity.
-
Solution: Confirm the in vitro potency of your analog on the NK1R from the animal species used for in vivo studies.
-
Understanding the Structure-Activity Relationship
The activity of a substance P analog is highly dependent on its amino acid sequence. The C-terminal region is crucial for receptor activation, while the N-terminal region appears to play a role in G protein signaling selectivity.[5]
| Region of Substance P | Key Residues | Function | Impact of Modification |
| N-terminus (1-5) | Arg-Pro-Lys-Pro-Gln | Interacts with extracellular loops of NK1R.[5] | Truncation or modification can lead to Gq-biased agonism.[5] |
| Core Region (6-8) | Gln-Gln-Phe | Involved in receptor binding. | Substitutions can alter affinity and selectivity. |
| C-terminus (9-11) | Phe-Gly-Leu-Met-NH2 | Essential for receptor activation.[5] | Amidation of the C-terminal methionine is critical for activity.[7] |
Visualizing the Signaling Pathway
Understanding the downstream consequences of NK1R activation is key to interpreting your results.
Sources
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analogue of substance P with broad receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Refining Experimental Protocols for Consistent Results
Our philosophy is grounded in the principle of a self-validating system. Every step of a protocol should be understood and optimized to build a robust experimental design. This guide will not only provide solutions but also explain the underlying scientific principles, empowering you to proactively refine your protocols for consistent and trustworthy results.
Section 1: Cell Culture - The Foundation of Reproducible In Vitro Studies
Inconsistencies in cell culture are a primary source of experimental variability, impacting everything from basic research to drug screening assays.[3] Maintaining a consistent and healthy cell culture environment is paramount for reliable downstream applications.
Frequently Asked Questions (FAQs): Cell Culture
Q1: My cells are growing slowly and show morphological changes. What could be the cause?
A: Slow cell growth and altered morphology are common indicators of underlying issues in your cell culture. Several factors could be at play:
-
Contamination: This is a primary suspect. Microbial (bacteria, yeast, fungi) and mycoplasma contamination can significantly impact cell health.[4][5]
-
Causality: Contaminants compete for nutrients, release toxic byproducts, and can alter the pH of the culture medium, all of which are detrimental to cell growth.[4]
-
Troubleshooting:
-
Microscopic Examination: Regularly inspect your cultures for any signs of contamination, such as turbidity, color change in the medium, or visible microorganisms.[6]
-
Mycoplasma Testing: Mycoplasma is not visible under a standard microscope and requires specific testing (e.g., PCR or ELISA-based kits).[5] Routine testing of all cell stocks is highly recommended.[5]
-
Aseptic Technique: Reinforce strict aseptic techniques. This includes working in a certified biosafety cabinet, disinfecting all surfaces, and using sterile reagents and equipment.[6][7][8]
-
-
-
Media and Reagents: The quality of your culture medium and supplements is critical.
-
Causality: Expired or improperly stored media can have degraded essential nutrients. Serum quality can also vary between batches, affecting cell growth.[6]
-
Troubleshooting:
-
Use High-Quality Reagents: Purchase media and supplements from reputable suppliers.[6]
-
Record Lot Numbers: Always record the lot numbers of your reagents for traceability in case of issues.
-
Batch Testing of Serum: If possible, purchase fetal bovine serum (FBS) in larger batches and test a new lot for its ability to support cell growth before using it in critical experiments.[6]
-
-
-
Cell Line Authentication: It is estimated that a significant percentage of cell lines are misidentified.
-
Causality: Working with the wrong cell line will inevitably lead to irrelevant and irreproducible results.
-
Troubleshooting:
-
Source Verification: Obtain cell lines from reputable cell banks that provide authentication documentation.
-
Regular Authentication: Authenticate your cell lines regularly using methods like Short Tandem Repeat (STR) profiling.
-
-
Q2: Should I use antibiotics in my cell culture medium?
A: The routine use of antibiotics in cell culture is a topic of debate. While they can help prevent bacterial contamination, they can also mask underlying issues with aseptic technique and may have off-target effects on cells.[4][7]
-
Expert Insight: It is generally recommended to avoid the continuous use of antibiotics.[4] This forces the practice of a strict aseptic technique. If you must use them, it is advisable to periodically culture your cells without antibiotics to unmask any cryptic contamination.[7]
Workflow for Preventing Cell Culture Contamination
Caption: A workflow diagram illustrating the key pillars for preventing cell culture contamination.
Section 2: Immunoassays (ELISA & Western Blot) - Tackling Variability and High Background
Immunoassays are powerful techniques, but they are also prone to variability. Optimizing antibody concentrations and blocking procedures is crucial for achieving consistent and specific results.
Frequently Asked Questions (FAQs): Immunoassays
Q1: I'm experiencing high background in my ELISA. What are the common causes and solutions?
A: High background in an ELISA can obscure your signal and reduce the sensitivity of your assay. The most common culprits are related to non-specific binding and insufficient washing.[9][10]
| Potential Cause | Causality | Troubleshooting Steps |
| Insufficient Blocking | Unbound sites on the plate allow for non-specific binding of primary or secondary antibodies. | Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat milk, or a commercial blocker).[10][11] |
| Primary Antibody Concentration Too High | Excess antibody can bind non-specifically to the plate surface. | Titrate your primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[11] |
| Inadequate Washing | Residual unbound antibodies or reagents remain in the wells, leading to a false positive signal. | Increase the number of wash steps or the soaking time between washes.[10][11] Ensure your plate washer is functioning correctly.[12] |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding to endogenous proteins in the sample. | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with other species' immunoglobulins.[11] |
| Contaminated Reagents or Water | Contaminants in buffers or reagents can lead to non-specific signal.[9] | Use high-purity water and fresh, sterile buffers.[9] |
Q2: My Western blot results are inconsistent, with uneven or splotchy bands. What should I check?
A: Inconsistent Western blot results can be frustrating, but a systematic approach to troubleshooting can often pinpoint the problem. Issues can arise at multiple stages of the protocol.[3][13]
-
Sample Preparation and Loading:
-
Causality: Inaccurate protein quantification leads to uneven loading, and insoluble debris in the sample can cause streaking.[13]
-
Troubleshooting:
-
-
Gel Electrophoresis:
-
Causality: Uneven gel polymerization or overheating during the run can cause proteins to migrate at different speeds, resulting in "smiling" or "frowning" bands.[13]
-
Troubleshooting:
-
-
Protein Transfer:
-
Antibody Incubation and Washing:
Optimizing Antibody Concentration: A Self-Validating Protocol
A common misconception is that a higher antibody concentration will always yield better results.[15] In reality, an optimized antibody dilution is key to achieving high-quality, consistent data with low background.[15][16][17]
Step-by-Step Protocol for Antibody Titration (for Western Blot or ELISA):
-
Prepare a dilution series of your primary antibody. A good starting point is to test a range of dilutions around the manufacturer's recommendation (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).
-
Run parallel experiments with the different antibody dilutions, keeping all other parameters (sample loading, blocking, incubation times, secondary antibody concentration) constant.
-
Analyze the results to identify the dilution that provides the strongest signal for your target protein with the lowest background noise. This is your optimal working concentration.
-
Repeat the process for your secondary antibody.
Section 3: PCR - Preventing Failures and Non-Specific Amplification
Polymerase Chain Reaction (PCR) is a highly sensitive technique, and its success hinges on the quality of the reagents and the optimization of reaction conditions.
Frequently Asked Questions (FAQs): PCR
Q1: I'm not getting any PCR product, or the yield is very low. What should I troubleshoot?
A: The absence of a PCR product is a common issue with several potential causes. [18][19]
-
Template DNA Quality and Quantity:
-
Primer Design and Concentration:
-
Causality: Poorly designed primers may not bind efficiently to the target sequence.[21]
-
Troubleshooting:
-
Verify Primer Design: Use primer design software to ensure your primers have appropriate melting temperatures (Tm), are specific to your target, and are free of secondary structures.[21]
-
Optimize Primer Concentration: Use primers at a final concentration of 0.1 to 0.5 µM.
-
-
-
PCR Cycling Conditions:
-
Causality: Suboptimal annealing temperature is a frequent cause of PCR failure.[21]
-
Troubleshooting:
-
Optimize Annealing Temperature: The ideal annealing temperature is typically 5°C below the lowest primer Tm.[19] A gradient PCR can be used to experimentally determine the optimal temperature.[21]
-
Check Extension Time: Ensure the extension time is sufficient for the length of your target amplicon (generally 1 minute per kb).[19]
-
-
Q2: My PCR is producing non-specific bands or a smear. How can I improve specificity?
A: Non-specific amplification can be caused by several factors, leading to multiple bands or a smear on your gel. [18]
| Potential Cause | Causality | Troubleshooting Steps |
| Annealing Temperature Too Low | A low annealing temperature allows primers to bind to non-target sequences. | Increase the annealing temperature in increments of 2-3°C. A gradient PCR is ideal for this optimization.[21] |
| Too Much Template DNA | High concentrations of template DNA can increase the likelihood of non-specific priming. | Reduce the amount of template DNA in the reaction. |
| Magnesium Concentration | Magnesium is a cofactor for the DNA polymerase, and incorrect concentrations can affect enzyme fidelity.[21] | Optimize the MgCl₂ concentration, typically between 1.5 and 2.5 mM. |
| Primer-Dimer Formation | Primers can anneal to each other, especially at low annealing temperatures, and be extended by the polymerase. | Review your primer design to ensure they are not complementary to each other.[22] |
Logical Flow for Troubleshooting PCR Failure
Caption: A systematic approach to troubleshooting common PCR amplification issues.
Section 4: The Role of Instrumentation and Protocol Validation
Beyond the specifics of individual assays, overarching principles of instrument calibration and protocol validation are fundamental to achieving reproducible results.
Frequently Asked Questions (FAQs): General Lab Practices
Q1: How often should I calibrate my lab equipment?
A: Regular calibration of all laboratory instruments is essential for ensuring the accuracy and reliability of your data. [23] This includes pipettes, balances, pH meters, and spectrophotometers.
-
Causality: Uncalibrated instruments can introduce systematic errors into your measurements, leading to inconsistent and inaccurate results.[23][24] Regular calibration also helps extend the lifespan of your equipment.[23][25]
-
Best Practices:
-
Follow Manufacturer's Recommendations: Adhere to the calibration schedule recommended by the instrument manufacturer.
-
Internal Checks: For frequently used instruments like pipettes and balances, perform regular internal checks. For example, pipette calibration can be checked gravimetrically using deionized water.[25]
-
Keep Records: Maintain a logbook for each piece of equipment to record calibration dates and any maintenance performed.
-
Q2: What is a validation protocol and why is it important?
A: A validation protocol is a detailed plan that outlines how you will demonstrate that a specific method is suitable for its intended purpose. [26][27] It is a critical step before implementing a new or modified assay for routine use.[28]
-
Causality: Without proper validation, you cannot be confident that your assay is accurate, precise, and robust. This is especially critical in drug development and clinical settings.[29]
-
Key Components of a Validation Protocol:
-
Purpose and Scope: Clearly define the intended use of the assay.[27]
-
Procedure: Provide a detailed, step-by-step description of the experimental method.
-
Performance Characteristics to be Evaluated: This typically includes:
-
Accuracy: The closeness of a measured value to a standard or known value.
-
Precision: The closeness of agreement between a series of measurements.
-
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to provide results that are directly proportional to the concentration of the analyte in the sample.
-
-
Acceptance Criteria: Pre-defined limits for the performance characteristics that must be met for the assay to be considered valid.[27][28]
-
By implementing the troubleshooting strategies and best practices outlined in this guide, you can build a foundation of robust and reliable experimental protocols. Remember that consistency is not an accident; it is the result of a deliberate and systematic approach to your research.
References
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). Google Scholar.
- Understanding the Importance of Calibration in Lab Instruments. (n.d.). Centers Urgent Care.
- No consistency result in western blotting?. (2015, August 4). ResearchGate.
- What Causes High Background in ELISA Tests?. (n.d.). Surmodics.
- Optimizing Antibody Concentration & Performance. (n.d.). CST Blog - Cell Signaling Technology.
- Prevention of Contaminations in Cell Culture. (n.d.). ibidi.
- PCR Troubleshooting: Common Problems and Solutions. (n.d.). MyBioSource Learning Center.
- Cultivating Consistency: Tips and Tricks for Successful Cell Cultures. (n.d.). Sigma-Aldrich.
- Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NPAAC.
- Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025, June 18). Technology Networks.
- PCR Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.
- Fine-tuning the Tools that Enhance Reproducibility. (2024, October 7). SOCIETY FOR LABORATORY AUTOMATION AND SCREENING.
- How to deal with high background in ELISA. (n.d.). Abcam.
- 21 Instrument Calibration. (n.d.). CDC Stacks.
- Primary Antibody Selection & Optimization. (n.d.). R&D Systems.
- Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. (2025, December 12). BenchSci.
- Troubleshooting: tips and tricks. (n.d.). Mabtech.
- ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks. (n.d.). R&D Systems.
- Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. (n.d.). Excel Scientific.
- Western Blot Troubleshooting Guide. (n.d.). TotalLab.
- PCR Troubleshooting Guide. (n.d.). NEB.
- Validation Protocol. (n.d.). bioMerieux.
- IHC Primary Antibody Selection & Optimization. (n.d.). Novus Biologicals.
- Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. (2014). Cancer Research.
- Elisa troubleshooting tips – High background. (n.d.). Blog | ARP American Research Products, Inc..
- Calibration Laboratory Equipment | Pipettes, Ph Meters & More. (n.d.). SCION Instruments.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). Semantic Scholar.
- 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
- Why Did My PCR Fail? 10 Common Problems and Fixes. (2025, April 29). Patsnap Synapse.
- Can you help me with a problem with high background in ELISA using human sera?. (2014, June 24). ResearchGate.
- Preventing and Avoiding Cell Culture Contamination. (2024, October 29). Technology Networks.
- Optimizing Flow Cytometry Experiments – Reddot Biotech. (2024, October 11). Bio-Connect.
- What went wrong? A Western Blot Troubleshooting Guide. (2019, September 12). Precision Biosystems.
- How to Measure and Improve Lab Accuracy and Precision. (2021, October 11). Bitesize Bio.
- Standardized Protocol for Method Validation/Verification Standard Operating Procedure Quality Assurance Unit Laboratory Services. (n.d.). APHL.
- RECOMMENDED PROCEDURES FOR CALIBRATION OF TEST AND MEASURING EQUIPMENT USED IN FORENSIC SCIENCE LABORATORIES. (2022, November 15). Directorate of Forensic Science Services.
- Enhancing Reproducibility in Drug Development Research. (2024, January 11). Center for Open Science (COS).
- PCR Troubleshooting. (n.d.). Bio-Rad.
- Western Blot Troubleshooting: 10 Common Problems and Solutions. (2025, May 9). BenchSci.
- ELISA Guide; Part 3: ELISA Optimization. (n.d.). Jackson ImmunoResearch.
- 6 Technical Tips for Successful Cell Culture. (n.d.). JangoCell.
- 10 Tips To Prevent Cell Culture Contamination. (n.d.). Millennium Science.
- Immunoassay Troubleshooting. (2022, October 18). Biocompare: The Buyer's Guide for Life Scientists.
- Your Guide to Preparing a Validation Protocol. (2020, October 20). CfPIE.
- Troubleshooting tips for working with ELISA. (n.d.). Abcam.
- Seeding, Subculturing, and Maintaining Cells. (n.d.). Thermo Fisher Scientific - US.
- Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India. (2017). PMC - PubMed Central.
- ELISA Troubleshooting Guide 3/23. (n.d.). Ethos Biosciences.
- A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (n.d.). NIH.
Sources
- 1. Fine-tuning the Tools that Enhance Reproducibility [slas.org]
- 2. cos.io [cos.io]
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- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
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Technical Support Center: Addressing Motor Function Impairment in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the in vivo assessment of motor function. This guide is designed to provide expert-driven insights and practical troubleshooting for the common challenges encountered during experimental studies. Our goal is to enhance the reliability and validity of your research by explaining the causality behind experimental choices and providing self-validating protocols.
I. Foundational Principles of Motor Function Assessment
Successful assessment of motor function hinges on understanding the complex interplay of the central and peripheral nervous systems, as well as the musculoskeletal system.[1][2] Motor control is not localized to a single brain region but involves a network including the motor cortex, cerebellum, and basal ganglia.[3] Therefore, a comprehensive evaluation often requires a battery of tests to parse deficits in coordination, strength, balance, and gait.[4][5][6][7]
Neurobiological Basis of Common Motor Tests
Understanding which neural circuits are primarily challenged by a specific test is crucial for data interpretation. For instance, the rotarod test heavily relies on the cerebellum and basal ganglia for motor coordination and learning.[3][8][9] In contrast, grip strength assays primarily reflect peripheral nerve and muscle function. Gait analysis can reveal deficits in central pattern generators in the spinal cord as well as higher-order motor control from the cortex.[10]
Below is a diagram illustrating the primary neural structures involved in motor control and their relevance to common behavioral assays.
Caption: Key neural structures in motor control and their primary relevance to behavioral tests.
II. Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during common motor function experiments.
A. Rotarod Performance Test
The rotarod test is a widely used assay for assessing motor coordination and balance.[4][6][11] However, its sensitivity can be compromised by several factors.
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| High variability between trials/animals | - Inconsistent animal handling/placement on the rod.- Lack of proper habituation; animal is fearful.[12]- Differences in motivation or learning ability.[13][14] | - Standardize placement: Gently place the mouse on the rod facing away from the direction of rotation to encourage forward walking.[15] If an animal falls within the first 5 seconds, it was likely not placed correctly; restart the trial.[11]- Habituation: Acclimate animals to the testing room for at least 30 minutes before testing.[16] Conduct pre-training sessions for 2-3 days prior to baseline measurement to minimize anxiety and learning effects during the actual test.[12][14] |
| Animals jump off immediately | - High anxiety or lack of motivation.[11][13]- Rod height is insufficient, reducing the fear of falling.[12][15] | - Ensure adequate rod height: A height of at least 20-30 cm is recommended to discourage jumping.[12][15]- Consistent motivation: While difficult to control, a consistent and quiet testing environment can help. Some researchers suggest that if an animal consistently jumps, it may need to be excluded from the analysis for that specific test. |
| Animals "ride" the rotarod (passively rotate) | - Rod diameter is too small, allowing the animal to hang on.[14]- Rod surface is too grippy.[11] | - Use appropriate rod diameter: For mice, a diameter of ~3 cm is standard.[4][15] The surface should have ridges to allow grip but not so deep that the animal can simply hold on.[11]- Observe animal strategy: If passive rotation is observed, the data for that trial may be invalid as it doesn't reflect active motor coordination. |
| Bimodal data distribution (some fall early, some stay on for a long time) | - Using a fixed-speed protocol.[15] | - Use an accelerating protocol: An accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) is generally preferred as it continuously challenges motor coordination and avoids the endurance-testing aspect of fixed-speed protocols.[12][15] This leads to a more normal data distribution. |
Step-by-Step Protocol: Accelerating Rotarod Test
-
Habituation: For 2-3 days preceding the test, allow mice to explore the stationary rod for 1-2 minutes. Then, run the rod at a low speed (e.g., 4 rpm) for 1-2 minutes.
-
Test Day Acclimation: Move animals to the testing room at least 30 minutes before the experiment begins to acclimate.[16]
-
Trial Protocol:
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Gently place the mouse on the rod, facing away from the direction of rotation.[15]
-
Start the rotation and the timer simultaneously.
-
Record the latency to fall. A fall is registered when the animal trips the infrared beam at the base or after it has clung to the rod without making a corrective step for two full rotations.
-
Conduct 3-5 trials per animal with an inter-trial interval of at least 15 minutes to prevent fatigue.[12]
-
-
Data Analysis: Average the latency to fall across the trials for each animal. Ensure that data analysis is performed by an experimenter blinded to the experimental groups to reduce bias.[5]
B. Grip Strength Test
This test measures forelimb and/or hindlimb muscle strength, a key component of overall motor function.[17]
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| High data variability | - Inconsistent pulling speed and angle by the experimenter.- Animal motivation and temperament.[17][18]- Age-related changes in body weight affecting normalized data.[19] | - Standardize the pull: Pull the mouse by the base of the tail, horizontally and parallel to the apparatus, at a steady pace.[17] Using a consistent, trained experimenter for all measurements is crucial.- Acclimation: Allow the animal to firmly grasp the bar or grid before pulling.[17]- Data Normalization: Be cautious when normalizing grip strength to body weight, especially in geriatric or disease models where weight loss can be a confounding factor.[19] Presenting absolute values is often more reliable.[19] |
| Animal refuses to grip the bar | - Animal is agitated or stressed. | - Ensure a calm environment: Minimize noise and sudden movements. Handle the animals gently.- Repeat attempts: If the animal doesn't grip, return it to its home cage for a few minutes before trying again. Perform multiple measurements (e.g., 3-5) and average the results or take the peak force. |
| Discrepancy between forelimb and all-limb results | - Different muscle groups and coordination are being tested. | - Choose the right test for your hypothesis: All-limb grip strength is generally more reliable and less variable than forelimb-only measurements.[18] Forelimb-specific tests may be necessary for models with targeted deficits (e.g., stroke models).[20] |
Step-by-Step Protocol: Forelimb Grip Strength Test
-
Apparatus Setup: Position the grip strength meter with the desired attachment (e.g., T-bar or mesh grid). Ensure the force gauge is zeroed before each animal.[17]
-
Procedure:
-
Hold the mouse by the base of its tail.
-
Lower the mouse towards the grip bar, allowing it to grasp the bar with its forepaws.
-
Gently pull the mouse backward in a straight line, parallel to the base of the instrument, with a consistent and smooth motion until its grip is released.[17]
-
The meter will record the peak force applied.
-
-
Measurements: Perform 3-5 consecutive measurements for each animal, allowing a brief rest period in between.
-
Data Analysis: Average the measurements for each animal. Consider analyzing both the absolute strength (in grams or Newtons) and the peak value obtained.
C. Gait Analysis
Automated gait analysis systems (e.g., CatWalk XT) provide a wealth of objective data on spatiotemporal and dynamic gait parameters.[16][21] However, proper experimental design is critical.
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| Animal stops or turns around on the walkway | - Lack of motivation.- Walkway is too short or too long. | - Acclimation is key: Acclimate animals to the walkway for 1-2 minutes per day for a week prior to testing until they consistently cross the area.[16]- Walkway design: The walkway should be long enough to capture 5-6 step cycles.[16] A dark goal box at the end can motivate the animal to cross in a straight line. |
| Data confounded by animal's speed | - Velocity is highly correlated with many gait parameters (e.g., stride length, stance time).[22] | - Account for velocity: Do not force animals to walk at a specific speed, as this can mask important phenotypes.[23] Instead, use velocity as a covariate in your statistical analysis to identify gait changes that are independent of speed.[22]- Ensure consistent speed: Use software settings to accept only runs where the animal maintains a consistent speed.[23] |
| Difficulty detecting subtle deficits | - Rodents are adept at compensating for injury due to their quadrupedal nature.[16] | - Analyze inter-limb coordination: Do not just compare the affected limb to the contralateral limb. Analyze parameters like temporal symmetry and coordination between fore- and hindlimbs, as compensatory strategies can manifest in these relationships.[22]- Use a battery of tests: Combine gait analysis with other tests like the cylinder test for forelimb asymmetry or the beam walking test for balance to get a more complete picture.[20][24] |
Workflow for Troubleshooting Gait Analysis
Caption: Decision-making workflow for troubleshooting common issues in rodent gait analysis.
III. Best Practices for Experimental Design
A rigorous experimental design is the foundation for obtaining reliable and translatable results.[5]
-
Animal Selection: Be aware of strain differences in motor performance.[14] Age and sex are also critical variables that can significantly impact motor function.[18][19][25]
-
Baseline Measurements: Always establish a stable baseline performance for each animal before introducing any experimental variable (e.g., injury, drug treatment). This accounts for individual differences in ability and motivation.
-
Blinding: The experimenter conducting the behavioral tests and the person analyzing the data should be blinded to the treatment groups to prevent unconscious bias.[5]
-
Environment: Conduct all tests at the same time of day to control for circadian variations in activity. Ensure the testing room has consistent lighting, temperature, and low ambient noise.
-
Test Battery: No single test can capture the complexity of motor function.[26] Use a battery of tests that assess different aspects of motor control (e.g., coordination, strength, balance, gait) to obtain a comprehensive phenotype.[6][7]
By adhering to these principles and utilizing the troubleshooting guides, researchers can significantly enhance the quality and reproducibility of their in vivo motor function studies.
References
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- Maze Engineers. (2018). Motor Testing in Mouse Models. Conduct Science.
- Aurora Scientific. (2020). Tips and Tricks for Measuring Muscle Function in-vivo. Aurora Scientific.
- Kim, T. N., et al. (2021). Recommendations for the analysis of rodent gait data to evaluate osteoarthritis treatments. Osteoarthritis and Cartilage Open, 3(3), 100185.
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- Bas, J., et al. (2023). Optimization and construct validity of approaches to preclinical grip strength testing. Journal of Cachexia, Sarcopenia and Muscle, 14(5), 2211-2222.
- Perry, E. A., et al. (2021). Evaluating Gait and Locomotion in Rodents with the CatWalk. Journal of Visualized Experiments, (173), e62722.
- Acsai, K., et al. (2011). Early motor deficits in mouse disease models are reliably uncovered using an automated home-cage wheel-running system: a cross-laboratory validation. Disease Models & Mechanisms, 4(4), 484-495.
- Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609.
- ResearchGate. (n.d.). Grip strength tests into the different mouse groups.
- Aurora Scientific. (2015). Three Techniques, One System: How to Effectively Characterize Complete Muscle Function. Aurora Scientific Webinar.
- Costache, M. I., et al. (2021). Gait Analysis Using Animal Models of Peripheral Nerve and Spinal Cord Injuries. Medicina, 57(8), 834.
- ResearchGate. (n.d.). Grip strength was reduced in older mice compared to younger mice.
- Rogers, J. (2022). True or false? 10 statements about gait research in rodents. Noldus.
- Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function.
- Schönfeld, L. M., et al. (2017). Evaluating rodent motor functions: Which tests to choose? Neuroscience & Biobehavioral Reviews, 83, 298-312.
- Farina, D., et al. (2017). In Vivo Neuromechanics: Decoding Causal Motor Neuron Behavior with Resulting Musculoskeletal Function. eLife, 6, e25760.
- Maze Engineers. (2023). Grip Strength Tests in Rodents. Conduct Science.
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- Aurora Scientific. (2021). Measuring in-vivo, in-situ and in-vitro muscle function. Aurora Scientific.
- ResearchGate. (n.d.). 6 questions with answers in ROTAROD | Science topic.
- Wymbs, F. A., et al. (2016). Defining the neuroanatomic basis of motor coordination in children and its relationship with symptoms of attention-deficit/hyperactivity disorder. Psychological Medicine, 46(11), 2275-2285.
- Pinna, A. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 17, 1195669.
- ResearchGate. (n.d.). Behavioral tests used to assess sensorimotor impairment after experimental stroke with the time window, sensitivity and validity.
- Maze Engineers. (2020). Factors influencing the rotarod performance test on rodents. Maze Engineers.
- Schönfeld, L. M., et al. (2017). Evaluating rodent motor functions. Maastricht University.
- Max Planck Institute for Brain Research. (2016). Researchers optimize methods to study neurons during motor activity. Max Planck Institute for Brain Research.
- Zhang, T., et al. (2022). Active neural coordination of motor behaviors with internal states. Proceedings of the National Academy of Sciences, 119(18), e2119335119.
- Ada, L., & Canning, C. G. (2016). Optimizing motor performance and sensation after brain impairment. In StrokeEd.
- BioMed. (2025).
- ResearchGate. (2025). Are Movement Artifacts in Magnetic Resonance Imaging a Real Problem?
- Zaitsev, M., et al. (2017). Movement Artefacts in MRI. Frontiers in Neuroscience, 11, 258.
- Fan, G. (n.d.). Cortical circuit basis of motor control and cognitive processing. Duke Neurobiology.
- Columbia Neurology. (n.d.). Diagnostic Tests of Motor Function. Columbia University Department of Neurology.
- Latash, M. L. (2019). Neurophysiological Basis of Motor Control (3rd ed.). Human Kinetics.
- Open Authoring Platform. (n.d.). Adaptations for motor and communication impairments.
- Angelman Syndrome News. (2019). Behavioral Tests Useful in Assessing Memory and Motor Abilities in Angelman Children, Study Suggests. Angelman Syndrome News.
- The Royal College of Radiologists. (2023). The assessment of motion artefacts in neuro-MRI. The Royal College of Radiologists.
- ResearchGate. (n.d.). 8 questions with answers in ROTAROD PERFORMANCE TEST | Science topic.
- Godenschweger, F., et al. (2016). Motion Artefacts in MRI: a Complex Problem with Many Partial Solutions. Journal of Magnetic Resonance Imaging, 44(2), 261-273.
- Ambrus, G. G., et al. (2019). Novel test of motor and other dysfunctions in mouse neurological disease models. Journal of Neuroscience Methods, 311, 216-225.
- Straudi, S., et al. (2022). Moving toward Appropriate Motor Assessment Tools in People Affected by Severe Acquired Brain Injury: A Scoping Review with Clinical Advices. Journal of Clinical Medicine, 11(15), 4539.
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- Desmurget, M., & Turner, R. S. (2010). Testing basal ganglia motor functions through reversible inactivations in the posterior internal globus pallidus. Journal of Neurophysiology, 104(5), 2970-2986.
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Validation & Comparative
A Comparative Guide to Native Substance P and its Antagonist Analog, [D-Pro2, D-Phe7, D-Trp9]-Substance P
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropeptide research, Substance P (SP) stands as a pivotal molecule, intricately involved in pain transmission, inflammation, and a host of other physiological processes.[1] Its actions are primarily mediated through the neurokinin-1 (NK1) receptor, making this signaling axis a prime target for therapeutic intervention.[1] This guide provides an in-depth comparison of native Substance P with one of its first-generation synthetic antagonists, [D-Pro2, D-Phe7, D-Trp9]-Substance P. We will delve into their structural differences, functional consequences, and the experimental methodologies used to characterize their distinct pharmacological profiles.
Understanding the Protagonist: Native Substance P
Native Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[2] As a member of the tachykinin family, it exhibits a high affinity for the NK1 receptor, while showing lower affinity for the NK2 and NK3 receptors.[1][3] The binding of Substance P to its G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily through the Gq/11 and Gs pathways.[1] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[1] Concurrently, Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1]
Caption: Signaling pathway of native Substance P via the NK1 receptor.
The Challenger: [D-Pro2, D-Phe7, D-Trp9]-Substance P - An Analog with a Twist
[D-Pro2, D-Phe7, D-Trp9]-Substance P is a synthetic analog of the native peptide, characterized by the substitution of L-amino acids with their D-isomers at positions 2, 7, and 9. This strategic modification dramatically alters its pharmacological properties, transforming it from a full agonist into a molecule with a complex profile of partial agonism and antagonism.
The Rationale Behind D-Amino Acid Substitution
The introduction of D-amino acids serves two primary purposes in peptide drug design:
-
Increased Proteolytic Stability: Peptidases, the enzymes responsible for degrading peptides, are stereospecific and primarily recognize L-amino acids. The presence of D-amino acids at key positions can significantly hinder enzymatic cleavage, thereby prolonging the peptide's half-life.
-
Conformational Constraint and Altered Receptor Interaction: The substitution of an L-amino acid with its D-enantiomer induces a significant change in the peptide's backbone conformation. This altered three-dimensional structure can affect how the peptide binds to its receptor, potentially leading to a decrease in intrinsic efficacy (agonism) and an increase in competitive binding (antagonism).
In the case of [D-Pro2, D-Phe7, D-Trp9]-Substance P, these substitutions are strategically placed. The proline at position 2 is crucial for inducing a specific bend in the peptide backbone, and the D-Pro substitution likely alters this conformation. The phenylalanine at position 7 and tryptophan at position 9 are part of the C-terminal active core of Substance P, which is critical for receptor binding and activation. Replacing these with their D-isomers is thought to allow the analog to bind to the NK1 receptor but fail to induce the conformational change necessary for full receptor activation, thus leading to its antagonistic properties.
Head-to-Head Comparison: Performance at the Receptor Level
The true measure of these peptides lies in their performance in controlled experimental settings. Here, we compare their binding affinities and functional activities based on available data.
Binding Affinity: Who Binds Tighter?
A direct comparison of binding affinities is challenging due to the limited availability of studies that have assessed both compounds under identical conditions. However, we can infer their relative affinities from various sources.
| Peptide | Receptor | Binding Affinity (Ki/Kd) |
| Native Substance P | NK1 | ~0.17 nM (Kd)[4] |
| NK2 | Lower affinity than NK1 | |
| NK3 | Lower affinity than NK1 | |
| [D-Pro2, D-Phe7, D-Trp9]-Substance P | NK1 | Data not readily available |
| NK2 | Data not readily available | |
| NK3 | Data not readily available |
Note: The binding affinity of native Substance P for NK2 and NK3 receptors is known to be lower than for NK1, but specific Ki values are not consistently reported across the literature.
Functional Activity: Agonist, Antagonist, or Both?
The functional activity of these peptides reveals their true character at the receptor. Native Substance P is a full agonist, while [D-Pro2, D-Phe7, D-Trp9]-Substance P exhibits a more complex, tissue-dependent profile.
| Peptide | Assay | Functional Activity (EC50/IC50/pA2) |
| Native Substance P | Calcium Mobilization | ~3.16 nM (EC50) |
| cAMP Accumulation | ~15.85 nM (EC50) | |
| [D-Pro2, D-Phe7, D-Trp9]-Substance P | Rat Colon Contraction | Partial agonist (max response ~30% of SP)[5] |
| Human Skin Wheal & Flare | Agonist (1.1-2x more potent than SP)[6] | |
| Guinea Pig Ileum | Weak antagonist[7] |
These findings highlight the fascinating context-dependent pharmacology of [D-Pro2, D-Phe7, D-Trp9]-Substance P. In some tissues, it can elicit a response, albeit a weaker one than the native peptide (partial agonism). In others, its primary action is to block the effects of native Substance P (antagonism). This phenomenon is likely due to differences in receptor reserve and signaling pathway coupling between different cell types.
Experimental Validation: Unmasking the Pharmacological Profile
To rigorously compare these two peptides, specific experimental protocols are employed. A cornerstone of this characterization is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay for the NK1 Receptor
This assay quantifies the ability of a non-radioactive compound (the "competitor," such as [D-Pro2, D-Phe7, D-Trp9]-Substance P) to displace a radioactive ligand (e.g., [3H]-Substance P) from the NK1 receptor.
Objective: To determine the binding affinity (Ki) of [D-Pro2, D-Phe7, D-Trp9]-Substance P for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled Substance P (e.g., [3H]-Substance P).
-
Unlabeled native Substance P.
-
[D-Pro2, D-Phe7, D-Trp9]-Substance P.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [3H]-Substance P (typically at or below its Kd).
-
Increasing concentrations of the competitor ([D-Pro2, D-Phe7, D-Trp9]-Substance P or unlabeled native SP for a standard curve).
-
A fixed amount of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-Substance P as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
The comparison between native Substance P and its analog, [D-Pro2, D-Phe7, D-Trp9]-Substance P, provides a compelling case study in the principles of medicinal chemistry and peptide pharmacology. While native Substance P acts as a potent and full agonist at the NK1 receptor, the strategic introduction of D-amino acids in its analog creates a molecule with a multifaceted personality – acting as a partial agonist in some cellular contexts and an antagonist in others. This dual character, a hallmark of many first-generation peptide antagonists, underscores the complexity of receptor-ligand interactions and the subtle structural modifications that can dramatically alter biological outcomes. For researchers in drug development, this comparison serves as a crucial reminder of the importance of comprehensive pharmacological profiling across multiple tissues and functional assays to fully elucidate the therapeutic potential and liabilities of novel peptide-based drug candidates.
References
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StatPearls. (2023). Biochemistry, Substance P. StatPearls Publishing. [Link]
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Monaco-Shawver, L., et al. (2011). Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor. Journal of Leukocyte Biology, 89(1), 113-125. [Link]
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Takeda, Y., et al. (1992). Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells. FEBS Letters, 300(3), 203-206. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Hall, M. E., & Stewart, J. M. (1983). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. Peptides, 4(6), 763-766. [Link]
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Rosell, S., et al. (1981). Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects. Acta Physiologica Scandinavica, 111(3), 381-386. [Link]
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Gether, U., et al. (1993). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 268(11), 7893-7900. [Link]
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D'Orléans-Juste, P., et al. (2002). Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons. The European Journal of Neuroscience, 16(10), 1847-1856. [Link]
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Gallart-Ayala, H., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry, 59(23), 10649-10664. [Link]
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Motulsky, H. J., & Mahan, L. C. (1984). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Molecular Pharmacology, 25(1), 1-9. [Link]
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Johnson, C. L., et al. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 326(1), C13-C28. [Link]
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Advenier, C., et al. (1997). Substance P (NK1)- and neurokinin A (NK2)-receptor gene expression in inflammatory airway diseases. American Journal of Respiratory and Critical Care Medicine, 156(5), 1649-1655. [Link]
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Guo, L., et al. (2014). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, 66(1), 9.21.1-9.21.16. [Link]
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Johnson, C. L., et al. (2024). Cellular Metabolism of Substance P Produces Neurokinin-1 Receptor Peptide Agonists with diminished cyclic AMP Signaling. ResearchGate. [Link]
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Foreman, J. C., et al. (1983). Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin. British Journal of Pharmacology, 80(3), 531-540. [Link]
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Douglas, S. D., & Leeman, S. E. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2016, 1-10. [Link]
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Lazarczyk, M., & Matyja, E. (2013). Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). Folia Neuropathologica, 51(2), 99-107. [Link]
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Bailey, S. J., et al. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. British Journal of Pharmacology, 82(2), 441-447. [Link]
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Muñoz, M., & Covenas, R. (2021). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 22(16), 8882. [Link]
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Kamei, J., et al. (1995). Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse. General Pharmacology, 26(5), 1121-1125. [Link]
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Bylund, D. B. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Methods in Molecular Biology, 259, 23-34. [Link]
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Lee, J., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 23(24), 16201. [Link]
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Wikipedia. (2023). Substance P. [Link]
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A Comparative Guide to the Validation of [2-Pro, 7-Phe, 9-Trp]-Substance P Specificity for NK1 Receptors
For researchers, scientists, and drug development professionals navigating the complexities of the neurokinin system, the precise validation of ligand specificity is paramount. This guide provides an in-depth technical comparison of [2-Pro, 7-Phe, 9-Trp]-Substance P, a selective agonist for the Neurokinin-1 (NK1) receptor, with other relevant compounds. We will delve into the experimental data that underpins its specificity and provide detailed protocols for its validation, ensuring scientific integrity and empowering you to make informed decisions in your research.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, which plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to neurokinin receptors, with a preferential affinity for the NK1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] The interaction between SP and NK1R triggers a cascade of intracellular signaling events, making this pathway a significant target for therapeutic intervention in various diseases.
The native Substance P molecule has the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] The subject of this guide, [2-Pro, 7-Phe, 9-Trp]-Substance P, is a synthetic analog where the amino acids at positions 2, 7, and 9 have been substituted. While this specific nomenclature is not widely found in the literature, the analog [Pro9]-Substance P (where Glycine at position 9 is replaced by Proline) is a well-characterized, potent, and selective NK1R agonist.[3][4] For the purpose of providing a data-rich comparison, this guide will focus on the validation of highly selective NK1R peptide agonists, with [Pro9]-Substance P and GR73632 serving as primary examples.
Comparative Analysis of NK1 Receptor Agonists
The validation of a ligand's specificity hinges on quantitative data that demonstrates its high affinity for the target receptor and significantly lower affinity for off-target receptors. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several key NK1 receptor agonists.
| Ligand | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Cell/Tissue Type | Reference(s) |
| Substance P | Human NK1R | Binding | 0.28 ± 0.1 | - | U373 MG cells | [2] |
| Rat NK1R | Functional | - | 0.05 ± 0.02 | COS-1 cells | [5] | |
| Human NK1R | Functional | - | 13.8 ± 3.2 | U373 MG cells | [2] | |
| [Pro9]-Substance P | Rat Brain | Binding (KD) | 1.48 | - | Rat brain membranes | [4] |
| Mouse Glial Cells | Functional | - | 0.93 ± 0.07 | Primary cortical glial cells | [3] | |
| GR73632 | Guinea Pig NK1R | Functional | - | 2 | Guinea pig vas deferens | [6] |
| Septide | Human NK1R | Binding | 14.2 ± 5.0 | - | U373 MG cells | [2] |
| Rat NK1R | Binding | 3700 ± 900 | - | COS-1 cells (intact) | [5] | |
| Human NK1R | Functional | - | 15.6 ± 3.6 | U373 MG cells | [2] | |
| Rat NK1R | Functional | - | 5 ± 2 | COS-1 cells | [5] | |
| [Sar9,Met(O2)11]-SP | Human NK1R | Binding (IC50) | 0.11 | - | U-373MG cells | [1] |
Note: Ki and EC50 values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay buffer composition. The data presented here is for comparative purposes.
Understanding NK1 Receptor Signaling
Activation of the NK1 receptor by an agonist like [2-Pro, 7-Phe, 9-Trp]-Substance P initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The NK1R primarily couples to Gq/11 and to a lesser extent, Gs.[2]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of NK1R activation and a key parameter measured in functional assays.
-
Gs Pathway: Coupling to Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]
The following diagram illustrates the canonical NK1 receptor signaling pathway.
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocols for Specificity Validation
To empirically validate the specificity of [2-Pro, 7-Phe, 9-Trp]-Substance P for the NK1 receptor, a combination of binding and functional assays is essential. Below are detailed, step-by-step methodologies for two fundamental experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Workflow Diagram:
Caption: Radioligand Competition Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human NK1 receptor (e.g., HEK293, CHO, or U373 MG cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
A fixed concentration of radiolabeled NK1R ligand (e.g., [3H]Substance P or a suitable analog).
-
Increasing concentrations of the unlabeled test compound ([2-Pro, 7-Phe, 9-Trp]-Substance P).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known NK1R ligand (e.g., unlabeled Substance P).
-
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK1 receptor activation, providing a measure of the agonist's potency (EC50).
Detailed Protocol:
-
Cell Preparation:
-
Plate NK1R-expressing cells (e.g., HEK293 or SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject serial dilutions of the test agonist ([2-Pro, 7-Phe, 9-Trp]-Substance P) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF or the ratio of ΔF to baseline fluorescence (ΔF/F) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
The validation of [2-Pro, 7-Phe, 9-Trp]-Substance P specificity for the NK1 receptor requires a rigorous and multi-faceted experimental approach. By employing radioligand binding assays to determine its affinity and selectivity, and functional assays such as calcium mobilization to assess its potency, researchers can confidently characterize this important research tool. The comparative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the robust and reproducible investigation of the neurokinin system.
References
- Pradier, L., et al. (1994). Septide: an agonist for the NK1 receptor acting at a site distinct from substance P. Molecular pharmacology, 45(2), 287-293.
- Fattori, V., et al. (1996). Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line. Journal of neurochemistry, 66(4), 1478-1485.
-
Wikipedia. Substance P. [Link]
- Douglas, S. D., et al. (2012). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. Journal of leukocyte biology, 91(3), 359-371.
- Southwell, B. R., et al. (1998). Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis. British journal of pharmacology, 124(6), 1255-1264.
- Singh, R., et al. (2023). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. bioRxiv.
- De Witte, W., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 57(15), 6273-6286.
- Petitet, F., et al. (1991). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Journal of neurochemistry, 56(3), 879-889.
-
Bio-Techne. [Sar9,Met(O2)11]-Substance P. [Link]
-
Researcher.Life. Recent Advances in Neurokinin Receptor Antagonists. [Link]
- Sakurada, C., et al. (1999). Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist. Peptides, 20(2), 301-304.
-
ResearchGate. Record of the NK 1 receptor antagonists which have proved potent... [Link]
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ResearchGate. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor. [Link]
-
Cytotech ApS. Endogenous neurokinin-1 receptor (NK1R) agonist- 5 mg. [Link]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Control Experiments for Substance P Analog Research
The Critical Role of Controls in Deciphering Substance P Signaling
Substance P, an eleven-amino-acid neuropeptide, exerts its diverse physiological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] Its analog, [2-Pro-7-Phe-9-Trp]-Substance P, has been shown to act as a partial agonist at NK1 receptors, capable of eliciting a response, albeit a submaximal one compared to the endogenous ligand.[2][3] Distinguishing the specific effects of such analogs from off-target interactions and experimental artifacts requires a multi-faceted approach to control experiments.
This guide will dissect the rationale and application of a suite of essential controls:
-
Vehicle Controls: To account for the effects of the solvent used to dissolve the peptides.
-
Positive Controls: To ensure the experimental system is responsive to known agonists.
-
Negative Controls: To differentiate sequence-specific effects from non-specific peptide effects.
-
Specificity Controls: To confirm that the observed effects are mediated by the target receptor.
Comparative Analysis of Key Ligands in Substance P Research
To effectively design and interpret control experiments, a thorough understanding of the pharmacological properties of the key players is paramount. The following table summarizes the binding affinities and functional potencies of Substance P, its analog [D-Pro2, D-Phe7, D-Trp9]-Substance P, and a widely used NK1R antagonist, Aprepitant.
| Compound | Target Receptor | Action | Binding Affinity (Ki/IC50) | Functional Potency (EC50/pA2) |
| Substance P | NK1R | Full Agonist | ~1 nM (Ki) | ~8.5 (-log EC50, Calcium)[3] |
| [D-Pro2, D-Phe7, D-Trp9]-SP | NK1R | Partial Agonist/Antagonist | Not explicitly found | 6.1 (pA2)[4] |
| Aprepitant | NK1R | Antagonist | 0.1 nM (IC50)[2] | Not Applicable |
Note: The presented values are compiled from various sources and may vary depending on the specific experimental conditions and cell types used.
Experimental Workflows and Protocols
I. General Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the activity of a Substance P analog, incorporating the essential control groups.
Caption: General workflow for in vitro testing of Substance P analogs with appropriate controls.
II. Detailed Experimental Protocols
Rationale: The solvent used to dissolve peptides can have its own biological effects. A vehicle control, containing only the solvent at the same concentration used for the test compounds, is essential to differentiate the effects of the peptide from those of its carrier.
Protocol: Vehicle Preparation and Application
-
Vehicle Selection: For in vitro studies, sterile, nuclease-free water or a buffered solution like PBS is commonly used. For in vivo applications, sterile saline is the preferred vehicle.[5]
-
Preparation: Prepare a stock solution of the vehicle that matches the highest concentration of the solvent used to dissolve the peptides.
-
Application: In your assay, include a group of cells or animals that receive only the vehicle at the same volume and concentration as the experimental groups.
Rationale: A positive control using the endogenous ligand, Substance P, is crucial to validate the experimental setup. It confirms that the cells are expressing functional NK1 receptors and are capable of responding to stimulation.
Protocol: Substance P Stock Solution and Application
-
Reconstitution: Reconstitute lyophilized Substance P (e.g., acetate salt hydrate) in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare a series of dilutions in the appropriate assay buffer to generate a full dose-response curve.
-
Application: Add the Substance P dilutions to the cells and measure the response. This will serve as the benchmark for the maximal response in your system.
Rationale: To ensure that the observed biological activity is a direct result of the specific amino acid sequence of your test peptide and not due to non-specific effects of a peptide of similar size and composition, a scrambled peptide control is indispensable.[6]
Protocol: Scrambled Peptide Design and Application
-
Sequence Scrambling: The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met.[7] A scrambled version can be generated by randomly rearranging this sequence, for example: Pro-Gln-Phe-Arg-Leu-Gly-Met-Lys-Pro-Gln-Phe. Online tools can be used to generate randomized sequences.[1][8]
-
Synthesis and Purification: Synthesize the scrambled peptide with the same purity and modifications (e.g., amidation) as your test peptide.
Rationale: To definitively attribute the observed effects of your Substance P analog to the activation of the NK1 receptor, a specific antagonist is employed. If the antagonist blocks the response to your analog, it provides strong evidence for on-target activity. Aprepitant is a potent and highly selective NK1R antagonist suitable for this purpose.[2][9]
Protocol: Antagonist Co-treatment
-
Antagonist Preparation: Prepare a stock solution of Aprepitant in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired final concentration. It is crucial to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced artifacts.
-
Pre-incubation: Pre-incubate the NK1R-expressing cells with the NK1R antagonist (e.g., 1 µM Aprepitant) for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: While the antagonist is still present, stimulate the cells with a range of concentrations of your Substance P analog.
-
Measurement and Analysis: Measure the cellular response. A significant rightward shift in the dose-response curve or a complete blockade of the response in the presence of the antagonist indicates that the analog's effects are mediated through the NK1 receptor.
Functional Assays for Substance P Activity
The activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. The two most commonly measured downstream effects are an increase in intracellular calcium ([Ca2+]) and the modulation of cyclic AMP (cAMP) levels.[10][11]
A. Calcium Mobilization Assay
Rationale: NK1R is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[12] Activation of this pathway leads to the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This can be readily measured using calcium-sensitive fluorescent dyes.
Caption: Workflow for a typical calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay in CHO-K1 cells stably expressing human NK1R
-
Cell Plating: Seed CHO-K1 cells stably expressing the human NK1 receptor into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well in complete growth medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, prepared according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.[14][15]
-
Washing: Gently wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Compound Addition and Measurement: Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence for a short period (e.g., 10-20 seconds). Then, inject the Substance P, analog, or control solutions and continue to measure the fluorescence intensity every 1-2 seconds for at least 2 minutes.[14]
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot the dose-response curves to determine EC50 values.
B. Cyclic AMP (cAMP) Assay
Rationale: While primarily Gq-coupled, the NK1 receptor can also couple to Gs, leading to an increase in intracellular cAMP levels.[11] Measuring cAMP provides another dimension to the functional characterization of your Substance P analog.
Detailed Protocol: cAMP Assay using HTRF
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay, which is a common high-throughput method.[16][17]
-
Cell Preparation: Harvest NK1R-expressing cells and resuspend them in stimulation buffer at the desired concentration.[12]
-
Cell Dispensing: Dispense the cell suspension into a 384-well low-volume white plate.
-
Compound Addition: Add your test compounds, Substance P (positive control), and vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 30 minutes).
-
Detection Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curves to determine the EC50 or IC50 values.
Conclusion
The multifaceted nature of Substance P signaling necessitates a rigorous and comprehensive approach to experimental design. By systematically employing the vehicle, positive, negative, and specificity controls detailed in this guide, researchers can confidently dissect the specific actions of novel Substance P analogs like [2-Pro-7-Phe-9-Trp]-Substance P. The provided protocols for functional assays, coupled with a clear understanding of the underlying principles, will empower you to generate high-quality, reproducible data, thereby accelerating your research and drug development endeavors in the exciting field of neurokinin pharmacology.
References
-
Substance P - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), e51516.
- Munoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(4), 935.
- Hook, V. Y. H., et al. (2020). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 319(3), C538-C550.
- Rostami-Yazdi, M., & Mrowietz, U. (2008). Aprepitant.
- Montana Molecular. (2022). Green Fluorescent GECO Calcium (Ca2+) Assay. Retrieved from [a valid URL to the protocol when available]
- R&D Systems. (n.d.). Substance P Parameter Assay. Retrieved from [a valid URL to the protocol when available]
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [a valid URL to the assay service page when available]
- van der Velden, V. H., et al. (1993). Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism. Immunology Letters, 38(2), 145-150.
- Chen, Y., et al. (2020). cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord. Neuropharmacology, 164, 107897.
- GenScript. (n.d.). Scrambled Peptide Library Construction. Retrieved from [a valid URL to the service page when available]
- Beck, J. S., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- A question on ResearchGate. (2014). How can I inject substance P via the IV route?
-
A video on YouTube. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from [Link]
-
Substance P - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [a valid URL to the blog post when available]
- Southall, N., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. ASSAY and Drug Development Technologies, 15(3), 135-142.
- Wegman, M. E., et al. (2014). Proteolysis Controls Endogenous Substance P Levels. PLoS ONE, 9(8), e104462.
- Hakanson, R., Horig, J., & Leander, S. (1982). The Mechanism of Action of a Substance P Antagonist (D-Pro2, D-Trp7,9)-SP. British Journal of Pharmacology, 77(4), 697-700.
-
A video on YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
- The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [a valid URL to the blog post when available]
- Peptide Nexus. (n.d.). Scramble Peptide or Protein Sequence. Retrieved from [a valid URL to the tool when available]
- Sakurada, T., et al. (1992). Differential effects of substance P analogs on neurokinin 1 receptor agonists in the mouse spinal cord. Japanese Journal of Pharmacology, 59(1), 51-57.
- A request for PDF on ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Seven Opioids in P-Glycoprotein-Competent Mice: Assessment of Unbound Brain EC50,u and Correlation of in Vitro, Preclinical, and Clinical Data.
- Hook, V. Y. H., et al. (2020). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 319(3), C538-C550.
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- 3. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant, a New Drug for the Treatment of Hematological Malignancies: Focus on Acute Myeloid Leukemia [mdpi.com]
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A Senior Application Scientist's Guide to the Cross-Reactivity Analysis of [D-Pro2, D-Phe7, D-Trp9]-Substance P
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of the Substance P analogue, [D-Pro2, D-Phe7, D-Trp9]-Substance P. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis with endogenous tachykinins.
Introduction: The Tachykinin System and the Quest for Receptor Selectivity
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a pivotal role in a myriad of physiological processes, from pain transmission and inflammation to smooth muscle contraction.[1] These peptides exert their effects by binding to and activating a class of G-protein coupled receptors (GPCRs) known as tachykinin receptors: NK1, NK2, and NK3.[2] While each tachykinin has a preferential receptor—SP for NK1, NKA for NK2, and NKB for NK3—a significant degree of cross-reactivity exists.[3] This promiscuity can lead to off-target effects in therapeutic applications, making the characterization of receptor selectivity for novel analogues a critical step in drug development.
[D-Pro2, D-Phe7, D-Trp9]-Substance P is a synthetic analogue of Substance P that has been investigated for its potential as a tachykinin receptor modulator.[4][5] Early studies have suggested that it may act as a partial agonist at tachykinin receptors.[4] A thorough cross-reactivity analysis is therefore essential to understand its precise pharmacological profile and predict its potential therapeutic applications and side effects.
This guide will focus on two primary methodologies for assessing cross-reactivity:
-
Receptor Binding Assays: To determine the affinity of [D-Pro2, D-Phe7, D-Trp9]-Substance P for each of the tachykinin receptors (NK1, NK2, and NK3) in comparison to the endogenous ligands.
-
Functional Assays: To measure the ability of the analogue to activate these receptors and elicit a cellular response, specifically through monitoring intracellular calcium mobilization, a hallmark of tachykinin receptor signaling.[6]
The Tachykinin Signaling Pathway: A Gq-Coupled Cascade
Activation of tachykinin receptors, which are coupled to the Gq alpha subunit of heterotrimeric G-proteins, initiates a well-defined signaling cascade. This pathway is central to understanding the functional assays described later in this guide.
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Design for Cross-Reactivity Analysis
A robust cross-reactivity analysis requires a multi-faceted approach. The following experimental workflow provides a logical progression from determining binding affinity to assessing functional activity.
Sources
- 1. acnp.org [acnp.org]
- 2. Selective agonists for receptors of substance P and related neurokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substance P Analogs on Rat Colonic Function: An In-Depth Guide
This guide provides a comprehensive comparative study of substance P (SP) analogs and their effects on the rat colon. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced roles of various tachykinin receptor agonists and antagonists in modulating colonic motility and inflammation. We will explore the underlying mechanisms, present comparative experimental data, and provide detailed protocols for key assays to facilitate further research in this field.
Introduction: Substance P and the Tachykinin System in the Colon
Substance P, an 11-amino acid neuropeptide, is a prominent member of the tachykinin family.[1][2][3] In the gastrointestinal tract, SP and other tachykinins, such as neurokinin A (NKA) and neurokinin B (NKB), are crucial neuromodulators of motility, secretion, and inflammatory responses.[3] They exert their effects by binding to three distinct G protein-coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[1][2] Substance P exhibits the highest affinity for the NK1 receptor.[4]
In the rat colon, these receptors are widely distributed on smooth muscle cells, enteric neurons, and immune cells.[5][6] Activation of these receptors can lead to complex physiological responses. For instance, SP can directly stimulate smooth muscle contraction and also act on neural pathways to modulate both excitatory and inhibitory signals.[3][5][7] This dual action underscores the complexity of the tachykinin system and the importance of using selective analogs to dissect the specific roles of each receptor subtype. Furthermore, the SP/NK1 receptor system has been implicated in the pathophysiology of inflammatory bowel disease (IBD), making it a significant therapeutic target.[8][9][10]
This guide will compare the effects of several key substance P analogs, focusing on their receptor selectivity and their functional impact on rat colonic motility and inflammation.
Comparative Performance of Substance P Analogs in the Rat Colon
The functional outcomes of tachykinin receptor activation are highly dependent on the specific analog used and its affinity for the NK1, NK2, and NK3 receptors. The following table summarizes the actions of commonly studied substance P analogs in the rat colon, based on experimental data.
| Analog/Compound | Primary Target Receptor | Class | Observed Effects in Rat Colon | Key Experimental Findings |
| Substance P (SP) | NK1 | Endogenous Agonist | Increases colonic motility and intraluminal pressure; pro-inflammatory.[5][11] | Stimulates circular muscle contraction directly and via cholinergic excitatory pathways; also activates nitric oxide-dependent inhibitory pathways.[5] Exacerbates experimental colitis.[12] |
| [Sar9, Met(O2)11]-SP | NK1 | Selective Agonist | Induces concentration-dependent contractile responses.[13] In a rat model of IBS, it showed increased contractile sensitivity.[14] | Its contractile effect is enhanced by a neurotransmission blocker (TTX) in normal rat colon, suggesting a neural component to its action.[14] |
| Septide | NK1 | Selective Agonist | Potent NK1 receptor agonist.[15][16] | Shows higher affinity for guinea-pig NK1 receptors compared to rat, highlighting species differences.[15] |
| [β-Ala8]-NKA(4-10) | NK2 | Selective Agonist | Induces concentration-dependent contractile responses, increasing basal tone and phasic contractions.[13] | Its effects are antagonized by the NK2 antagonist MEN 10627, confirming NK2 receptor mediation.[13] |
| Neurokinin A (NKA) | NK2 | Endogenous Agonist | Produces rapid-onset, short-duration increases in colorectal pressure.[17][18] | Can induce contractions by directly activating NK2 receptors on smooth muscle and indirectly through neural pathways.[18] |
| Senktide | NK3 | Selective Agonist | Activates nitrergic inhibitory pathways, leading to an inhibitory effect on motility.[13] | Its inhibitory response is sensitive to TTX and L-NAME, indicating a neurogenic, nitric oxide-dependent mechanism.[13] |
| SR140333 | NK1 | Selective Antagonist | Reduces the severity of experimental colitis and mitigates associated motor alterations.[8][10] | In TNB-induced colitis, it reduced inflammation and helped recover smooth muscle contractility.[8] |
| MEN 10627 | NK2 | Selective Antagonist | Produces a concentration-dependent reduction in the amplitude of spontaneous contractions.[13] | Antagonizes the contractile response to the NK2 agonist [β-Ala8]-NKA(4-10).[13] |
Signaling Pathways and Mechanisms of Action
Substance P and its analogs exert their effects through a cascade of intracellular signaling events following receptor binding. The primary mechanism involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction and neurotransmitter release.
In the context of inflammation, SP binding to NK1 receptors on immune cells can trigger the release of pro-inflammatory cytokines. Recent studies also suggest a role for SP in modulating ferroptosis and inflammation via the cGAS-STING signaling pathway in colitis models.[1][2]
Diagram: Substance P (NK1 Receptor) Signaling Pathway
Caption: Workflow for the in vitro assessment of colonic muscle contractility.
In Vivo Assessment of Colonic Motility: Geometric Center Method
This in vivo assay measures the transit of a non-absorbable marker through the colon, providing an overall assessment of propulsive motility.
Rationale: This method provides a functional readout of colonic motility in a conscious animal, integrating both myogenic and neurogenic controls. It is a simple and effective way to screen for pro- or anti-motility effects of substance P analogs. [19][20] Step-by-Step Protocol:
-
Animal Acclimation and Fasting: House male Sprague-Dawley rats individually and allow them to acclimate. Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Drug Administration: Administer the substance P analog or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The timing of administration relative to the marker will depend on the expected pharmacokinetics of the compound.
-
Marker Administration: Administer a non-absorbable marker via oral gavage. A common marker is 1.5 mL of a 5% charcoal suspension in 10% gum arabic. Alternatively, a radiolabeled marker like 99mTc can be used for more quantitative analysis. [21]4. Transit Time: Euthanize the rats at a predetermined time after marker administration (e.g., 60-120 minutes for colonic transit).
-
Tissue Collection: Carefully dissect the entire colon, from the cecum to the anus.
-
Geometric Center (GC) Calculation:
-
Lay the colon on a flat surface and divide it into a defined number of segments of equal length (e.g., 10 segments).
-
For the charcoal meal, determine the segment containing the leading edge of the charcoal.
-
For a more quantitative approach, measure the amount of marker in each segment (e.g., by spectrophotometry for a dye marker or gamma counting for a radioisotope).
-
Calculate the Geometric Center (GC) using the formula: GC = Σ (% of marker in each segment × segment number). A higher GC value indicates faster transit.
-
Conclusion and Future Directions
The comparative analysis of substance P analogs in the rat colon reveals a complex system of regulation, with distinct roles for NK1, NK2, and NK3 receptors in modulating motility and inflammation. Selective agonists and antagonists are invaluable tools for elucidating these roles. NK1 receptor activation is primarily associated with pro-contractile and pro-inflammatory effects, while NK2 activation also leads to contraction. In contrast, NK3 receptor activation can induce inhibitory neurogenic pathways.
The provided experimental protocols offer robust and validated methods for further investigation. Future research should focus on the interplay between these receptor subtypes in both physiological and pathophysiological states, such as in models of irritable bowel syndrome and inflammatory bowel disease. Furthermore, exploring the therapeutic potential of novel, highly selective, and peripherally restricted tachykinin receptor antagonists could lead to new treatments for gastrointestinal disorders with fewer central nervous system side effects.
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F. Mulè, R. Serio, "Involvement of tachykinin NK2 receptors in the modulation of spontaneous motility in rat proximal colon," Neurogastroenterology & Motility, 2000. [Link]
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C. A. Maggi, S. Giuliani, "Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection," British Journal of Pharmacology, 2018. [Link]
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C. A. Maggi, S. Giuliani, "Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection," European Journal of Pharmacology, 2017. [Link]
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U. Scheurer, E. Drack, F. Halter, "Substance P activates rat colonic motility via excitatory and inhibitory neural pathways and direct action on muscles," The Journal of Pharmacology and Experimental Therapeutics, 1994. [Link]
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Y. L. Wang, Y. P. Liu, "Rat colitis induced by intrathecal injection of substance P," World Journal of Gastroenterology, 2009. [Link]
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M. S. Miller, J. J. Galligan, T. F. Burks, "In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders," Journal of Pharmacological and Toxicological Methods, 1981. [Link]
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S. R. Martínez-Sanz, A. I. Álvarez, "Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine," Frontiers in Pharmacology, 2023. [Link]
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T. Kono, T. Kaneko, "A Novel Noninvasive Method for Quantitative Detection of Colonic Dysmotility Using Real-Time Ultrasonography," Digestive Diseases, 2020. [Link]
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S. V. S. R. Kachroo, J. M. R. Grider, "Effects of substance P on human colonic mucosa in vitro," American Journal of Physiology-Gastrointestinal and Liver Physiology, 2000. [Link]
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M. R. B. Stucchi, L. G. G. C. Dias, "SR140333, a Substance P Receptor Antagonist, Influences Morphological and Motor Changes in Rat Experimental Colitis," Semantic Scholar, 2000. [Link]
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S. R. Martínez-Sanz, A. I. Álvarez, "Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage," Nutrients, 2023. [Link]
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W. M. Yau, "Effect of substance P on intestinal muscle," Gastroenterology, 1978. [Link]
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H. J. Kim, J. H. Park, "Increase in neurokinin-1 receptor-mediated colonic motor response in a rat model of irritable bowel syndrome," World Journal of Gastroenterology, 2005. [Link]
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R. Håkanson, J. Hörig, S. Leander, "The Mechanism of Action of a Substance P Antagonist (D-Pro2, D-Trp7,9)-SP," British Journal of Pharmacology, 1982. [Link]
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G. J. Sanger, "Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain," British Journal of Pharmacology, 2004. [Link]
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H. Taniya, K. Tsuruta, "Mechanisms underlying the prokinetic effects of endogenous glucagon-like peptide-1 in the rat proximal colon," American Journal of Physiology-Gastrointestinal and Liver Physiology, 2021. [Link]
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Y. Ma, et al., "Neuropeptide substance P attenuates colitis by suppressing inflammation and ferroptosis via the cGAS-STING signaling pathway," International Journal of Biological Sciences, 2024. [Link]
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C. C. Li, W. W. Sung, "High expression of substance P and its receptor neurokinin-1 receptor in colorectal cancer is associated with tumor progression and prognosis," Oncology Letters, 2016. [Link]
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Y. Ma, et al., "Neuropeptide substance P attenuates colitis by suppressing inflammation and ferroptosis via the cGAS-STING signaling pathway," PMC, 2024. [Link]
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C. A. Maggi, S. Giuliani, "Antagonism of substance P and related peptides by RP 67580 and CP-96345, at tachykinin NK1 receptor sites, in the rat urinary bladder," European Journal of Pharmacology, 1994. [Link]
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A. J. Stoessl, C. T. Dourish, S. D. Iversen, "The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats," British Journal of Pharmacology, 1988. [Link]
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L. F. B. P. Costa, M. A. N. D. de Oliveira, "Evaluation of gastrointestinal motility in awake rats: a learning exercise for undergraduate biomedical students," Advances in Physiology Education, 2009. [Link]
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D. I. Soybel, J. I. Zinner, "Substance P Regulates Migration in Rat Intestinal Epithelial Cells," Annals of Surgery, 2000. [Link]
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C. A. Maggi, S. Giuliani, "Substance P (neurokinin-1) and neurokinin A (neurokinin-2) receptor gene and protein expression in the healthy and inflamed human intestine," The American Journal of Pathology, 2000. [Link]
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J. Chen, J. D. Huizinga, "Neurotensin Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon," Journal of Neurogastroenterology and Motility, 2016. [Link]
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S. K. Kulkarni, "Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation," Journal of Pharmacology & Pharmacotherapeutics, 2011. [Link]
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Y. M. Kim, J. H. Park, "Effects of angiotensin peptides on colonic motility in rats," Journal of Neurogastroenterology and Motility, 2014. [Link]
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S. K. Kulkarni, "study of effect of erythromycin base on gastrointestinal smooth muscles in laboratory," International Journal of Pharmaceutical Sciences and Research, 2009. [Link]
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A. B. O'Connor, et al., "Effects of a neurokinin-1 receptor (NK-1R) antagonist on colon cancer through suppression of colon tumor–initiating cells," ASCO Publications, 2011. [Link]
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Navigating the Nuances of Neurokinin Receptor Modulation: A Comparative Guide to the Reproducibility of [D-Pro2,D-Phe7,D-Trp9]-Substance P
For researchers, scientists, and drug development professionals investigating the tachykinin system, the reproducibility of experimental findings is paramount. Substance P (SP) and its analogs are powerful tools for dissecting the roles of neurokinin receptors, particularly the Neurokinin-1 Receptor (NK-1R), in a myriad of physiological and pathological processes, including pain, inflammation, and mood disorders.[1] This guide provides an in-depth comparative analysis of a classic SP analog, [D-Pro2,D-Phe7,D-Trp9]-Substance P, focusing on the factors that influence the reproducibility of its biological effects. We will objectively compare its performance with the endogenous ligand, Substance P, and other synthetic analogs, supported by experimental data and detailed protocols to ensure robust and reliable findings.
The Enigmatic Profile of [D-Pro2,D-Phe7,D-Trp9]-Substance P: A Double-Edged Sword
[D-Pro2,D-Phe7,D-Trp9]-Substance P is a synthetic undecapeptide analog of Substance P.[2] Its defining characteristic, and a primary source of variability in research findings, is its chameleon-like ability to act as an agonist, a partial agonist, or an antagonist at the NK-1R, depending on the biological context.[2][3][4][5] This multifaceted activity underscores the critical need for carefully controlled experimental conditions and a deep understanding of the underlying pharmacology to ensure reproducible results.
A Tale of Two (or Three) Activities:
-
Agonist Activity: In certain preparations, such as the guinea-pig ileum (acting indirectly on parasympathetic neurones), the rat superior cervical ganglion, and the rabbit external jugular vein, [D-Pro2,D-Phe7,D-Trp9]-Substance P demonstrates clear agonist effects, inducing smooth muscle contraction or neuronal depolarization.[2][3]
-
Antagonist Activity: Conversely, in other tissues like the smooth muscle of the guinea-pig ileum and cat cerebral arteries, it exhibits antagonist properties, competitively inhibiting the actions of Substance P.[2][6][7]
-
Partial Agonist Activity: In the rat colon muscularis mucosae, it behaves as a partial agonist, producing a submaximal response compared to Substance P.[4][5]
This variability is likely due to several factors, including the presence of different NK-1R subtypes, tissue-specific receptor expression levels and coupling efficiencies to downstream signaling pathways, and potential off-target effects. One crucial confounding factor that researchers must account for is the ability of some SP analogs, including potentially [D-Pro2,D-Phe7,D-Trp9]-Substance P, to induce histamine release, which can independently cause smooth muscle contraction.[5]
Comparative Pharmacology: Benchmarking Against Substance P and Other Analogs
To contextualize the activity of [D-Pro2,D-Phe7,D-Trp9]-Substance P and address the challenge of reproducibility, it is essential to compare its potency with that of the endogenous ligand, Substance P, and other well-characterized synthetic analogs like the antagonist Spantide.
| Compound | Bioassay | Activity | Potency (pA2/EC50/IC50) | Reference |
| Substance P | Guinea Pig Ileum Contraction | Agonist | EC50: ~1-10 nM | [8] |
| Cat Middle Cerebral Artery Relaxation | Agonist | EC50: 2.0 ± 1.6 x 10⁻⁹ M | [7] | |
| NK-1R Calcium Mobilization (HEK293 cells) | Agonist | EC50: ~1.4 x 10⁻⁸ M | [9] | |
| [D-Pro2,D-Phe7,D-Trp9]-Substance P | Guinea Pig Ileum (Smooth Muscle) | Antagonist | pA2: 6.1 | [5] |
| Rat Colon Muscularis Mucosae | Partial Agonist | ~30% of SP maximum response | [4][5] | |
| Cat Middle Cerebral Artery | Antagonist | Shifts SP dose-response curve | [7] | |
| Spantide | Mouse Spinal Cord (in vivo) | Antagonist | ED50: 1.0 nmol/mouse (vs. SP) | [10] |
| Spantide II | Various Smooth Muscle Preparations | Antagonist | High Potency | [11] |
Note: The presented values are approximations derived from multiple sources. Direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions. The key takeaway is the relative activity profile.
The Mechanistic Underpinning: NK-1 Receptor Signaling
The biological effects of Substance P and its analogs are mediated primarily through the NK-1R, a G-protein coupled receptor (GPCR).[12] Understanding its signaling pathways is fundamental to interpreting experimental data and ensuring the validity of findings.
Upon agonist binding, the NK-1R can couple to at least two major G-protein families:
-
Gαq/11 Pathway: This is the canonical signaling pathway for NK-1R. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is often associated with smooth muscle contraction and neuronal excitation.
-
Gαs Pathway: The NK-1R can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The functional consequences of this pathway are less well-characterized but may play a role in modulating neuronal activity and gene expression.
The dual signaling capability of the NK-1R adds another layer of complexity to the actions of its ligands. It is plausible that biased agonists, which preferentially activate one pathway over the other, could exist, further contributing to the diverse and sometimes contradictory reports on the effects of SP analogs.
Caption: NK-1 Receptor Signaling Pathways.
Ensuring Reproducibility: Standardized Experimental Protocols
To mitigate the inherent variability in studying [D-Pro2,D-Phe7,D-Trp9]-Substance P and other analogs, the adoption of standardized and well-controlled experimental protocols is crucial. Below are detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow: A Self-Validating System
Caption: A validated workflow for characterizing Substance P analogs.
Protocol 1: In Vitro Calcium Mobilization Assay (Gq/11 Pathway)
This assay measures the increase in intracellular calcium concentration following NK-1R activation.
Materials:
-
HEK293 or CHO cells stably expressing the human NK-1R.
-
96-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Substance P, [D-Pro2,D-Phe7,D-Trp9]-Substance P, and other test compounds.
Procedure:
-
Cell Plating: Seed the NK-1R expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS (containing probenecid, if used).
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of the test compounds (agonist mode) or a fixed concentration of Substance P in the presence of varying concentrations of the antagonist (antagonist mode).
-
Measure the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonists, plot ΔF against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonists, plot the response to the fixed agonist concentration against the logarithm of the antagonist concentration to determine the IC50.
-
Protocol 2: cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the production of cAMP following NK-1R activation.
Materials:
-
HEK293 or CHO cells stably expressing the human NK-1R.
-
384-well white microplates.
-
cAMP assay kit (e.g., HTRF, GloSensor).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (as a positive control for Gs activation).
-
Substance P, [D-Pro2,D-Phe7,D-Trp9]-Substance P, and other test compounds.
Procedure:
-
Cell Plating: Seed the NK-1R expressing cells into 384-well plates and incubate for 24-48 hours.
-
Cell Stimulation:
-
Aspirate the culture medium and add stimulation buffer containing the PDE inhibitor.
-
Add the test compounds at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Follow the specific instructions of the chosen cAMP assay kit for cell lysis and addition of detection reagents. This typically involves a competitive immunoassay format.
-
-
Measurement: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader, luminometer).
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist/antagonist concentration and fit to a dose-response curve to determine the EC50 or IC50.
-
Protocol 3: Isolated Guinea Pig Ileum Contraction Bioassay
This classic pharmacology preparation assesses the contractile or relaxant effects of compounds on smooth muscle.
Materials:
-
Guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with an isotonic transducer and data acquisition system.
-
Substance P, [D-Pro2,D-Phe7,D-Trp9]-Substance P, and other test compounds.
-
Antihistamine (e.g., mepyramine) to control for histamine release.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the Tyrode's solution.
-
Agonist Dose-Response:
-
Add increasing concentrations of Substance P cumulatively to the organ bath to establish a control dose-response curve.
-
Wash the tissue thoroughly between dose-response curves.
-
-
Antagonist/Partial Agonist Testing:
-
Incubate the tissue with a fixed concentration of [D-Pro2,D-Phe7,D-Trp9]-Substance P for a set period (e.g., 20-30 minutes).
-
Repeat the Substance P dose-response curve in the presence of the analog.
-
A rightward shift in the SP curve indicates competitive antagonism. A submaximal contraction in the absence of SP indicates partial agonism.
-
-
Histamine Control: In a separate experiment, pre-treat the tissue with an antihistamine before adding the SP analog to determine if any contractile effect is mediated by histamine release.
-
Data Analysis:
-
Measure the amplitude of contraction.
-
Plot the percentage of maximal contraction against the logarithm of the agonist concentration.
-
For antagonists, calculate the pA2 value from the Schild plot to quantify potency.
-
Conclusion: A Path Towards Reproducible Research
The complex pharmacological profile of [D-Pro2,D-Phe7,D-Trp9]-Substance P, while a powerful tool, necessitates a rigorous and well-controlled experimental approach to ensure the reproducibility of findings. By understanding its potential for dual agonist/antagonist activity, the underlying NK-1R signaling pathways, and by employing standardized, self-validating experimental protocols, researchers can navigate the nuances of this and other Substance P analogs. This guide provides a framework for generating robust and reliable data, ultimately advancing our understanding of the tachykinin system and its therapeutic potential.
References
- Hawcock, A. B., Hayes, A. G., & Tyers, M. B. (1982). Agonist effects of [D-Pro2,D-Phe7,D-Trp9]substance P--evidence for different receptors. European journal of pharmacology, 80(1), 135–138.
- Bailey, S. J., & Jordan, C. C. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. British journal of pharmacology, 82(2), 441–451.
- Håkanson, R., Hörig, J., & Leander, S. (1982). The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP. British journal of pharmacology, 77(4), 697–700.
- Edvinsson, L., McCulloch, J., Rosell, S., & Uddman, R. (1982). Antagonism by (D-Pro2, D-Trp7,9)-substance P of the cerebrovascular dilatation induced by substance P. Acta physiologica Scandinavica, 116(4), 411–416.
-
Innoprot. NK1 Tachykinin Receptor Assay. Retrieved from [Link]
- Blumberg, S., & Teichberg, V. I. (1979). Biological activity and enzymic degradation of substance P analogs: implications for studies of the substance P receptor.
- Folkers, K., Feng, D. M., Asano, N., Håkanson, R., Leander, S., & Wang, Z. Y. (1991). Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity.
- Sakurada, T., Katsumata, K., Tan-No, K., Sakurada, S., & Kisara, K. (1993). Differential effects of substance P analogs on neurokinin 1 receptor agonists in the mouse spinal cord. The Journal of pharmacology and experimental therapeutics, 266(2), 851–856.
-
Wikipedia. (2023). Substance P. In Wikipedia. Retrieved from [Link]
- Bailey, S. J., & Jordan, C. C. (1984). A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon. British journal of pharmacology, 82(2), 441–451.
- Håkanson, R., Hörig, J., & Leander, S. (1982). The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP. British journal of pharmacology, 77(4), 697–700.
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A Comparative Analysis of Tachykinin Receptor Ligands: Evaluating the Potency and Profile of a Substance P Analog Against Neurokinin A
A Technical Guide for Researchers in Pharmacology and Drug Development
In the intricate world of cellular signaling, the tachykinin family of neuropeptides, including Substance P (SP) and Neurokinin A (NKA), plays a pivotal role in a myriad of physiological and pathological processes, from pain transmission to inflammation. The development of synthetic analogs of these peptides has been instrumental in dissecting their complex pharmacology. This guide provides a detailed comparison of the endogenous tachykinin, Neurokinin A, and the synthetic Substance P analog, [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P, focusing on their potency, receptor selectivity, and the experimental methodologies used for their evaluation.
Molecular Profile of the Tachykinins
Substance P and Neurokinin A are both derived from the preprotachykinin-A (PPT-A) gene through alternative splicing. They share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their binding to tachykinin receptors.
-
Neurokinin A (NKA): A decapeptide with the sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂. It is a potent endogenous agonist primarily for the Neurokinin-2 (NK₂) receptor, although it also exhibits activity at NK₁ and NK₃ receptors.
-
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P: This synthetic undecapeptide is an analog of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). The substitutions with D-amino acids at positions 2, 7, and 9 confer unique pharmacological properties. It is often characterized as a potent NK₁ receptor antagonist or partial agonist, depending on the tissue and assay system.
Receptor Selectivity and Potency: A Tale of Two Profiles
The primary distinction between Neurokinin A and [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P lies in their receptor preference and mode of action.
Neurokinin A is a full agonist at tachykinin receptors, with a clear preference for the NK₂ receptor. Its activation of NK₂ receptors, which are predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, leads to smooth muscle contraction. In various preparations, NKA consistently induces concentration-dependent contractions.
[D-Pro², D-Phe⁷, D-Trp⁹]-Substance P , on the other hand, displays a more complex pharmacological profile. While it is derived from the archetypal NK₁ agonist, Substance P, the D-amino acid substitutions significantly alter its activity. It is widely recognized for its antagonist properties at the NK₁ receptor, capable of blocking the effects of Substance P. However, in some experimental settings, it has been shown to act as a partial agonist, eliciting a submaximal response compared to the full agonist, Substance P. This dual activity makes a direct potency comparison with a full agonist like Neurokinin A challenging and context-dependent.
Comparative Potency Data
| Ligand | Primary Receptor Target | Typical Pharmacological Action | Potency (EC₅₀/IC₅₀/Kᵢ) |
| Neurokinin A | NK₂ Receptor | Full Agonist | EC₅₀ values are typically in the low nanomolar range for NK₂ receptor-mediated responses (e.g., smooth muscle contraction). |
| [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P | NK₁ Receptor | Antagonist / Partial Agonist | Antagonist activity (pA₂) is often reported in the range of 7-8. As a partial agonist, its EC₅₀ can vary significantly based on the tissue and the level of receptor expression. |
Signaling Pathways: The Aftermath of Receptor Activation
Both NK₁ and NK₂ receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation of these receptors by an agonist like Neurokinin A initiates a well-defined signaling cascade.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates PKC, which then phosphorylates various downstream targets, leading to the final cellular response (e.g., muscle contraction, neuronal excitation).
In the case of [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P acting as an antagonist, it binds to the NK₁ receptor but fails to induce the conformational change necessary for G-protein activation, thereby blocking the downstream signaling cascade initiated by Substance P. When acting as a partial agonist, it induces a similar signaling cascade but with a lower efficacy than a full agonist.
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Methodologies for Potency Evaluation
To empirically determine and compare the potency of ligands like Neurokinin A and [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P, a series of in vitro assays are employed.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the NK₁ or NK₂ receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK₁ or NK₂ receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]SR140333 for NK₁ or [³H]SR48968 for NK₂) and varying concentrations of the unlabeled competitor ligand (Neurokinin A or [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P).
-
Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following receptor activation.
Objective: To determine the EC₅₀ of agonist-induced Gq-mediated signaling.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target receptor (NK₁ or NK₂) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Ligand Addition: Add varying concentrations of the test ligand (Neurokinin A or [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P).
-
Signal Detection: Immediately measure the change in fluorescence over time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ). For antagonists, a Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of the antagonist.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The comparison between Neurokinin A and [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P highlights the nuanced pharmacology of tachykinin receptor ligands. Neurokinin A serves as a benchmark endogenous agonist, potently activating the NK₂ receptor and, to a lesser extent, other tachykinin receptors. In contrast, [D-Pro², D-Phe⁷, D-Trp⁹]-Substance P is a synthetic analog with a distinct profile, acting primarily as an antagonist or partial agonist at the NK₁ receptor. This makes it a valuable tool for probing the physiological roles of the Substance P/NK₁ receptor system. A direct comparison of their "potency" must be framed by their different modes of action. For drug development professionals and researchers, understanding these differences is critical for the design and interpretation of experiments aimed at modulating tachykinin signaling. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these and other novel tachykinin receptor ligands.
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A Comparative Guide to the Differential Effects of Substance P Analogs in Various Tissues
This guide provides a comprehensive comparison of substance P (SP) analogs, detailing their varied effects across different biological tissues. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of SP analogs and correlates them with their functional outcomes, supported by experimental data and established scientific literature.
Introduction: The Versatility of Substance P and its Analogs
Substance P (SP), an eleven-amino-acid neuropeptide, is a prominent member of the tachykinin family.[1][2] It exerts its effects by binding to neurokinin (NK) receptors, with a preference for the neurokinin-1 receptor (NK1R).[3][4][5] This interaction triggers a cascade of intracellular signaling pathways, including phosphoinositide hydrolysis, calcium mobilization, and the activation of mitogen-activated protein kinases (MAPKs).[3][5] The SP/NK1R system is integral to a wide array of physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1][3][6]
The therapeutic potential of modulating the SP/NK1R pathway has driven the development of numerous SP analogs. These synthetic peptides, often with modifications to the N-terminal or C-terminal regions, exhibit diverse pharmacological profiles. Some act as potent agonists, mimicking the effects of SP, while others serve as antagonists, blocking its action. Critically, the effects of these analogs are not uniform across all tissues, a phenomenon attributable to factors such as NK1R isoforms, receptor crosstalk, and biased agonism.[3][7] This guide will explore these differential effects in key biological systems.
The Structural Basis of Differential Activity
The biological activity of tachykinins is largely determined by their conserved C-terminal sequence: -Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid.[4] This region is crucial for receptor binding and activation.[8][9] Conversely, the N-terminal sequence of SP analogs can be modified to alter their potency, selectivity, and stability.[10][11]
For instance, N-terminally truncated SP analogs can exhibit biased signaling, preferentially activating certain downstream pathways over others.[8] This is exemplified by SP(6-11), which is a Gq-selective agonist, whereas full-length SP potently activates both Gq and Gs signaling pathways.[8] Such biased agonism is a key mechanism underlying the differential tissue effects of SP analogs.
Comparative Effects of Substance P Analogs Across Tissues
The diverse expression of NK1R and its isoforms, coupled with the unique cellular contexts of different tissues, leads to a wide spectrum of responses to various SP analogs.[3]
Central Nervous System (CNS)
In the CNS, SP is a key mediator of pain perception and neuroinflammation.[3][5][6][12] SP and its agonists generally enhance neuronal excitability.[6]
-
Agonists: Analogs like Septide, a C-terminal hexapeptide of SP, have been shown to be potent NK1R agonists in the spinal cord, inducing behaviors associated with pain.[13][14] Interestingly, Septide appears to act at a site on the NK1R distinct from SP itself, suggesting the potential for selective modulation of receptor function.[15][16]
-
Antagonists: SP antagonists have been investigated for their potential as analgesics and antidepressants.[4] Some analogs containing D-amino acid substitutions, such as those with D-His, can differentiate between the effects of various NK1R agonists, suggesting the existence of NK1R subtypes in the CNS.[13]
The Immune System and Inflammation
SP is a potent modulator of the immune system, often acting as a pro-inflammatory agent.[17][18][19] It can be produced by immune cells themselves, including lymphocytes and macrophages, creating a feedback loop that amplifies inflammatory responses.[17]
-
Agonists: SP and its agonists can stimulate the release of pro-inflammatory cytokines, such as IL-1, IL-6, and TNF-α, from monocytes and macrophages. They also promote mast cell degranulation and histamine release, contributing to allergic and inflammatory reactions.
-
Antagonists: NK1R antagonists have shown promise in mitigating neurogenic inflammation, a process driven by the release of neuropeptides from sensory nerves.[3][5] By blocking the effects of SP, these antagonists can reduce vasodilation, plasma extravasation, and tissue swelling associated with inflammation.[1][3]
Gastrointestinal (GI) Tract
The GI tract is richly innervated by SP-containing neurons, and the SP/NK1R system plays a crucial role in regulating gut motility, secretion, and inflammation.[20][21]
-
Agonists: SP and its analogs are potent stimulants of intestinal smooth muscle contraction.[4] They are also implicated in the pathophysiology of inflammatory bowel disease (IBD), where they contribute to the inflammatory cascade.[20][21]
-
Antagonists: The development of specific NK1R antagonists has been instrumental in elucidating the role of SP in intestinal inflammation.[20] These antagonists can alleviate symptoms in animal models of IBD by blocking the pro-inflammatory actions of SP on immune and epithelial cells.[20]
Cancer
The SP/NK1R system has emerged as a significant player in oncology.[22] NK1R is often overexpressed in various tumor types, and its activation by SP can promote cancer cell proliferation, migration, and angiogenesis.[22][23][24]
-
Agonists: SP analogs can stimulate the growth of cancer cells that express NK1R.[23][24]
-
Antagonists: Conversely, NK1R antagonists can inhibit tumor growth.[22][25] For example, some SP analogs have been shown to function as bombesin receptor antagonists in small cell lung cancer, disrupting autocrine growth loops.[25] Furthermore, blocking SP with antibodies can induce apoptosis in breast, colon, and prostate cancer cell lines.[26]
Quantitative Comparison of Substance P Analog Activity
The following table summarizes the binding affinities and functional potencies of selected SP analogs, highlighting their differential activities.
| Analog | Receptor/Tissue | Assay | Parameter | Value | Reference |
| Substance P | Rat recombinant NK1R in COS-1 cells | Inositol phosphate accumulation | EC50 | 0.05 ± 0.02 nM | [15] |
| Septide | Rat recombinant NK1R in COS-1 cells | Inositol phosphate accumulation | EC50 | 5 ± 2 nM | [15] |
| Substance P | Rat recombinant NK1R in COS-1 cells | [3H]SP binding | Ki | 2.9 ± 0.6 µM (membranes) | [15] |
| Septide | Rat recombinant NK1R in COS-1 cells | [3H]SP binding | Ki | 3.7 ± 0.9 µM (intact cells) | [15] |
| Spantide | Mouse spinal cord (in vivo) | Inhibition of SP-induced behavior | ED50 | 1.0 nmol/mouse | [13] |
| Spantide | Mouse spinal cord (in vivo) | Inhibition of physalaemin-induced behavior | ED50 | 0.65 nmol/mouse | [13] |
| Spantide | Mouse spinal cord (in vivo) | Inhibition of septide-induced behavior | ED50 | 1.3 nmol/mouse | [13] |
| (APTTL)SP | SCLC cell lines | Inhibition of BN-like peptide receptor binding | IC50 | 1 µM | [25] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the methodologies for key experiments used to characterize the effects of SP analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of SP analogs for the NK1R.
-
Cell Culture and Membrane Preparation: CHO cells stably expressing the human NK1R are cultured to confluence. The cells are then harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled SP analog (e.g., [125I]SP) and varying concentrations of the unlabeled test analog.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 value (the concentration of the test analog that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Calcium Imaging Assay
This functional assay measures the ability of SP analogs to induce intracellular calcium mobilization, a hallmark of NK1R activation via the Gq pathway.
-
Cell Loading: NK1R-expressing cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are then stimulated with varying concentrations of the SP analog.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or a microscope.
-
Data Analysis: Dose-response curves are constructed, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by SP and its analogs, as well as a typical experimental workflow for characterizing these compounds.
Caption: NK1R signaling pathways activated by Substance P analogs.
Caption: Experimental workflow for characterizing Substance P analogs.
Conclusion
The differential effects of substance P analogs across various tissues underscore the complexity of the tachykinin system and offer exciting opportunities for the development of targeted therapeutics. By understanding the structural determinants of analog activity and the tissue-specific factors that influence their effects, researchers can design more selective and efficacious drugs for a range of conditions, from chronic pain and inflammation to cancer. The continued exploration of biased agonism and NK1R subtypes will undoubtedly pave the way for novel therapeutic strategies with improved efficacy and reduced side effects.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Pro-7-phe-9-trp-substance P
A Senior Application Scientist's Protocol for Ensuring Laboratory and Environmental Safety
As researchers and scientists in drug development, our work with potent, biologically active peptides like 2-Pro-7-phe-9-trp-substance P demands the highest standards of scientific integrity and safety. This guide provides a detailed, step-by-step framework for the proper disposal of this Substance P analog, moving beyond mere compliance to instill a deep-seated culture of safety in your laboratory. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel and the environment.
While a specific Safety Data Sheet (SDS) for the 2-Pro-7-phe-9-trp analog is not ubiquitously available, its parent compound, Substance P, is a well-characterized neuropeptide with potent biological effects, including vasodilation and involvement in pain transmission.[1][2][3] Therefore, this analog must be handled as a hazardous and biologically active compound. The foundation of this guide rests on established protocols for research peptide disposal and adherence to federal and local regulations.[4][5]
Part 1: Hazard Assessment and Risk Mitigation
Before any disposal procedure begins, a thorough risk assessment is mandatory.[5] This involves understanding the inherent hazards of the peptide and implementing controls to minimize exposure.
Understanding the Hazard Profile
Substance P and its analogs are potent neuropeptides.[1] The primary hazard associated with these compounds is their biological activity. Accidental exposure through inhalation, ingestion, or skin contact could lead to unintended physiological effects.[1][6]
-
Lyophilized Powder: The dry, powdered form of the peptide presents a significant inhalation risk as it can be easily aerosolized.[4]
-
Solutions: Liquid solutions pose a splash and skin contact hazard.[6]
Mandatory Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct and consistent use of PPE.[4] This serves as the primary barrier against accidental exposure.
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemical-resistant nitrile gloves | Prevents dermal absorption from spills or direct contact. Must be changed immediately if contaminated.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against accidental splashes of peptide solutions.[4][6] |
| Lab Coat | Full-coverage laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling larger quantities of lyophilized powder outside of a certified chemical fume hood to prevent inhalation.[7] |
All handling of lyophilized powder and preparation of solutions should occur within a certified chemical fume hood or other suitable containment device to minimize aerosol generation.[4]
Part 2: The Core Disposal Workflow: Inactivation and Segregation
The guiding principle for disposing of bioactive peptides is to render them biologically inactive before they enter the waste stream.[8] Never dispose of active peptides down the drain or in the regular trash.[5][9] This section details the step-by-step process for chemical inactivation and subsequent waste segregation.
Decision-Making Workflow for Disposal
The following diagram outlines the logical flow for safely managing this compound waste from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Inactivation Protocol: Alkaline Hydrolysis
Alkaline hydrolysis is an effective method for breaking the peptide bonds, destroying the primary structure of the peptide and thus eliminating its biological activity.[8]
Materials:
-
Sodium hydroxide (NaOH), 1M solution
-
Hydrochloric acid (HCl), 1M solution (for neutralization)
-
pH indicator strips or calibrated pH meter
-
Appropriate chemically resistant waste container
Procedure:
-
Collection: Collect all aqueous waste containing the peptide (e.g., from cell culture media, assay buffers) into a designated, clearly labeled, and chemically resistant container.
-
Alkalinization: Working in a chemical fume hood, slowly add 1M NaOH solution to the waste container to raise the pH to >12. This strong alkaline environment will catalyze the hydrolysis of the peptide bonds.
-
Reaction Time: Loosely cap the container (to avoid pressure buildup) and allow it to stand for a minimum of 24 hours at room temperature. This provides sufficient time for the degradation of the peptide.
-
Neutralization: After the inactivation period, carefully neutralize the solution by slowly adding 1M HCl until the pH is between 6.0 and 8.0.[8] Monitor the pH frequently during this process to avoid over-acidification.
-
Final Disposal: The now-neutralized and inactivated liquid waste can be managed as hazardous chemical waste. Transfer it to your laboratory's main hazardous waste container for aqueous chemical waste.[5]
Part 3: Waste Stream Management and Regulatory Compliance
Proper segregation and labeling of waste are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is also required.[12][13]
Segregation of Waste Streams
All items that come into contact with this compound must be disposed of as hazardous waste.[10] Cross-contamination of non-hazardous waste streams must be avoided.
| Waste Type | Description | Disposal Container |
| Liquid Waste | Inactivated and neutralized solutions containing the peptide. | Labeled, leak-proof hazardous chemical waste container for aqueous waste.[5][10] |
| Solid Waste | Contaminated PPE (gloves, lab coats), pipette tips, vials, and absorbent pads. | Labeled hazardous waste container lined with a heavy-duty plastic bag.[4] |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. | Puncture-proof, leak-proof sharps container clearly marked as hazardous waste.[10] |
Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled.[10][11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of the contents (including "Inactivated this compound")
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
Containers must be kept sealed when not in use and stored in a designated satellite accumulation area away from heat and ignition sources.[10]
Final Disposal Logistics
The ultimate disposal of hazardous waste must be handled by licensed professionals. Coordinate with your institution's Environmental Health and Safety (EHS) department for scheduled waste pickups.[4] They are responsible for ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[11][14]
Part 4: Emergency Procedures
Preparation is key to mitigating the impact of an accidental spill or exposure.[5]
Spill Response Protocol
The response to a spill depends on its scale and nature (lyophilized powder vs. liquid).
Caption: Step-by-step response protocol for spills involving the peptide.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[5][6] Remove any contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.[15]
-
Inhalation: Move the individual to fresh air immediately.[6]
In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. Provide a copy of the available Safety Data Sheet for Substance P to the medical personnel.[4]
References
- OSHA Compliance For Laboratories. US Bio-Clean.
- Substance P octapeptide SDS, 53749-60-3 Safety Data Sheets. ECHEMI.
- SUBSTANCE P (7-11) - Safety Data Sheet. ChemicalBook.
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- SAFETY DATA SHEET. Sigma-Aldrich.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- Safety Data Sheets | Free SDS Database. Chemical Safety.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025-11-21).
- Substance P | C63H98N18O13S | CID 36511. PubChem - NIH.
- Laboratory Safety Guidelines for Peptide Handling. Biovera. (2024-11-13).
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019-03-05).
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? (2019-01-31).
- Proper Disposal of C-Type Natriuretic Peptide: A Guide for Laboratory Professionals. Benchchem.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.
- Manufacturing of peptides exhibiting biological activity. PMC - PubMed Central - NIH.
- Care and Handling of Peptides. Bachem. (2021-06-23).
- Peptide Storage and Handling Guidelines. GenScript.
- Bioactive Peptide Brush Polymers via Photoinduced Reversible-Deactivation Radical Polymerization. PMC - PubMed Central.
- Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. (2022-11-05).
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- Food by-products and Gut Endogenous Proteins as Sources of Bioactive Peptides for use in Health Maintenance and Disease Prevention. PubMed.
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central.
- A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]. PubMed.
- Substance P. Wikipedia.
- Substance P: structure, function, and therapeutics. PubMed.
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- Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Rule. Department of Toxic Substances Control.
- NIH Waste Disposal Guide 2022.
- Subpart P - Hazardous Waste Pharmaceuticals. State Regulations - Law.Cornell.Edu.
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- 15. chemicalbook.com [chemicalbook.com]
Operational Safety Guide: Personal Protective Equipment for Handling Substance P Analogues ([D-Pro2, D-Trp7,9]-Substance P)
This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling the potent, biologically active neuropeptide analogue, [D-Pro2, D-Trp7,9]-Substance P. As a synthetic antagonist of the Substance P receptor (Neurokinin-1 receptor, NK-1R), this peptide is designed to modulate significant physiological pathways.[1] Substance P itself is a key mediator in pain transmission, inflammation, and cellular proliferation.[2][3][4] Given the potent and targeted biological activity of its analogues, and because the full toxicological properties of many research-grade peptides have not been thoroughly investigated, a conservative and rigorous approach to safety is mandatory.[5]
This document moves beyond a simple checklist to instill a risk-based safety mindset, ensuring the protection of personnel and the integrity of experimental data.
The Core Principle: Hazard Containment Through Risk Assessment
The primary safety objective is to prevent unintentional exposure through three main routes: inhalation, dermal absorption, and ingestion. The level of personal protective equipment (PPE) required is not static; it must be scaled to the specific task and the physical form of the peptide. Handling the lyophilized powder, which can be easily aerosolized, presents a significantly higher risk than working with a dilute aqueous solution.[6]
A comprehensive risk assessment is the first step before any handling procedure.[7] All personnel must be trained on the potential hazards and the specific protocols outlined below.
Engineering Controls: The First Line of Defense
PPE is the final barrier between a researcher and a potential hazard. The primary methods of exposure control should always be engineering and administrative controls.
-
Designated Work Area: All work with [D-Pro2, D-Trp7,9]-Substance P must be confined to a designated and clearly labeled area of the laboratory.[8]
-
Ventilation and Containment:
-
Lyophilized Powder: All weighing and reconstitution of the lyophilized powder must be conducted within a certified chemical fume hood, a powder containment hood, or a Class II Biological Safety Cabinet to prevent the inhalation of aerosolized particles.[6]
-
Solutions: While less hazardous, preparing stock solutions and performing dilutions should also be done in a fume hood to minimize exposure to aerosols or splashes.
-
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements based on the handling procedure. Always err on the side of caution and select a higher level of protection if there is any uncertainty.
| Task | Physical Form | Minimum PPE Requirement | Rationale |
| Weighing & Reconstitution | Lyophilized Powder | Double Nitrile Gloves , Disposable Lab Gown, ANSI Z87.1-compliant Safety Goggles, NIOSH-approved N95 Respirator (if not in a fume hood), Full Face Shield. | Highest risk of aerosolization and inhalation.[6][9] The powder is light and can disperse easily. A face shield protects against splashes during solvent addition. |
| Handling Stock Solutions | Concentrated Liquid | Double Nitrile Gloves , Lab Coat, ANSI Z87.1-compliant Safety Goggles. | High concentration poses a significant dermal absorption risk. Goggles protect against splashes. |
| Handling Working Solutions | Dilute Liquid | Nitrile Gloves , Lab Coat, Safety Glasses with Side Shields. | Lower concentration reduces risk, but standard laboratory PPE is still required to prevent incidental contact.[9] |
| Waste Disposal | Contaminated Solids & Liquids | Nitrile Gloves , Lab Coat, Safety Goggles. | Protects against residual contamination on vials, pipette tips, and other consumables.[10] |
Step-by-Step PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree for handling 2-Pro-7-phe-9-trp-substance P.
Operational Plan: Step-by-Step Handling Procedures
Protocol 1: Weighing and Reconstituting Lyophilized Powder
-
Preparation: Don all required high-risk PPE (disposable gown, double nitrile gloves, goggles, face shield). Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place an anti-static weigh boat or paper on the analytical balance inside the fume hood. Also place the vial of peptide, the required solvent, and appropriate pipettes inside the hood.
-
Weighing: Carefully uncap the peptide vial. Use a clean, dedicated spatula to transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust.[5] Close the peptide vial immediately.
-
Reconstitution: Transfer the weighed powder to a sterile, labeled vial. Slowly add the appropriate solvent, directing the stream down the side of the vial to avoid splashing.
-
Mixing: Cap the vial securely and mix by gentle vortexing or inversion until fully dissolved.
-
Cleanup: Dispose of the weigh boat, spatula tip, and outer gloves in the designated hazardous chemical waste container located within the fume hood.
Protocol 2: Safe Doffing (Removal) of PPE
Preventing self-contamination during PPE removal is critical. Follow this sequence:
-
Outer Gloves: Remove the first pair of gloves (the most contaminated layer).
-
Gown/Apron: Untie and remove the disposable gown, rolling it inward to contain the contaminated outer surface.
-
Face Shield/Goggles: Remove eye and face protection.
-
Respirator: Remove the respirator (if used).
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with [D-Pro-7-phe-9-trp-substance P] must be treated as hazardous chemical waste.[6][10]
-
Waste Segregation: At the point of generation, collect all contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[8][10] This includes:
-
Unused or expired peptide.
-
Contaminated consumables (pipette tips, tubes, vials, gloves, gowns, weigh boats).
-
Solutions containing the peptide.
-
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "[D-Pro2, D-Trp7,9]-Substance P".[6]
-
Final Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area within the lab.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and compliant final disposal. Never dispose of peptide waste down the drain or in the regular trash.[7][8]
Emergency Procedures
In the event of an accidental exposure, immediate action is required.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[5][7]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][11]
-
Spill: Evacuate and restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Decontaminate the area according to your lab's standard operating procedures.[7]
By adhering to these rigorous safety protocols, researchers can safely handle potent bioactive peptides like [D-Pro2, D-Trp7,9]-Substance P, ensuring personal safety and the advancement of critical scientific work.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search.
- Safe Peptide Handling and Disposal for Labor
- Proper Disposal of Peptide Waste: A Step-by-Step Guide for Labor
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). N/A.
- Proper Disposal of HCV Peptide (257-266)
- Substance P. (n.d.). Wikipedia.
- Safety Data Sheet for Gly-Thr-Trp-Tyr. (2021). Peptide Institute, Inc.
- Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narr
- Biochemistry, Substance P. (2023).
- The Painful Truth: How Substance P Impacts Gut Health and Inflamm
- Neuropeptide substance P and the immune response. (n.d.). PMC - NIH.
- Personal Protective Equipment (PPE). (n.d.). Biorisk Management.
- Safety Data Sheet for Substance P. (2019). Eurogentec.
- [D-Pro2,D-Trp7,9]-Substance P. (n.d.). Biosynth.
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
